molecular formula C18H22O11 B190621 Asperuloside CAS No. 14259-45-1

Asperuloside

カタログ番号: B190621
CAS番号: 14259-45-1
分子量: 414.4 g/mol
InChIキー: IBIPGYWNOBGEMH-DILZHRMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Asperuloside is a bioactive iridoid glycoside found in various medicinal plants, such as Hedyotis diffusa and Eucommia ulmoides . It is a compound of significant interest in biomedical research due to its multi-target mechanisms and potential therapeutic applications. In immunological and inflammation research, this compound has demonstrated potent anti-inflammatory effects by suppressing key signaling pathways. Studies show it significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-induced macrophages. This action is mediated through the suppression of the NF-κB signaling pathway and the phosphorylation of MAPKs, including ERK, JNK, and p38 . Recent research also indicates it promotes innate immunity by activating the IRE-1/XBP-1 mediated unfolded protein response, a mechanism conserved from nematodes to mammals, offering a promising avenue for combating bacterial infections . For metabolic disease research, this compound is a promising candidate for investigating obesity and non-alcoholic fatty liver disease (NAFLD/MAFLD). It has been shown to reduce body weight gain, food intake, and improve glucose homeostasis in high-fat diet-fed mice . Its mechanisms may involve altering nutrient-sensing receptors in the taste buds and hypothalamus, as well as activating hepatic NRF2 signaling. NRF2 activation helps restore lipid homeostasis, alleviate oxidative stress, and stimulate mitochondrial metabolism in the liver . Computational analyses also suggest it acts as a dual-acting ligand on A2A and A3 adenosine receptors, which may underlie its anti-inflammatory and thermogenic effects . Emerging areas of investigation include this compound's neuroprotective potential. Research suggests it may have applications in Alzheimer's disease research due to its multi-target activity, which includes modulation of NF-κB, Nrf2/ARE, and Wnt/β-catenin pathways, all relevant to neuroinflammation and synaptic plasticity . Additionally, it has shown protective effects in models of osteoporosis by promoting osteoblast autophagy and activating Nrf2, indicating potential for bone health research .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPGYWNOBGEMH-DILZHRMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14259-45-1
Record name Asperuloside
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Asperuloside
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Record name [2aS-(2aα,4aα,5α,7bα)]-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate
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Record name ASPERULOSIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Asperuloside in the Rubiaceae Family: Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperuloside, an iridoid glycoside, is a significant secondary metabolite predominantly found within the plant kingdom, most notably in the Rubiaceae family.[1][2][3] First isolated from the roots of Rubia tinctorum L., this compound has garnered substantial interest from the scientific community due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects.[1][3] this compound and other iridoid glycosides serve as chemotaxonomic markers for classifying species within the Rubiaceae family, particularly within the Rubioideae subfamily.[1][4] This technical guide provides an in-depth overview of the natural sources of this compound within the Rubiaceae family, details on its extraction and quantification, and a summary of its known biological activities.

Natural Sources of this compound in Rubiaceae

This compound is distributed across numerous genera within the Rubiaceae family, which comprises approximately 615 genera and 14,200 species.[5] The presence and concentration of this iridoid glycoside can vary significantly between species and even different parts of the same plant (leaves, roots, fruits).[1] The Rubioideae subfamily is recognized as a particularly rich source.[1][6]

Quantitative Data on this compound Content

The following table summarizes key species within the Rubiaceae family reported as sources of this compound, along with quantitative data where available.

GenusSpeciesPlant Part(s)This compound Yield/ContentReference(s)
Coprosma C. quadrifidaAerial parts7.0% w/w[7]
Galium G. verumBlossoms, HerbMost abundant compound[3][8]
Rubia R. tinctorumRootFirst isolation source[1]
Hedyotis H. diffusaWhole plantKey active component[1]
Morinda M. citrifolia (Noni)FruitQuantified via HPLC-PDA[9][10]
Paederia P. scandensAerial partsPrecursor to new iridoids[11]
Psychotria P. luzoniensisLeavesIsolated compound[3]
P. rubraNot specifiedReported presence[12]
Oldenlandia O. herbaceaNot specifiedReported presence[12]

Methodologies for Extraction, Isolation, and Quantification

The successful study and utilization of this compound rely on efficient and robust experimental protocols. Methodologies range from traditional solvent extraction to modern, rapid techniques.

Experimental Protocols

1. Pressurised Hot Water Extraction (PHWE)

  • Application: Efficiently used for multigram isolation of this compound from Coprosma quadrifida.[7]

  • Methodology:

    • Plant Material: Dried and ground aerial parts of the plant material are used.

    • Apparatus: A modified household espresso machine can be utilized for this rapid extraction.[7]

    • Procedure: The ground plant material is packed into the filter basket of the espresso machine. Pressurised hot water is then passed through the biomass.

    • Extraction: The resulting aqueous extract contains a high concentration of this compound.

    • Purification: The crude extract can be further purified by recrystallization from water to yield pure this compound.[7]

2. Solvent Extraction

  • Application: Widely used for various species, including Paederia scandens and Rubia cordifolia.[11][13]

  • Methodology:

    • Plant Material: Dried and powdered plant material (e.g., roots, leaves, aerial parts) is prepared.[11][14]

    • Initial Extraction: The biomass is soaked overnight, typically in 80% aqueous acetone or methanol, and the process is repeated multiple times (e.g., 3 times).[11][13]

    • Solvent Evaporation: The combined extracts are concentrated under reduced pressure (in vacuo) to obtain a crude extract.

    • Fractionation (Liquid-Liquid Partitioning): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (1-BuOH), to separate compounds based on their polarity.[11]

    • Isolation: The desired fractions (often the butanol and water fractions for polar glycosides) are subjected to further purification using techniques like silica gel column chromatography.[14]

3. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Application: A validated method for the quantitative analysis of this compound in fermented and non-fermented Morinda citrifolia (Noni) extracts.[9][10]

  • Methodology:

    • System: An HPLC system equipped with a Photodiode Array (PDA) detector.[10]

    • Column: A C18 reverse-phase column (e.g., Shiseido C18, 4.6 mm × 250 mm, 5.0 μm) is commonly used.[9]

    • Mobile Phase: A gradient elution system is typically employed, often consisting of two solvents: (A) 0.1% formic acid in water and (B) methanol or acetonitrile. The gradient is programmed to separate the analytes effectively over a run time (e.g., 35 minutes).[9][10]

    • Detection: The PDA detector is set to monitor the absorbance at the maximum wavelength for this compound (typically around 234 nm).

    • Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations (e.g., 1.56 to 100 μg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.[9][10]

    • Validation: The method is validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[9][10]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a plant source in the Rubiaceae family.

G General Workflow for this compound Isolation and Analysis start_end start_end process process decision decision io io analysis analysis A Plant Material Collection (e.g., Leaves, Roots) B Drying & Grinding A->B C Extraction (e.g., PHWE, Solvent Extraction) B->C D Crude Extract C->D E Fractionation (Liquid-Liquid Partitioning) D->E F Column Chromatography (e.g., Silica Gel) E->F G Isolated this compound F->G H Structural Elucidation (NMR, MS) G->H I Purity Check & Quantification (HPLC-PDA) G->I G Hypothetical Anti-Inflammatory Signaling Pathway for this compound cluster_inhibition stimulus stimulus receptor receptor pathway_component pathway_component inhibitor This compound outcome outcome LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB Releases NF-κB Nucleus Nucleus NFKB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation Induces Inhibit_IKK Inhibit_IKK Inhibit_IKK->IKK Inhibit_NFKB Inhibit_NFKB Inhibit_NFKB->NFKB

References

The Core Biosynthetic Pathway: From Primary Metabolism to Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Iridoid Glycosides like Asperuloside

For Researchers, Scientists, and Drug Development Professionals

Freiburg, Germany – October 31, 2025 – Iridoid glycosides represent a vast and diverse class of monoterpenoids that are crucial to plant defense mechanisms and serve as precursors for a variety of valuable pharmaceuticals.[1][2] this compound, an iridoid glycoside found predominantly in the Rubiaceae family, has garnered significant attention for its anti-inflammatory and potential anti-obesity properties.[3][4][5] This technical guide offers a detailed exploration of the core biosynthetic pathway of iridoid glycosides, with a specific focus on this compound, tailored for professionals in research and drug development. It covers the enzymatic cascade, key intermediates, quantitative data, and detailed experimental methodologies essential for studying this intricate pathway.

The biosynthesis of iridoid glycosides is a complex metabolic pathway that originates from universal terpene precursors.[6] The pathway can be segmented into three primary stages: the formation of the iridoid skeleton, a series of oxidative modifications and glycosylation, and finally, the specific tailoring steps that lead to diverse structures like this compound.

Stage 1: Formation of the Iridoid Precursors

The journey begins with geranyl pyrophosphate (GPP), which is synthesized via either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plants.[1][6][7] The MEP pathway is often considered the more significant contributor to iridoid precursors.[1] GPP is then converted through a series of enzymatic reactions to form the foundational iridoid scaffold, nepetalactol.[6][8]

  • Geraniol Synthase (GES): GPP is first hydrolyzed to geraniol.[6][8]

  • Geraniol-8-hydroxylase (G8H): This cytochrome P450 monooxygenase hydroxylates geraniol, producing 8-hydroxygeraniol.[6][8]

  • 8-Hydroxygeraniol Oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.[6][8]

  • Iridoid Synthase (ISY): A pivotal enzyme that performs a reductive cyclization of 8-oxogeranial to form nepetalactol, establishing the characteristic cyclopentane pyran monoterpene structure.[6][9][10]

Stage 2: Core Iridoid Modifications and Glycosylation

Following the formation of nepetalactol, the iridoid skeleton undergoes further modifications, including oxidation and glycosylation, to produce key intermediates like loganin.[6] These steps are critical for the subsequent diversification of iridoid structures.

Stage 3: Biosynthesis of this compound

The specific pathway to this compound involves further modifications of the core iridoid structure. A proposed pathway suggests that a highly oxidized, methyl-free form of loganin undergoes glucosylation to produce deacetyl this compound.[11][12] The final steps leading to this compound involve acetylation.

Iridoid Glycoside Biosynthesis Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Core Iridoid Skeleton Formation cluster_2 Intermediate Modifications cluster_3 This compound Formation MVA Pathway MVA Pathway GPP Geranyl Pyrophosphate (GPP) MVA Pathway->GPP MEP Pathway MEP Pathway MEP Pathway->GPP Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H (P450) 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8HGO Nepetalactol Nepetalactol 8-Oxogeranial->Nepetalactol ISY Iridodial Iridodial Nepetalactol->Iridodial Keto Iridodial Keto Iridodial Iridodial->Keto Iridodial Oxidation Highly Oxidized Loganin Highly Oxidized Loganin Keto Iridodial->Highly Oxidized Loganin Oxidation Deacetyl this compound Deacetyl this compound Highly Oxidized Loganin->Deacetyl this compound Glucosylation This compound This compound Deacetyl this compound->this compound Acetylation

Biosynthesis pathway of this compound from GPP.

Quantitative Data on Iridoid Biosynthesis

The efficiency and regulation of the iridoid glycoside biosynthetic pathway are governed by enzyme kinetics, metabolite concentrations, and gene expression levels. While specific kinetic data for every enzyme in the this compound pathway is not extensively documented, transcriptomic and metabolomic studies provide valuable quantitative insights into the pathway's regulation.

Table 1: Relative Expression of Key Biosynthesis Genes in Different Plant Tissues

This table summarizes typical gene expression patterns observed in iridoid-producing plants, where certain tissues show higher biosynthetic activity.[7] Flowers and leaves are often significant sites of iridoid biosynthesis.[1][7]

GeneEncoded EnzymeRoot ExpressionStem ExpressionLeaf ExpressionFlower Expression
DXS1-deoxy-D-xylulose-5-phosphate synthaseLowHighMediumMedium
GPPSGeranyl diphosphate synthaseLowHighMediumHigh
GESGeraniol SynthaseLowMediumHighHigh
G8HGeraniol-8-hydroxylaseLowMediumHighHigh
8HGO8-Hydroxygeraniol OxidoreductaseLowMediumHighHigh
ISYIridoid SynthaseLowMediumHighHigh
SLSSecologanin SynthaseLowMediumMediumHigh

Note: Expression levels are generalized based on trends reported in studies of various iridoid-producing plants like Gentiana macrophylla and Gardenia jasminoides.[7][13]

Table 2: this compound Content in Different Organs of Galium verum

Metabolite analysis reveals the distribution of the final product within the plant, indicating sites of accumulation which may differ from sites of synthesis.[14]

Plant OrganMean this compound Content (%)
Inflorescence4.3
Leaf1.8
Root0.9
Stem0.6

Data sourced from a study on Galium verum, where the highest concentration was found in the inflorescence.[14]

Experimental Protocols

The elucidation of the iridoid glycoside pathway relies on a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Metabolite Extraction and Analysis

This protocol outlines a general method for the extraction and quantification of iridoid glycosides like this compound from plant material.

Protocol 1: Extraction and Quantification of Iridoid Glycosides

  • Sample Preparation: Collect fresh plant material (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or lyophilize. Grind the tissue to a fine powder.

  • Extraction:

    • Weigh approximately 0.5 g of powdered plant material.

    • Perform hot water extraction by adding 100 ml of water and heating for 30 minutes.[14] Alternatively, use a 50-60% methanol-water solution for extraction, which is effective for a range of iridoids.[15]

    • For enhanced efficiency, pressurized liquid extraction or pressurized hot water extraction can be employed.[3][16]

    • After extraction, centrifuge the mixture to pellet solid debris and collect the supernatant.

  • Purification (Optional): For cleaner samples, the aqueous extract can be passed through an Alumina (Al₂O₃) or C18 solid-phase extraction (SPE) column to remove interfering compounds.[14]

  • Analysis:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[15][17]

    • A common analytical method is reverse-phase HPLC on a C18 column.

    • Quantify the target compounds by comparing peak areas to a standard curve generated from purified this compound.

  • Confirmation (TLC): Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis.[14]

    • Spot the extract on a silica gel G plate.

    • Use a developing system such as n-butanol-methanol-water (70:5:20).[14]

    • Visualize spots using a Trim-Hill reagent spray and heating.[14]

Metabolite Analysis Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analyze Analysis & Quantification A Collect Plant Tissue B Lyophilize & Grind A->B C Hot Water or Methanol Extraction B->C D Centrifuge & Collect Supernatant C->D E SPE Column Purification (Optional) D->E F HPLC-DAD/MS Analysis E->F G Quantify vs. Standard F->G H TLC Confirmation F->H

Workflow for iridoid glycoside extraction and analysis.
Heterologous Expression and Enzyme Assays

To characterize the function of individual enzymes, their corresponding genes are cloned and expressed in heterologous systems like Escherichia coli or yeast (Saccharomyces cerevisiae).[8]

Protocol 2: Functional Characterization of a Biosynthetic Enzyme (e.g., ISY)

  • Gene Cloning:

    • Isolate total RNA from a plant tissue known to express the target gene (e.g., leaves).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the target gene (e.g., ISY) using PCR with specific primers.

    • Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Heterologous Expression:

    • Transform the expression construct into the host organism (E. coli BL21(DE3) or S. cerevisiae).

    • Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli).

    • For cytochrome P450 enzymes like G8H, co-expression with a P450 reductase in yeast is often necessary.[8]

  • Protein Purification:

    • Harvest the cells and lyse them to release the cellular contents.

    • If using a His-tagged construct, purify the recombinant protein using nickel-affinity chromatography.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, the substrate (e.g., 8-oxogeranial for ISY), and required cofactors (e.g., NADPH).[18]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Include negative controls (e.g., reaction without enzyme or without cofactor).

  • Product Analysis:

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of the expected product (e.g., nepetalactol).[8][18]

Enzyme Characterization Workflow A 1. Isolate RNA & Synthesize cDNA B 2. PCR Amplify & Clone Gene into Expression Vector A->B C 3. Transform into Host (E. coli / Yeast) B->C D 4. Induce Protein Expression C->D E 5. Purify Recombinant Protein (e.g., Ni-NTA) D->E F 6. Perform In Vitro Assay (Enzyme + Substrate + Cofactor) E->F G 7. Extract & Analyze Products (GC-MS) F->G H Confirm Enzyme Function G->H

Workflow for heterologous expression and enzyme assay.

Conclusion

The biosynthesis of iridoid glycosides such as this compound is a sophisticated and highly regulated metabolic pathway. A comprehensive understanding of the enzymes, intermediates, and regulatory mechanisms involved is paramount for advancing metabolic engineering efforts.[6] Such efforts could lead to the enhanced production of valuable iridoid-derived pharmaceuticals in microbial or plant-based systems. The experimental protocols and quantitative data presented in this guide provide a solid framework for researchers to further investigate, manipulate, and harness this important biosynthetic pathway for scientific and therapeutic applications.

References

physicochemical properties and chemical structure of Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Chemical Structure of Asperuloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an iridoid glycoside, a class of secondary metabolites found widely in the plant kingdom, particularly within the Rubiaceae family.[1] It has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anti-obesity, and anti-tumorigenic properties.[1][2] This document provides a comprehensive overview of the , intended to serve as a technical resource for researchers and professionals in drug discovery and development. It includes tabulated quantitative data, detailed experimental protocols derived from literature, and a visualization of its key signaling pathway.

Chemical Identity and Structure

This compound is classified as an iridoid monoterpenoid glycoside.[3] Its structure consists of a cyclopentane pyran skeleton characteristic of iridoids, attached to a glucose molecule via a β-glycosidic bond, and further functionalized with an acetate ester.[3] The precise stereochemistry has been elucidated and is crucial for its biological activity.

The chemical identity of this compound is defined by the following identifiers:

IdentifierValueCitation
IUPAC Name [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate[3]
CAS Number 14259-45-1[4][5][6]
Molecular Formula C₁₈H₂₂O₁₁[3][4][5]
SMILES CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1--INVALID-LINK--O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[3]
InChI Key IBIPGYWNOBGEMH-DILZHRMZSA-N[3]
Synonyms Rubichloric acid, Asperulin[5][6]

Below is a 2D representation of the chemical structure of this compound.

Chemical Structure of this compound

Caption: 2D chemical structure of this compound. Source: PubChem CID 84298.[3]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized below.

General and Physical Properties
PropertyValueCitation
Molecular Weight 414.36 g/mol [4][5][6][7]
Appearance White to off-white solid powder[4][7]
Melting Point 131-132 °C[4][5]
pKa (Predicted) 12.76 ± 0.70[4]
Density (Predicted) 1.62 ± 0.1 g/cm³[4]
Boiling Point (Predicted) 704.2 ± 60.0 °C[4]
Storage Temperature -20°C[4][6]
Optical Properties

This compound is a chiral molecule and is optically active, meaning it rotates the plane of polarized light.[8][9] This property is measured using a polarimeter and is reported as the specific rotation.[10][11]

PropertyValueConditionsCitation
Specific Optical Rotation [α] = -198.6°25 °C, c = 1.44 in water[4][5]
UV Absorption Maximum (λmax) 231 nmNot specified[2]
Solubility Profile

The solubility of this compound is critical for its formulation and delivery. It is generally soluble in polar solvents.

SolventQualitative SolubilityQuantitative SolubilityCitation
Water Soluble25 mg/mL (60.33 mM)[4][5][7]
Methanol Soluble-[4][5][6]
Ethanol Soluble2 mg/mL[2][5][6]
DMSO Solubleup to 100 mg/mL (241.34 mM)[2][6][7]
DMF Soluble5 mg/mL[2][6]
Acetone Soluble-[5]
Ethyl Acetate Soluble-[5]
PBS (pH 7.2) Soluble3 mg/mL[2]
Ether Practically Insoluble-[5]
Benzene Practically Insoluble-[5]
Chloroform Practically Insoluble-[5]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of this compound, from its isolation to the characterization of its anti-inflammatory effects.

Isolation and Purification

This compound can be isolated from various plant sources. A modern and efficient method is rapid pressurised hot water extraction (PHWE).[6]

  • Source Material: Dried and ground plant material (e.g., Coprosma quadrifida).[6]

  • Instrumentation: A pressurised fluid extractor system.

  • Extraction Solvent: Water.

  • Procedure:

    • Plant material is packed into an extraction cell.

    • The cell is heated and pressurized (e.g., 100 °C, 1500 psi).

    • Pressurized hot water is passed through the cell to extract the compounds.

    • The aqueous extract is collected.

  • Purification: The crude extract is typically purified using chromatographic techniques, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound. Purity is often confirmed by analytical HPLC or LC/MS.[6]

Determination of Specific Optical Rotation

This standard method quantifies the optical activity of a chiral compound.[10]

  • Instrumentation: Polarimeter.

  • Procedure:

    • Prepare a solution of this compound of known concentration (c) in a specified solvent (e.g., 1.44 g per 100 mL in water).[4][5]

    • Calibrate the polarimeter using a blank (the pure solvent).

    • Fill a polarimeter cell of a known path length (l) (typically 1 decimeter).

    • Measure the angle of rotation (α) at a specific temperature (T) and wavelength (λ) (typically the sodium D-line, 589 nm).[10]

    • Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) .[11]

In Vitro Anti-inflammatory Activity Assay (LPS-induced RAW 264.7 Macrophages)

This widely used cell-based assay assesses the ability of a compound to suppress inflammatory responses.[12]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) in 6-well plates until they reach a suitable density (e.g., 2 × 10⁵ cells/well).[12]

    • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.[12]

    • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the media and incubate for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.[12]

    • Analysis:

      • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12]

      • Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-p38, p-ERK, p-JNK, IκB-α, iNOS, COX-2) and a loading control (e.g., β-actin).[12] This allows for the quantification of protein expression and activation.

      • Real-Time PCR: Extract total RNA from the cells, perform reverse transcription to generate cDNA, and then quantify the mRNA expression levels of inflammatory genes using real-time PCR with specific primers.[12]

Mechanism of Action: Signaling Pathway Visualization

This compound exerts its significant anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][12] Upon stimulation by an inflammatory agent like LPS, these pathways become activated, leading to the transcription of numerous pro-inflammatory genes. This compound intervenes by inhibiting the phosphorylation of key proteins in these cascades.[12]

Asperuloside_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits Activation

References

The Discovery and Historical Isolation of Asperuloside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperuloside, an iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-obesity, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and historical isolation of this compound, detailing the key scientific milestones from its first reported presence to modern extraction techniques. This document outlines the evolution of isolation protocols, summarizes key quantitative data, and visually represents the compound's known signaling pathways to serve as a valuable resource for ongoing research and drug development.

Introduction

This compound is a monoterpenoid belonging to the iridoid glycoside class of natural products.[1] First reported in 1893, it is predominantly found in plants of the Rubiaceae family.[2] The investigation into this compound has spanned over a century, evolving from basic extraction and characterization to detailed elucidation of its complex structure and biological mechanisms of action. This guide traces this historical journey, providing a technical foundation for researchers in the field.

Historical Timeline of Discovery and Isolation

The scientific journey of this compound can be segmented into distinct periods of discovery, isolation, structural elucidation, and biological investigation.

  • 1893: First reported presence of a compound, later identified as this compound, in plants belonging to the Rubiaceae family.[2]

  • 1933: The first documented isolation of this compound is credited to Herissey from the plant Coprosma baueriana.[3]

  • 1952: A.R. Trim and R. Hill published a significant paper detailing the preparation and properties of this compound, providing a more defined protocol for its extraction and initial characterization.[4]

  • 1965: The definitive structure of this compound was elucidated by L. H. Briggs and colleagues, a landmark achievement in the chemistry of this natural product.[5]

  • Late 20th and Early 21st Century: A surge in research focusing on the pharmacological properties of this compound, uncovering its anti-inflammatory, anti-obesity, and other therapeutic potentials.[6][7]

  • Modern Era: Development of advanced and efficient extraction techniques, such as pressurised hot water extraction (PHWE), for obtaining high-purity this compound in larger quantities.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and formulation in research and development.

PropertyValueReference
Molecular Formula C₁₈H₂₂O₁₁[2]
Molecular Weight 414.36 g/mol [2]
CAS Number 14259-45-1[2]
Appearance Crystalline solid[4]
Melting Point 129-131 °C
Optical Rotation [α]D -200.4° (c=1 in water)
Solubility Soluble in water, ethanol, and methanol. Sparingly soluble in acetone and ethyl acetate. Insoluble in ether, chloroform, and benzene.[2]

Experimental Protocols for Isolation

The methodologies for isolating this compound have significantly evolved, reflecting the advancements in phytochemical extraction and purification technologies.

Historical Isolation Protocol (Based on Trim and Hill, 1952)

This protocol is a reconstruction based on the methodologies described by Trim and Hill and common practices of that era.

Objective: To isolate this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Galium or Asperula species)

  • Ethanol (95%)

  • Lead acetate solution

  • Hydrogen sulfide (gas or saturated aqueous solution)

  • Activated charcoal

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator (or equivalent for solvent removal under reduced pressure)

Methodology:

  • Extraction:

    • Macerate the dried, powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional stirring.

    • Filter the mixture and collect the ethanolic extract.

    • Repeat the extraction process with fresh ethanol to ensure exhaustive extraction.

    • Combine the ethanolic extracts.

  • Clarification:

    • Concentrate the combined ethanolic extract under reduced pressure to a smaller volume.

    • To the concentrated aqueous-ethanolic solution, add a solution of lead acetate to precipitate tannins and other impurities.

    • Filter the mixture to remove the precipitate.

    • Bubble hydrogen sulfide gas through the filtrate (or add a saturated aqueous solution of H₂S) to precipitate excess lead as lead sulfide.

    • Filter the solution to remove the lead sulfide precipitate.

  • Decolorization and Crystallization:

    • Treat the clarified filtrate with activated charcoal to remove pigments.

    • Filter the solution to remove the charcoal.

    • Concentrate the decolorized filtrate under reduced pressure until crystallization begins.

    • Allow the solution to stand at a cool temperature to facilitate complete crystallization.

    • Collect the crude crystals of this compound by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Modern Isolation Protocol: Pressurised Hot Water Extraction (PHWE)

This method, as described in recent literature, offers a more efficient and environmentally friendly approach to this compound isolation.[1]

Objective: To rapidly isolate this compound from Coprosma quadrifida.

Materials:

  • Air-dried and ground Coprosma quadrifida plant material

  • Pressurised hot water extraction (PHWE) system

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system for purification

  • Methanol

  • Acetonitrile

Methodology:

  • Extraction:

    • Pack the ground plant material into the extraction cell of the PHWE system.

    • Extract the sample with deionized water at an elevated temperature (e.g., 120-150 °C) and pressure (e.g., 100 bar).

    • Collect the aqueous extract.

  • Initial Purification:

    • Pass the aqueous extract through a C18 SPE cartridge to remove non-polar impurities.

    • Wash the cartridge with water to elute the polar fraction containing this compound.

    • Collect the aqueous eluate.

  • HPLC Purification:

    • Concentrate the aqueous eluate under reduced pressure.

    • Subject the concentrated sample to preparative HPLC using a suitable column (e.g., C18).

    • Elute with a gradient of water and methanol or acetonitrile.

    • Monitor the eluent at a suitable wavelength (e.g., 235 nm) and collect the fraction corresponding to the this compound peak.

  • Final Product:

    • Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.

    • Confirm the purity and identity of the compound using analytical techniques such as HPLC, LC-MS, and NMR.

Structural Elucidation: A Historical Perspective

The determination of this compound's structure in 1965 was a significant achievement, relying on classical chemical degradation methods and early spectroscopic techniques. The process likely involved a combination of the following:

  • Acid Hydrolysis: To break the glycosidic bond, separating the aglycone from the glucose moiety. The identity of glucose was confirmed by standard chemical tests and comparison with an authentic sample.

  • Elemental Analysis: To determine the empirical formula of this compound and its aglycone.

  • Chemical Derivatization: Acetylation of the hydroxyl groups to determine their number and reactivity.

  • Oxidative Degradation: Using reagents like potassium permanganate or ozone to break down the molecule into smaller, identifiable fragments, providing clues about the carbon skeleton.

  • Spectroscopic Analysis:

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores, such as the α,β-unsaturated lactone system in this compound.

    • Infrared (IR) Spectroscopy: To identify functional groups like hydroxyls, esters, and the lactone carbonyl.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectroscopy would have provided crucial information about the number and connectivity of protons in the molecule, ultimately leading to the final structural confirmation.

The culmination of data from these methods allowed Briggs and his team to piece together the bicyclic iridoid core, the position of the substituents, and the stereochemistry of this compound.[5]

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its anti-inflammatory and anti-obesity effects being the most extensively studied.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways.[8][9] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, thereby reducing the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[8]

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 AP1->Cytokines induces expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines induces expression This compound This compound This compound->MAPK inhibits phosphorylation This compound->IkB inhibits phosphorylation

Caption: this compound's anti-inflammatory mechanism.

Anti-obesity Activity

The anti-obesity effects of this compound are multifaceted. Studies have shown that it can reduce body weight, visceral fat, and food intake in animal models fed a high-fat diet.[6][10] The proposed mechanisms include:

  • Modulation of Hypothalamic Appetite Regulators: this compound has been found to alter the expression of genes in the hypothalamus that control hunger and satiety.[2][11]

  • Alteration of Taste Perception: It may influence the expression of taste receptors in the oral cavity, potentially reducing the preference for high-fat foods.[2]

  • Regulation of Lipid Metabolism: this compound can modulate the expression of enzymes involved in fatty acid synthesis and oxidation in adipose tissue and the liver.[10]

anti_obesity_workflow cluster_oral Oral Cavity cluster_hypothalamus Hypothalamus cluster_metabolic Metabolic Tissues This compound This compound Administration Taste_Receptors Altered Taste Receptor Expression This compound->Taste_Receptors Appetite_Regulation Modulation of Appetite-Regulating Genes This compound->Appetite_Regulation Lipid_Metabolism Regulation of Lipid Metabolism Enzymes This compound->Lipid_Metabolism Food_Intake Reduced Food Intake Taste_Receptors->Food_Intake Appetite_Regulation->Food_Intake Energy_Expenditure Increased Energy Expenditure Lipid_Metabolism->Energy_Expenditure Weight_Loss Weight Loss and Reduced Adiposity Food_Intake->Weight_Loss Energy_Expenditure->Weight_Loss

Caption: Proposed mechanisms of this compound's anti-obesity effects.

Conclusion

The journey of this compound from its initial discovery to its current status as a promising therapeutic agent highlights the significant advancements in natural product chemistry and pharmacology. The historical methods of isolation, though laborious, laid the groundwork for its initial characterization. Modern techniques now allow for its efficient production, facilitating in-depth biological studies. The elucidation of its anti-inflammatory and anti-obesity mechanisms provides a strong rationale for its further development as a potential therapeutic. This guide serves as a comprehensive technical resource to support and inspire future research into this fascinating and valuable natural compound.

References

Asperuloside: A Technical Guide to Preliminary Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperuloside (ASP), an iridoid glycoside predominantly found in plants of the Rubiaceae family, is a secondary metabolite recognized for a wide array of pharmacological properties.[1] As a bioactive natural compound, it has garnered significant interest for its therapeutic potential in treating a variety of human diseases.[1] Preclinical studies have highlighted its role as an anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agent, making it a promising candidate for further drug development.[1][2][3] This guide provides a comprehensive overview of the preliminary screening methodologies for evaluating the biological activities of this compound, complete with detailed experimental protocols, quantitative data summaries, and illustrations of the key signaling pathways involved.

General Workflow for Bioactivity Screening

The preliminary screening of a natural product like this compound follows a logical progression from broad-spectrum in vitro assays to more targeted mechanistic studies. This workflow ensures an efficient evaluation of its therapeutic potential while identifying the most promising avenues for further investigation.

G cluster_0 Phase 1: Preparation & Initial Assays cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies A Source Material (e.g., Hedyotis diffusa) B Extraction & Isolation of this compound A->B C Purity & Structural Confirmation (>95% by HPLC) B->C D Initial Cytotoxicity Assay (e.g., MTT, WST-1) C->D E Anti-inflammatory Assays (NO, PGE₂, Cytokine Levels) D->E F Antioxidant Assays (DPPH, ORAC, Cellular ROS) D->F G Anti-cancer Assays (Cell Viability, Apoptosis) D->G H Neuroprotective Assays (Neuronal Cell Viability) D->H I Signaling Pathway Analysis (Western Blot, RT-PCR) E->I F->I G->I H->I J Target Identification (e.g., CETSA, Affinity Chromatography) I->J K In Vivo Model Validation (e.g., Mouse Models) J->K

Caption: General experimental workflow for this compound screening.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[4] Studies show it suppresses nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[4][5] The underlying mechanism involves the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[4][6]

Signaling Pathway: NF-κB and MAPK Inhibition

G cluster_nucleus Nuclear Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IkappaB IκBα IKK->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB sequesters NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation MAPKs_n AP-1 MAPKs->MAPKs_n nucleus Nucleus mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) ASP This compound ASP->IKK ASP->MAPKs NFkappaB_n->mediators MAPKs_n->mediators G cluster_nucleus Nucleus ASP This compound Keap1 Keap1 ASP->Keap1 inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds HO1 HO-1 Gene ARE->HO1 activates Antioxidant_Response Antioxidant Response (HO-1, etc.) HO1->Antioxidant_Response G cluster_er ER Lumen ASP This compound GRP78 GRP78 ASP->GRP78 inhibits PERK PERK GRP78->PERK inhibits IRE1 IRE1 GRP78->IRE1 inhibits ATF6 ATF6 GRP78->ATF6 inhibits CHOP CHOP PERK->CHOP Casp12 Caspase-12 PERK->Casp12 IRE1->CHOP IRE1->Casp12 ATF6->CHOP ATF6->Casp12 Casp9 Caspase-9 CHOP->Casp9 Casp12->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Technical Guide to the Determination of Asperuloside in Hedyotis diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the quantitative determination of asperuloside, a key bioactive iridoid glycoside, in Hedyotis diffusa Willd. (also known as Oldenlandia diffusa). Accurate quantification of this compound is critical for the quality control, standardization, and clinical development of this important medicinal plant. Hedyotis diffusa has a long history in traditional medicine for treating inflammation-linked diseases and has garnered significant attention for its anti-cancer properties[1].

Section 1: Extraction of this compound from Plant Material

The initial and critical step in quantification is the efficient extraction of this compound from the raw plant material. The choice of method can significantly impact the final yield.

Sample Preparation

Dried, whole plants of Hedyotis diffusa are typically pulverized into a homogenous powder (e.g., 80 mesh) to increase the surface area for solvent interaction. Samples should be stored in desiccators at room temperature prior to extraction.

Recommended Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction is an efficient method that enhances extraction by using acoustic cavitation to disrupt cell walls.

Protocol:

  • Weigh approximately 1.0 g of powdered Hedyotis diffusa into a conical flask.

  • Add 50 mL of the extraction solvent. Methanol or 70-95% ethanol are commonly used solvents for extracting iridoid glycosides[2].

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

  • After extraction, cool the mixture to room temperature and centrifuge at approximately 10,000 rpm for 10 minutes.

  • Collect the supernatant. For exhaustive extraction, the process can be repeated on the plant residue, and the supernatants combined.

  • Filter the final extract through a 0.22 or 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial for analysis.

An alternative, traditional method is Heat Reflux Extraction , which involves boiling the sample in 95% ethanol for several hours[2]. While effective, UAE is generally faster and consumes less energy.

Section 2: Analytical Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and reliable method for quantifying this compound. For higher sensitivity and specificity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed[1].

Primary Method: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A detector measures the analyte as it elutes, and the resulting peak area is proportional to its concentration.

Detailed HPLC Protocol: A validated HPLC-PDA (Photodiode Array) method is suitable for the determination of this compound. The following table outlines a typical set of experimental conditions.

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography system with UV or PDA detector
Column C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
Mobile Phase Gradient elution is often preferred for complex extracts. A common system consists of (A) 0.1% formic or phosphoric acid in water and (B) acetonitrile or methanol.
Example Gradient Start with ~10% B, linearly increase to 90% B over 20-30 minutes.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Detection UV detector set at a wavelength between 230-240 nm
Injection Volume 10 - 20 µL
Standard Prep. Prepare a stock solution of pure this compound standard (~1 mg/mL in methanol) and create a series of dilutions (e.g., 1.56 to 100 µg/mL) to generate a calibration curve.
Advanced Method: UPLC-QTOF-MS

For research applications requiring higher resolution and the ability to identify multiple compounds simultaneously, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful tool. This technique provides accurate mass measurements for both precursor and product ions, aiding in the unambiguous identification of constituents in complex mixtures[3].

Section 3: Method Validation

To ensure that the analytical method is reliable, accurate, and precise, it must be validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.

ParameterDescription & Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is plotted and the coefficient of determination (R²) should be ≥ 0.999.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically calculated as 3.3 × (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. Example ranges are 0.04–0.97 µg/mL.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically calculated as 10 × (σ/S). Example ranges are 0.13–2.95 µg/mL.[4]
Precision (RSD%) The closeness of agreement among a series of measurements. Assessed at intra-day and inter-day levels. The Relative Standard Deviation (RSD) should typically be < 3-6%.[4]
Accuracy (Recovery %) The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments. Recoveries should be within 95-105%.[4]

Section 4: Quantitative Data Summary

The this compound content in Hedyotis diffusa is known to vary significantly based on factors such as geographical origin, harvest time, and processing methods. This variability underscores the importance of robust quality control for any application.

Plant Source / BatchAnalytical MethodThis compound ContentReference
H. diffusa from different habitatsHPLCVaries significantly between samples[1]
6 batches of H. diffusaUPLC-UVSpecific values not detailed, but method was effective for quality analysis[4]
H. diffusa (General)HPLCIridoid glycosides are major components[5]

Note: While multiple studies confirm the successful quantification of this compound, specific mg/g values are highly variable and often not reported in review articles. The validated UPLC-UV method has shown good recoveries (96.31% to 104.22%), indicating its suitability for accurate quantification across different batches[4].

Section 5: Visualized Diagrams and Workflows

Rationale for Quantification: this compound's Anti-inflammatory Pathway

This compound exerts anti-inflammatory effects by suppressing key signaling pathways. Understanding this mechanism provides a biological rationale for its precise quantification in drug development.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS IKB IκB-α Phosphorylation LPS->IKB MAPK MAPK Phosphorylation (p38, ERK, JNK) LPS->MAPK NFKB NF-κB Activation IKB->NFKB leads to Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFKB->Mediators MAPK_act MAPK Activation MAPK->MAPK_act leads to MAPK_act->Mediators This compound This compound This compound->IKB Inhibits This compound->MAPK Inhibits

Caption: this compound inhibits LPS-induced inflammation via NF-κB and MAPK pathways.

General Experimental Workflow

The end-to-end process from plant material to final result follows a structured workflow.

G Plant H. diffusa Plant Material Powder Grinding & Sieving Plant->Powder Extraction Ultrasonic Extraction (Methanol/Ethanol) Powder->Extraction Filter Centrifugation & Filtration (0.22 µm filter) Extraction->Filter Sample HPLC Vial Sample Filter->Sample Analysis HPLC-UV Analysis Sample->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Quant Quantification (vs. Standard Curve) Data->Quant Result This compound Content (mg/g) Quant->Result

Caption: Workflow for this compound quantification from plant to final result.

Logical Diagram of an HPLC System

This diagram illustrates the core components of an HPLC system and the flow of solvent and sample.

G Solvent Mobile Phase Reservoir Pump High-Pressure Pump Solvent->Pump solvent flow Injector Autosampler / Injector Pump->Injector Column C18 Analytical Column Injector->Column sample + solvent Detector UV/PDA Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem signal Waste Waste Detector->Waste eluent

Caption: Core components and logical flow of a typical HPLC system.

References

Asperuloside: A Comprehensive Pharmacological Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Iridoid Glycoside's Therapeutic Potential

Introduction

Asperuloside, a naturally occurring iridoid glycoside, has garnered significant scientific attention for its diverse and promising pharmacological activities. Primarily isolated from plants of the Rubiaceae family, this bioactive compound has demonstrated a wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-obesity effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental methodologies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.

Pharmacological Activities

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary pharmacological activities documented in preclinical studies are detailed below.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. Its mechanism of action primarily involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators.

In various studies, this compound has been observed to significantly decrease the levels of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[3] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] The anti-inflammatory effects are mediated through the suppression of the phosphorylation of key signaling proteins, including IκB-α, p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][4]

Antioxidant Activity

This compound exhibits significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream antioxidant enzymes.[1] This mechanism enhances the cellular defense against oxidative stress. In vivo studies have shown that this compound can ameliorate obesity-associated endothelial dysfunction by activating the Nrf2/HO-1 signaling pathway, thereby maintaining redox homeostasis.[7]

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.[8] Its neuroprotective mechanisms are multifaceted, involving its anti-inflammatory and antioxidant activities. This compound has been shown to modulate key signaling pathways implicated in neuronal survival, such as the Notch and PI3K/Akt/mTOR pathways.[8][9]

In preclinical models, this compound has demonstrated the ability to attenuate glial cell activation, suppress pro-inflammatory cytokines in the brain, restore mitochondrial function, and promote neuronal survival.[8] Furthermore, it has been shown to facilitate the autophagic clearance of toxic protein aggregates, which is a hallmark of many neurodegenerative disorders.[8]

Anti-Cancer Activity

This compound has demonstrated anti-cancer potential in various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. While the precise molecular targets are still under investigation, studies have pointed towards the involvement of multiple signaling pathways. Natural compounds are known to exert anti-cancer effects by influencing transcription factors, cell signaling, and epigenetic modifications.[10][11][12]

Anti-Obesity Effects

Studies in animal models of obesity have revealed that this compound can effectively reduce body weight, visceral fat accumulation, and improve metabolic parameters.[13][14][15] The anti-obesity effects of this compound are attributed to its ability to modulate hypothalamic signaling pathways that regulate appetite and energy expenditure.[16]

In high-fat diet-induced obese mice, this compound administration led to a significant reduction in food intake and body weight.[14][15] It also improved glucose homeostasis and insulin sensitivity.[17] Mechanistically, this compound has been shown to alter the gut microbiota and modulate the expression of genes involved in lipid metabolism.[17]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological activities of this compound.

Cell LineAssayIC50 (µg/mL)Reference
K562 (Chronic Myeloid Leukemia)Proliferation800.9[17]

Table 1: Anti-Cancer Activity of this compound

AssayMethodActivityReference
DPPH Radical ScavengingSpectrophotometryConcentration-dependent scavenging[18]
ABTS Radical ScavengingSpectrophotometryConcentration-dependent scavenging[18]

Table 2: Antioxidant Activity of this compound

Cell LineTreatmentMeasured ParametersEffectReference
RAW 264.7LPS (50 ng/mL) + this compound (40, 80, 160 µg/mL)NO, PGE2, TNF-α, IL-6Significant decrease in a dose-dependent manner[5]

Table 3: Anti-inflammatory Activity of this compound

Experimental Protocols

Anti-inflammatory Activity Assay (in vitro)

Cell Line: RAW 264.7 murine macrophage cells.[19]

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[19]

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.[5]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 50 ng/mL) and incubating for 24 hours.[5]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.[19]

    • Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these cytokines in the culture medium are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[20]

  • Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated and total forms of IκB-α, p38, ERK, and JNK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Antioxidant Activity Assays (in vitro)

DPPH Radical Scavenging Assay: [18]

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 515 nm. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of the control.

ABTS Radical Scavenging Assay: [18]

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

  • The ABTS•+ solution is diluted with methanol to a specific absorbance at 734 nm.

  • Different concentrations of this compound are added to the ABTS•+ solution.

  • After a 30-minute incubation, the absorbance is measured at 734 nm. The percentage of inhibition is calculated.

Neuroprotective Activity Assay (in vitro)

Cell Line: PC12 rat pheochromocytoma cells.[21]

Methodology:

  • Cell Culture: PC12 cells are cultured in RPMI 1640 medium supplemented with horse serum and fetal bovine serum.[21]

  • Induction of Glutamate Toxicity: Cells are exposed to glutamate (e.g., 20 mM) to induce excitotoxicity.[21]

  • Treatment: Cells are pre-treated with various concentrations of this compound before glutamate exposure.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells.[21]

  • Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

Anti-Cancer Activity Assay (in vitro)

Cell Line: K562 (human chronic myeloid leukemia).[17]

Methodology:

  • Cell Culture: K562 cells are cultured in an appropriate medium.

  • Treatment: Cells are treated with different concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Cell Proliferation Assay: The anti-proliferative effect is determined using assays such as the MTT or SRB (sulforhodamine B) assay to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[17]

  • Apoptosis Assay: Apoptosis can be evaluated by methods such as Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases.

Anti-Obesity Study (in vivo)

Animal Model: High-fat diet (HFD)-induced obese mice (e.g., C57BL/6J).[13]

Methodology:

  • Induction of Obesity: Mice are fed a high-fat diet for several weeks to induce obesity and metabolic syndrome.

  • Treatment: A treatment group receives this compound (e.g., administered orally) daily for a specified duration (e.g., 12 weeks).[14] A control group receives the vehicle.

  • Monitoring: Body weight, food intake, and water consumption are monitored regularly.

  • Metabolic Analysis: At the end of the study, blood samples are collected to measure glucose, insulin, and lipid profiles.

  • Tissue Analysis: Adipose tissue and liver are collected for histological analysis and gene expression studies (e.g., qPCR to measure markers of inflammation and lipid metabolism).

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Asperuloside_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK (TAK1) TLR4->MAPKKK This compound This compound This compound->IKK Inhibits MKK MKKs (MKK3/6, MKK4/7, MEK1/2) This compound->MKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Transcription MAPKKK->MKK MAPK MAPKs (p38, JNK, ERK) MKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: this compound's Anti-inflammatory Mechanism.

Asperuloside_Antioxidant_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change This compound This compound This compound->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Induces transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound's Antioxidant Mechanism.

Experimental_Workflow_Anti_Inflammatory Start Start: RAW 264.7 cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (24 hours) Stimulate->Incubate Measure_Mediators Measure Inflammatory Mediators (ELISA) Incubate->Measure_Mediators Western_Blot Analyze Signaling Pathways (Western Blot) Incubate->Western_Blot End End: Data Analysis Measure_Mediators->End Western_Blot->End

Caption: In Vitro Anti-inflammatory Assay Workflow.

Conclusion

This compound is a promising natural compound with a robust and diverse pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, neuroprotection, cancer, and obesity underscores its significant therapeutic potential. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of this compound, conducting comprehensive preclinical toxicology and pharmacokinetic studies, and ultimately translating these promising findings into clinical applications for the treatment of a range of human diseases.

References

In Vitro Assessment of Asperuloside's Antioxidant Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperuloside, an iridoid glycoside found predominantly in plants of the Rubiaceae family, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its antioxidant potential stands out as a key therapeutic attribute. This technical guide provides an in-depth overview of the in vitro methods used to assess the antioxidant capacity of this compound. It details the experimental protocols for common antioxidant assays, summarizes the available quantitative data, and visualizes the underlying molecular mechanisms, including the modulation of the Nrf2/HO-1 and MAPK signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the antioxidant properties of this compound and its potential applications in human health.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play crucial roles in cell signaling, an imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with the ability to counteract oxidative stress.[1][2] Its antioxidant effects are attributed to its capacity to scavenge free radicals directly and to modulate endogenous antioxidant defense systems.[3][4][5] This guide focuses on the in vitro methodologies employed to characterize and quantify the antioxidant potential of this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Radical Scavenging Activity of this compound

AssayTest SystemIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPHMethanolic solution98 ± 8.96Ascorbic Acid-
Superoxide Radical-76.27 ± 6.12--
Nitric Oxide Radical-151.95 ± 4.24--
Hydroxyl Radical-24.92 ± 2.10--
Peroxynitrite Radical-220.53 ± 11.90--
Data presented as mean ± standard deviation. IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.[6]

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7][8]

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic acid, Trolox) in methanol.

  • In a 96-well plate, add 100 µL of each concentration of this compound or standard to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as the blank.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix Sample/Standard and DPPH Solution DPPH->Mix This compound This compound Solutions (various concentrations) Plate 96-well Plate This compound->Plate Standard Standard Antioxidant (e.g., Ascorbic Acid) Standard->Plate Plate->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Read Measure Absorbance (517 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 1: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[7][9]

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Add 10 µL of each concentration of this compound or standard to a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula provided for the DPPH assay.

  • The IC50 value is then determined.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock ABTS Stock Solution (7 mM) ABTS_radical Generate ABTS•+ (12-16h in dark) ABTS_stock->ABTS_radical K2S2O8 Potassium Persulfate (2.45 mM) K2S2O8->ABTS_radical Dilute_ABTS Dilute ABTS•+ (Absorbance ~0.7 at 734 nm) ABTS_radical->Dilute_ABTS Mix Mix Sample and Diluted ABTS•+ Dilute_ABTS->Mix This compound This compound Solutions Plate 96-well Plate This compound->Plate Plate->Mix Incubate Incubate (6 min, RT) Mix->Incubate Read Measure Absorbance (734 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 2: Experimental workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[7][10]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare various concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Add 20 µL of the sample or standard to a 96-well plate.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using the standard, and the results for this compound are expressed as equivalents of the standard (e.g., µM Fe²⁺/g).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_Buffer Acetate Buffer (300 mM, pH 3.6) FRAP_Reagent Prepare FRAP Reagent (10:1:1 ratio) Acetate_Buffer->FRAP_Reagent TPTZ TPTZ Solution (10 mM in 40 mM HCl) TPTZ->FRAP_Reagent FeCl3 FeCl3 Solution (20 mM) FeCl3->FRAP_Reagent Mix Mix Sample and FRAP Reagent FRAP_Reagent->Mix This compound This compound Solutions Plate 96-well Plate This compound->Plate Plate->Mix Incubate Incubate (30 min, 37°C) Mix->Incubate Read Measure Absorbance (593 nm) Incubate->Read Standard_Curve Generate Standard Curve Read->Standard_Curve Express_Results Express Results as Standard Equivalents Standard_Curve->Express_Results

Figure 3: Experimental workflow for the FRAP assay.

Cellular Antioxidant Activity

Beyond chemical assays, it is crucial to assess the antioxidant activity of this compound in a biological context. Cellular antioxidant activity (CAA) assays measure the ability of a compound to prevent intracellular ROS formation.

General Protocol for Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture: Seed adherent cells (e.g., HepG2, RAW 264.7) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specific period (e.g., 1-24 hours).

  • Loading with Fluorescent Probe: Wash the cells and incubate them with a fluorescent probe that is sensitive to oxidation, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂, AAPH).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: The antioxidant activity is determined by the ability of this compound to suppress the increase in fluorescence compared to control cells.

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating key signaling pathways involved in the cellular antioxidant response.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes.[3][4][11] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[3][4]

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response leads to

Figure 4: this compound activates the Nrf2/HO-1 signaling pathway.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK signaling pathway is involved in various cellular processes, including inflammation and stress responses. This compound has been shown to suppress the phosphorylation of key MAPKs, such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), in response to inflammatory stimuli like lipopolysaccharide (LPS).[12][13][14] By inhibiting the activation of these kinases, this compound can reduce the production of pro-inflammatory mediators and enzymes that contribute to oxidative stress.[13][15]

MAPK_Pathway This compound This compound p38 p38 This compound->p38 inhibits phosphorylation ERK ERK This compound->ERK inhibits phosphorylation JNK JNK This compound->JNK inhibits phosphorylation LPS Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPK_Kinases MAPK Kinases (e.g., MKK3/6, MEK1/2) Cell_Surface_Receptor->MAPK_Kinases activates MAPK_Kinases->p38 phosphorylates MAPK_Kinases->ERK phosphorylates MAPK_Kinases->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors activates ERK->Transcription_Factors activates JNK->Transcription_Factors activates Inflammatory_Response Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Transcription_Factors->Inflammatory_Response induces

Figure 5: this compound inhibits the MAPK signaling pathway.

Conclusion

The in vitro assessment of this compound's antioxidant potential reveals a multifaceted mechanism of action. It demonstrates direct radical scavenging capabilities and modulates key cellular signaling pathways, namely the Nrf2/HO-1 and MAPK pathways, to enhance the endogenous antioxidant defense and suppress inflammatory responses that contribute to oxidative stress. The methodologies and data presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound in oxidative stress-related diseases. Future studies should focus on elucidating its structure-activity relationships, bioavailability, and in vivo efficacy to translate these promising in vitro findings into clinical benefits.

References

Asperuloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Iridoid Glycoside Asperuloside (CAS: 14259-45-1), Its Biological Activities, and Associated Experimental Protocols.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring iridoid glycoside with the molecular formula C18H22O11, has garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, its well-documented anti-inflammatory and anti-obesity effects, and the underlying molecular mechanisms of action. Detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound are presented to facilitate further research and development. This document aims to serve as a critical resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug discovery.

Core Compound Data

This compound (CAS Number: 14259-45-1) is an iridoid glycoside found in various plant species, notably from the Rubiaceae family.[4] Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 14259-45-1[1]
Molecular Formula C18H22O11[1][2][3]
Molecular Weight 414.36 g/mol
Appearance White to off-white crystalline powder[1][5]
Melting Point 131-132 °C[5]
Solubility Soluble in water, methanol, ethanol, DMSO, and pyridine.[1][6]
Optical Rotation [α]D25 -198.6° (c = 1.44 in water)

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and anti-obesity effects being the most extensively studied.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the production of pro-inflammatory mediators.[7][8]

Quantitative In Vitro Anti-inflammatory Effects:

Cell LineTreatmentConcentration(s)EffectReference(s)
RAW 264.7This compound + LPS (50 ng/mL)40, 80, 160 µg/mLDose-dependent inhibition of NO, PGE2, TNF-α, and IL-6 production.[9]
RAW 264.7This compound + LPS (50 ng/mL)40, 80, 160 µg/mLSuppression of iNOS and COX-2 mRNA and protein expression.[9]
RAW 264.7This compound + LPS (50 ng/mL)40, 80, 160 µg/mLInhibition of IκBα, p38, ERK, and JNK phosphorylation.[7][8]
Anti-obesity Activity

In vivo studies using high-fat diet (HFD)-induced obese mice have demonstrated the potent anti-obesity effects of this compound. Oral administration of this compound has been shown to reduce body weight, food intake, and adipose tissue mass.[10][11][12]

Quantitative In Vivo Anti-obesity Effects in HFD-fed Mice:

ParameterTreatment DurationDosage% Change vs. HFD ControlReference(s)
Body Weight12 weeks3 mg/day (p.o.)↓ 10.5%[10][11]
Daily Food Intake12 weeks3 mg/day (p.o.)↓ 12.8%[10][11]
Visceral Fat Mass12 weeks3 mg/day (p.o.)↓ 35%[10]
Fasting Blood Glucose12 weeks3 mg/day (p.o.)↓ 16%[10]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the NF-κB and MAPK Signaling Pathways

Asperuloside_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates This compound This compound This compound->IKK inhibits This compound->MAPK_pathway inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IKK->NFκB activates degradation of IκBα IκBα->NFκB inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Pro_inflammatory_genes induces p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK AP1 AP-1 (nucleus) p38->AP1 activate ERK->AP1 activate JNK->AP1 activate AP1->Pro_inflammatory_genes induces

Caption: this compound inhibits LPS-induced inflammation by suppressing the NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Experimental_Workflow start Start seed_cells Seed RAW 264.7 Cells (96-well plate) start->seed_cells pre_treat Pre-treat with this compound (40, 80, 160 µg/mL) for 1h seed_cells->pre_treat stimulate Stimulate with LPS (50 ng/mL) for 24h pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa Measure Cytokines (TNF-α, IL-6, PGE2) by ELISA collect_supernatant->elisa end End elisa->end western_blot Western Blot for NF-κB & MAPK proteins lyse_cells->western_blot rt_pcr RT-PCR for iNOS & COX-2 mRNA lyse_cells->rt_pcr western_blot->end rt_pcr->end

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

Experimental Protocols

Pressurized Hot Water Extraction (PHWE) of this compound

This protocol is adapted from a method for the efficient isolation of this compound from Coprosma quadrifida.[13][14][15]

  • Sample Preparation: Air-dry and grind the plant material (e.g., leaves of Coprosma quadrifida) to a fine powder.

  • Extraction:

    • Load approximately 10 g of the ground plant material into the filter basket of a household espresso machine.

    • Perform successive extractions with hot, pressurized water until the eluent is colorless.

  • Purification:

    • Combine the aqueous extracts and concentrate under reduced pressure.

    • Subject the concentrated extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to yield pure this compound.

Cell Viability Assay (WST-1)

This protocol is a general guideline for assessing the cytotoxicity of this compound on a cell line like RAW 264.7.[16][17][18]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 50, 100, 200 µg/mL) and incubate for 24 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol details the investigation of this compound's effect on key inflammatory signaling proteins.[19][20]

  • Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the anti-inflammatory assay workflow.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR (RT-PCR) for Cytokine mRNA Expression

This protocol is for quantifying the effect of this compound on the gene expression of pro-inflammatory cytokines.[21][22]

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using a SYBR Green-based master mix and primers specific for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

    • The relative gene expression can be calculated using the 2^-ΔΔCt method.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and anti-obesity properties. Its mechanism of action, involving the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for its potential therapeutic applications. The experimental protocols detailed in this guide offer a practical framework for researchers to further investigate the pharmacological potential of this compound and to develop novel therapeutic strategies for inflammatory and metabolic diseases.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for Asperuloside Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperuloside is an iridoid glycoside first reported in 1893 and found in various plants of the Rubiaceae family.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4] this compound exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1][3] Given its therapeutic potential, robust and efficient protocols for its extraction and purification from plant sources are critical for research and drug development.

This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant materials, with a focus on methods cited in recent scientific literature.

Application Notes: Principles and Strategies

The successful isolation of this compound involves two main stages: extraction from the plant matrix and subsequent purification to remove impurities. The choice of method depends on factors such as the plant species, desired yield and purity, available equipment, and scalability.

1. Plant Sources of this compound

This compound is predominantly found in plants belonging to the Rubiaceae family. Some of the most notable sources include:

  • Hedyotis diffusa (also known as Oldenlandia diffusa): A well-known herb in traditional Chinese medicine, containing this compound along with other iridoids, flavonoids, and anthraquinones.[3][4]

  • Coprosma quadrifida : A native Tasmanian plant identified as a particularly rich source of this compound.[5][6]

  • Morinda citrifolia (Noni): The leaves of this plant have been shown to contain this compound.[7][8]

  • Paederia scandens : Another plant from which this compound and related iridoid glycosides have been isolated.[9]

2. Extraction Methodologies

The goal of extraction is to efficiently transfer this compound from the plant cells into a solvent. This compound is soluble in polar solvents like water, methanol, and ethanol.[1]

  • Pressurised Hot Water Extraction (PHWE): This is a highly efficient and green extraction technique that uses water at elevated temperatures (100-374°C) and pressures to maintain its liquid state. The high temperature reduces the viscosity and surface tension of the water, enhancing its penetration into the plant matrix. A significant advantage is the avoidance of organic solvents. A rapid PHWE method using an unmodified household espresso machine has been successfully employed to extract this compound from Coprosma quadrifida with very high yields.[5][6]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the release of intracellular contents. This method generally results in higher yields in shorter times and with less solvent consumption compared to traditional methods.[10][11]

  • Conventional Solvent Extraction (Maceration & Reflux):

    • Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period. It is simple but often time-consuming and less efficient.[12]

    • Heat Reflux Extraction: Involves boiling the plant material with a solvent and condensing the vapors back into the extraction vessel. The elevated temperature increases solubility and diffusion rates, but may degrade thermolabile compounds.

3. Purification Techniques

Crude extracts contain a complex mixture of compounds. Purification is essential to isolate this compound to the desired level of purity.

  • Macroporous Resin Chromatography: This technique is widely used for the preliminary purification and enrichment of natural products from crude extracts.[13] Macroporous resins are non-ionic, porous polymers that adsorb compounds based on polarity and molecular size. The process involves loading the crude extract onto a resin column, washing away impurities with water or a low-concentration organic solvent, and then eluting the target compound(s) with a higher concentration of organic solvent (e.g., ethanol).[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical quantification and preparative purification.[16][17] For purification, a crude or semi-purified extract is injected into a preparative HPLC column (typically a C18 reversed-phase column). A mobile phase, often a gradient of water and an organic solvent like methanol or acetonitrile, is used to elute the compounds at different times based on their polarity.[7][18] Fractions are collected and the ones containing pure this compound are pooled.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample.[18] It is particularly effective for separating components from complex mixtures and has been used to purify iridoid glycosides.[18][19]

  • Crystallization: As a final purification step, this compound can be crystallized from a suitable solvent or solvent mixture. This process can yield highly pure crystalline this compound.[5]

Data Presentation: this compound Yields from Plant Sources

The following table summarizes quantitative data on this compound extraction from various plant sources as reported in the literature.

Plant SpeciesExtraction MethodKey ParametersYield (% w/w)PurityReference
Coprosma quadrifidaPressurised Hot Water Extraction (PHWE)Unmodified espresso machine7.0%Crystalline[5][6]
Hedyotis diffusaWater ExtractionNot specifiedNot specifiedComponent of extract[4]
Morinda citrifolia (leaves)Cellulase-assisted extractionNot specified0.14 µM/gComponent of extract[8]
Paederia scandens80% Aqueous AcetoneSoaked overnight, 3 timesNot specifiedIsolated compound[9]

Experimental Protocols

Protocol 1: Rapid Pressurised Hot Water Extraction (PHWE) of this compound from Coprosma quadrifida

This protocol is based on the highly efficient method described by Deans et al., 2016, which utilizes a standard domestic espresso machine.[5][6]

1. Materials and Equipment

  • Dried and ground aerial parts of Coprosma quadrifida

  • Domestic espresso machine (capable of ~15 bar pressure)

  • Grinder (e.g., coffee grinder)

  • Deionized water

  • Filter paper

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Beakers and collection flasks

2. Methodology

  • Preparation of Plant Material: Dry the aerial parts of Coprosma quadrifida and grind them to a fine powder.

  • Extraction Setup: Place approximately 10 g of the ground plant material into the portafilter of the espresso machine.

  • Extraction Process:

    • Run a single extraction cycle using deionized water according to the espresso machine's instructions. This typically involves passing hot water under high pressure through the plant material.

    • Collect the aqueous extract (approximately 200-250 mL).

    • Repeat the extraction cycle with the same plant material 4-5 times, collecting the extract each time.

  • Post-Extraction Processing:

    • Combine all aqueous extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator.

    • Freeze the concentrated extract and then lyophilize (freeze-dry) to obtain a crude, pale-brown solid.

  • Purification (Crystallization):

    • The crude solid obtained is often of high purity. Further purification can be achieved by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot water or methanol.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and dry them. The resulting product should be pure crystalline this compound.

Protocol 2: Ultrasound-Assisted Extraction and Macroporous Resin Purification

This protocol is a general procedure adapted for plants like Hedyotis diffusa, combining UAE for efficient extraction and macroporous resin chromatography for enrichment.[15][19]

1. Materials and Equipment

  • Dried and powdered plant material (e.g., Hedyotis diffusa)

  • Ultrasonic bath or probe sonicator

  • 70% Ethanol in water (v/v)

  • Macroporous resin (e.g., D101, AB-8)

  • Glass chromatography column

  • Peristaltic pump

  • Rotary evaporator

  • Beakers, flasks, and filter paper

2. Methodology: Extraction

  • Sample Preparation: Weigh 100 g of dried, powdered plant material.

  • Extraction:

    • Place the powder in a large beaker and add 1 L of 70% ethanol (1:10 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C).[20]

    • After sonication, filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

  • Concentration:

    • Combine all filtered extracts.

    • Concentrate the extract using a rotary evaporator to remove the ethanol. The result is a concentrated aqueous extract.

3. Methodology: Macroporous Resin Purification

  • Resin Preparation: Pack the glass column with the macroporous resin. Wash the resin sequentially with ethanol and then deionized water until the effluent is clear.

  • Loading: Dilute the concentrated aqueous extract with water and load it onto the prepared column at a slow flow rate (e.g., 2-3 bed volumes per hour).

  • Washing: Wash the column with 3-5 bed volumes of deionized water to remove highly polar impurities like sugars and salts.

  • Elution:

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions of the eluate. This compound is expected to elute in the mid-polarity fractions (e.g., 40-60% ethanol).

    • Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Final Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator to obtain a semi-purified extract.

Protocol 3: Preparative HPLC for Final Purification

This protocol describes a general method for the final purification of this compound from an enriched extract to achieve high purity (>95%).[7][18]

1. Materials and Equipment

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm)

  • Semi-purified this compound extract

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Syringe filters (0.45 µm)

  • Fraction collector

2. Methodology

  • Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol or Acetonitrile

    • Column: C18 reversed-phase preparative column

    • Flow Rate: 15-20 mL/min (adjust based on column size)

    • Detection: UV at 240 nm[18]

    • Gradient Program: Develop a gradient based on analytical HPLC runs. A typical gradient might be:

      • 0-10 min: 10-25% B

      • 10-40 min: 25-50% B

      • 40-45 min: 50-100% B

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram and collect fractions corresponding to the this compound peak, which is identified based on its retention time from analytical runs.

  • Purity Analysis and Recovery:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the fractions that meet the desired purity level.

    • Remove the solvent using a rotary evaporator and then lyophilize to obtain pure this compound powder.

Visualizations: Workflows and Pathways

Extraction_Purification_Workflow cluster_start Starting Material cluster_extraction Extraction Stage cluster_purification Purification Stage Plant Plant Material (e.g., Hedyotis, Coprosma) Grinding Drying & Grinding Plant->Grinding Extraction Extraction (PHWE, UAE, Maceration) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration1 Solvent Removal (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract PrePurify Pre-Purification (Macroporous Resin) CrudeExtract->PrePurify FinePurify Fine Purification (Preparative HPLC) PrePurify->FinePurify Crystallization Crystallization & Drying FinePurify->Crystallization Purethis compound Pure this compound (>95%) Crystallization->Purethis compound

Caption: General workflow for this compound extraction and purification.

PHWE_Workflow Plant Coprosma quadrifida (Dried, Ground) Espresso Load Portafilter of Espresso Machine Plant->Espresso PHWE Pressurised Hot Water Extraction (5 cycles) Espresso->PHWE Collect Collect & Pool Aqueous Extracts PHWE->Collect Rotovap Concentrate via Rotary Evaporation Collect->Rotovap Lyophilize Freeze-Drying (Lyophilization) Rotovap->Lyophilize Crude High-Purity Crude This compound Lyophilize->Crude Recrystallize Recrystallization Crude->Recrystallize Pure Crystalline this compound Recrystallize->Pure

Caption: Protocol workflow for Pressurised Hot Water Extraction (PHWE).

Resin_HPLC_Workflow Plant Hedyotis diffusa (Dried, Powdered) UAE Ultrasound-Assisted Extraction (70% Ethanol) Plant->UAE Concentrate Concentrate & Remove EtOH UAE->Concentrate AqueousExtract Aqueous Crude Extract Concentrate->AqueousExtract ResinLoad Load onto Macroporous Resin Column AqueousExtract->ResinLoad Wash Wash with Water ResinLoad->Wash Elute Elute with EtOH Gradient (e.g., 40-60%) Wash->Elute Pool Pool & Concentrate This compound Fractions Elute->Pool Enriched Enriched Extract Pool->Enriched PrepHPLC Preparative HPLC (C18 Column) Enriched->PrepHPLC Final Pool Pure Fractions, Concentrate & Lyophilize PrepHPLC->Final Purethis compound Pure this compound (>95%) Final->Purethis compound

Caption: Workflow for UAE followed by Resin and HPLC purification.

References

Application Notes & Protocols for Accurate Quantification of Asperuloside by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of Asperuloside using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are designed to be readily implemented in a laboratory setting for applications ranging from quality control of herbal extracts to pharmacokinetic studies.

Introduction

This compound, an iridoid glycoside, is a bioactive compound found in various medicinal plants, including but not limited to, Morinda citrifolia (Noni), Eucommia ulmoides, and species of the Coprosma genus. Its diverse pharmacological activities, such as anti-inflammatory and neuroprotective effects, have led to increasing interest in its quantification for standardization of herbal products and in drug development. This document outlines validated HPLC and UPLC methods for the precise and accurate measurement of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated HPLC-PDA (Photodiode Array) method for the quantification of this compound.[1][2][3]

Experimental Protocol: HPLC-PDA

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.

  • Column: Shiseido C18 column (4.6 mm × 250 mm, 5.0 μm).[1][4]

  • Mobile Phase: A gradient of 0.1% formic acid in distilled water (A) and methanol (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1][4]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 238 nm.[1]

  • Run Time: Approximately 35 minutes.[1][4]

2. Sample Preparation (from Plant Material):

  • Weigh 1.0 g of powdered plant material.

  • Add a suitable volume of extraction solvent (e.g., 70% methanol).

  • Perform ultrasonication for 30 minutes.

  • Centrifuge the mixture to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

3. Standard Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1.56–100 µg/mL).[1][2][3]

Data Presentation: HPLC Method Validation Summary

The following table summarizes the quantitative performance of the described HPLC-PDA method for this compound.

ParameterResult
Linearity (R²)≥ 0.9999
Concentration Range1.56–100 µg/mL
Limit of Detection (LOD)0.04–0.97 µg/mL
Limit of Quantification (LOQ)0.13–2.95 µg/mL
Intra-day Precision (RSD%)< 4%
Inter-day Precision (RSD%)< 4%
Accuracy (Recovery %)99.5–103.1%

Data synthesized from a study on bioactive compounds in Morinda citrifolia L. extracts.[1][2][3]

Ultra-Performance Liquid Chromatography (UPLC) Method

This section outlines a sensitive and rapid UPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) or a photodiode array detector (UPLC-PDA) for the quantification of this compound.

Experimental Protocol: UPLC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system with a binary solvent manager, sample manager, and a tandem quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

2. Sample Preparation (from Plant Material):

  • Follow a similar extraction procedure as described for the HPLC method. Due to the higher sensitivity of UPLC-MS/MS, a smaller initial sample weight or further dilution of the extract may be necessary.

  • Ensure the final sample is filtered through a 0.22 µm syringe filter.

3. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol.

  • Prepare calibration standards by serial dilution to achieve a concentration range suitable for the instrument's sensitivity (e.g., ng/mL range).

Data Presentation: UPLC Method Validation Summary

The following table summarizes the quantitative performance of a UPLC-MS/MS method for the analysis of this compound and other iridoid glycosides.

ParameterResult
Linearity (R²)≥ 0.9930
Limit of Detection (LOD)0.87–9.19 ng/mL
Limit of Quantification (LOQ)2.60–27.57 ng/mL
Intra-day Precision (RSD%)< 2.80%
Inter-day Precision (RSD%)< 4.21%
Accuracy (Recovery %)95.32–99.86%

Data from a study on the simultaneous analysis of iridoid glycosides and anthraquinones in Morinda officinalis.

Mandatory Visualizations

Diagrams

HPLC_Workflow SamplePrep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System SamplePrep->HPLC_System StandardPrep Standard Preparation (Stock & Dilutions) StandardPrep->HPLC_System Column C18 Column (4.6 x 250 mm, 5 µm) HPLC_System->Column Detection PDA Detector (238 nm) Column->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Quantification) DataAcquisition->DataAnalysis

Caption: HPLC Experimental Workflow for this compound Quantification.

UPLC_Workflow SamplePrep Sample Preparation (Extraction & Filtration) UPLC_System UPLC System SamplePrep->UPLC_System StandardPrep Standard Preparation (Stock & Dilutions) StandardPrep->UPLC_System Column BEH C18 Column (2.1 x 100 mm, 1.7 µm) UPLC_System->Column Detection MS/MS Detector (Negative ESI) Column->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Quantification) DataAcquisition->DataAnalysis

Caption: UPLC-MS/MS Experimental Workflow for this compound Quantification.

References

LC-MS/MS analysis for Asperuloside and its metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Asperuloside and Metabolite Analysis by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound, an iridoid glycoside found in medicinal plants, has demonstrated significant therapeutic potential, including anti-obesity and anti-inflammatory properties.[1] Recent studies suggest it can alleviate metabolic dysfunction-associated fatty liver disease (MAFLD) by activating hepatic NRF2 signaling, which helps restore lipid homeostasis and stimulate mitochondrial metabolism.[2] To support preclinical and clinical development, a robust and sensitive analytical method is required to quantify this compound and identify its metabolites in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity, sensitivity, and speed.[3][4] This application note provides a comprehensive protocol for the quantitative analysis of this compound and the identification of its potential metabolites using LC-MS/MS.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

A protein precipitation followed by solid-phase extraction (SPE) is recommended for cleaning plasma samples to remove interferences and enrich the analytes.[5][6]

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), ice-cold

  • SPE Cartridges (e.g., C18)

  • Methanol (MeOH)

  • Deionized Water

  • Reconstitution Solution (e.g., 30% MeOH in water)

Protocol:

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar impurities.

    • Elution: Elute this compound and its metabolites with 1 mL of Methanol.

  • Final Preparation:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of 30% Methanol for LC-MS/MS analysis.[7]

Liquid Chromatography (LC) Method

Chromatographic separation is critical for resolving this compound from its metabolites and endogenous matrix components. A reversed-phase C18 column is suitable for this application.[8][9]

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient See Table 1 below

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 10 90
9.0 10 90
9.1 95 5

| 12.0 | 95 | 5 |

Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer is ideal for both quantitative analysis (using Multiple Reaction Monitoring) and qualitative identification. Electrospray ionization (ESI) is the preferred ionization source.[3][8]

ParameterRecommended Condition
MS System Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon

Quantitative Analysis and Data Presentation

For quantitative analysis, the MRM mode is used to monitor specific precursor-to-product ion transitions for this compound and its expected metabolites. This provides high selectivity and sensitivity.[8] The transitions below are proposed based on the structure of this compound (MW: 414.36) and common metabolic transformations.

Table 2: Proposed MRM Transitions for this compound and Potential Metabolites

Compound Ion Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
This compound Positive 415.1 253.1 15 Quantifier
Positive 415.1 235.1 25 Qualifier
Metabolite 1 (Hydroxylated) Positive 431.1 269.1 15 Quantifier
Positive 431.1 251.1 25 Qualifier
Metabolite 2 (Glucuronide) Negative 589.1 413.1 20 Quantifier
Negative 589.1 175.0 30 Qualifier (Glucuronic acid)
Internal Standard (IS) Positive User Defined User Defined User Defined Internal Standard

Product ions in bold are suggested for quantification.

Metabolite Identification Protocol

Metabolite identification involves searching for expected mass shifts from the parent drug and confirming structures through fragmentation patterns.

  • Data Acquisition: Perform an initial analysis using a high-resolution mass spectrometer (like a Q-TOF) to acquire accurate mass full scan data (MS1) and data-dependent MS/MS spectra (MS2).

  • Data Processing: Use metabolite identification software to screen the data. The software looks for peaks corresponding to the predicted masses of common Phase I (e.g., oxidation, +16 Da) and Phase II (e.g., glucuronidation, +176 Da) metabolites.

  • Structure Elucidation: Manually inspect the MS/MS spectra of potential metabolite peaks. The fragmentation pattern should be consistent with the proposed structure. For example, a glucuronide conjugate of this compound is expected to show a neutral loss of the glucuronic acid moiety (176 Da) and fragments corresponding to the parent this compound.[10] The fragmentation of the core iridoid structure can also provide confirmation.[11][12]

Visualizations: Workflows and Pathways

Experimental Workflow

A Sample Collection (e.g., Plasma) B Protein Precipitation (with Acetonitrile + IS) A->B C Solid-Phase Extraction (C18 Cartridge) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis (HPLC/UHPLC + QqQ/Q-TOF) D->E F Quantitative Analysis (MRM Data) E->F Quantification G Metabolite Identification (Full Scan & MS/MS Data) E->G Identification H Data Reporting F->H G->H

Caption: LC-MS/MS workflow for this compound analysis.

Proposed Metabolic Pathway of this compound

cluster_0 cluster_1 parent parent phase1 phase1 phase2 phase2 enzyme enzyme asp This compound (Parent Drug) met1 Hydroxylated this compound (+16 Da) asp->met1 Phase I Metabolism met2 This compound Glucuronide (+176 Da) asp->met2 Phase II Metabolism p450 CYP450 Enzymes p450->met1 ugt UGT Enzymes ugt->met2

Caption: Proposed Phase I and Phase II metabolism of this compound.

This compound Signaling Pathway in MAFLD

drug drug pathway pathway effect effect asp This compound nrf2 Hepatic NRF2 Activation asp->nrf2 mito Stimulated Mitochondrial Metabolism nrf2->mito lipid Restored Lipid Homeostasis nrf2->lipid outcome Amelioration of MAFLD mito->outcome lipid->outcome

Caption: this compound's mechanism in ameliorating MAFLD.[2]

References

Application Notes and Protocols for Asperuloside Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asperuloside (ASP), an iridoid glycoside found in various medicinal plants, has demonstrated significant therapeutic potential in preclinical studies. Its anti-obesity, anti-inflammatory, and neuroprotective properties make it a compound of interest for drug development.[1][2][3] Research in murine models has shown that this compound can reduce body weight and food intake, decrease inflammation in the liver and hypothalamus, and ameliorate endothelial dysfunction associated with obesity.[1][4][5] It exerts its effects through the modulation of several key signaling pathways, including NF-κB, MAPK, Nrf2/HO-1, and AMPK.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound in murine models. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation

Quantitative data from various studies are summarized below to facilitate experimental design and comparison.

Table 1: Summary of this compound Administration Protocols in Murine Models

Mouse ModelDosageAdministration RouteTreatment DurationKey Findings
High-Fat Diet (HFD)-Induced Obese C57BL/6 Mice50 mg/kg/dayOral Gavage7 weeksSignificantly improved endothelial-dependent relaxations and suppressed oxidative stress.[5]
High-Fat Diet (HFD)-Fed Mice3 mg/dayOral Administration12 weeksReduced body weight by 10.5% and food intake by 12.8%; significantly decreased fasting glucose and plasma insulin.[2][4][8][9]
High-Fat Diet (HFD)-Fed Mice3 mg/dayOral Administration12 weeksReduced hypothalamic and hepatic mRNA levels of pro-inflammatory cytokines (IL-1, IL-6, TNF-α).[1][10]
High-Fat Diet (HFD)-Induced Nonalcoholic Fatty Liver Disease (NAFLD) MiceNot SpecifiedNot SpecifiedNot SpecifiedAlleviated liver injury, lipid deposition, and inflammation.[7]

Table 2: Summary of In Vitro Data on this compound's Mechanism of Action

Cell Line/ModelInducing AgentKey Findings
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Suppressed phosphorylation of IκB-α, p38, ERK, and JNK; decreased production of NO, PGE₂, TNF-α, and IL-6.[6][11]
Endothelial CellsInterleukin-1β (IL-1β)Suppressed endothelial activation, attenuated oxidative stress, and upregulated heme oxygenase-1 (HO-1) expression.[12]
HepG2 CellsPalmitic Acid (PA)Improved lipid deposition and inflammatory response by regulating the p-AMPK/SREBP-1c signaling pathway and NLRP3 inflammasome.[7]

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are attributed to its ability to modulate multiple intracellular signaling pathways.

1. Anti-Inflammatory Effects via NF-κB and MAPK Pathways

In inflammatory conditions, such as those induced by LPS, this compound inhibits the activation of NF-κB and MAPK signaling pathways.[6][11] It suppresses the phosphorylation of key proteins like IκB-α, p38, ERK, and JNK, leading to a downstream reduction in the expression of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[6][11]

NFkB_MAPK_Pathway stimulus LPS receptor TLR4 stimulus->receptor as MyD88 receptor->as myd88 MyD88 receptor->myd88 pathway_mol pathway_mol tf NF-κB (p65/p50) tf->as gene_exp Gene Expression tf->gene_exp mapk ERK (P) gene_product COX-2 This compound This compound ikba_p IκBα (P) This compound->ikba_p Inhibits p38 JNK (P) This compound->p38 jnk ERK (P) This compound->jnk erk erk This compound->erk as->ikba_p Phosphorylation myd88->as traf6 TRAF6 myd88->traf6 traf6->as traf6->as ikk IKK traf6->ikk mapkkk MAPKKK traf6->mapkkk ikk->as ikk->ikba_p ikba IκBα ikba->ikba_p Phosphorylation gene_exp->gene_product mapkkk->mapk mapkkk->as mapkkk->p38 mapkkk->jnk mapkkk->erk p38->gene_exp jnk->gene_exp erk->gene_exp

This compound inhibits NF-κB and MAPK signaling.

2. Vasculoprotective Effects via Nrf2/HO-1 Pathway

In the context of obesity-associated endothelial dysfunction, this compound provides protection by activating the Nrf2/HO-1 signaling pathway.[5][12] It promotes the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE), leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This cascade suppresses oxidative stress and reduces the expression of vascular adhesion molecules like VCAM-1 and ICAM-1.[5]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Obesity-Induced Oxidative Stress outcome Endothelial Dysfunction stimulus->outcome as Keap1 stimulus->as keap1 Keap1 stimulus->keap1 Inhibits endo_dys endo_dys stimulus->endo_dys pathway_mol pathway_mol tf Nrf2 gene_product HO-1 This compound This compound nrf2_cyto nrf2_cyto This compound->nrf2_cyto Activates/ Stabilizes keap1->nrf2_cyto Bound/Inactive nrf2_nuc nrf2_nuc nrf2_cyto->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds are->gene_product are->as ho1 ho1 are->ho1 ho1->outcome ho1->as ros ros ho1->ros ros->outcome ros->as endo_func endo_func ros->endo_func endo_func->endo_dys Ameliorates

This compound activates Nrf2/HO-1 signaling.

3. Metabolic Regulation via AMPK/NLRP3 Pathway

This compound has been shown to alleviate lipid accumulation and inflammation in models of NAFLD by modulating the AMPK signaling pathway and the NLRP3 inflammasome.[7] It activates AMPK, a key energy sensor, which in turn can inhibit lipid synthesis pathways. Concurrently, it suppresses the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β.[7]

AMPK_NLRP3_Pathway stimulus High-Fat Diet (Lipid Overload) as AMPK stimulus->as Inhibits stimulus->as ampk AMPK stimulus->ampk Inhibits nlrp3 NLRP3 Inflammasome stimulus->nlrp3 pathway_mol pathway_mol outcome Inflammation This compound This compound This compound->ampk Activates This compound->nlrp3 Inhibits ampk->as Inhibits srebp SREBP-1c ampk->srebp Inhibits srebp->outcome srebp->as lipids lipids srebp->lipids nlrp3->as casp1 Caspase-1 nlrp3->casp1 casp1->as pro_il1b Pro-IL-1β casp1->pro_il1b pro_il1b->as il1b IL-1β pro_il1b->il1b il1b->outcome il1b->as inflammation inflammation il1b->inflammation

This compound modulates AMPK and NLRP3 pathways.

Experimental Protocols

This section provides detailed methodologies for the administration of this compound in murine models.

Protocol 1: Preparation of this compound for In Vivo Administration

  • Objective: To prepare a homogenous and stable formulation of this compound for oral gavage or intraperitoneal injection.

  • Background: The solubility of this compound in aqueous solutions for in vivo dosing is not extensively detailed in the cited literature. Therefore, a general approach using common, well-tolerated excipients is recommended.[13] A preliminary solubility test is crucial.

  • Materials:

    • This compound powder

    • Vehicle components (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween 80, Carboxymethylcellulose (CMC), sterile saline, or water)

    • Sterile vials

    • Vortex mixer and/or sonicator

    • Sterile filters (0.22 µm) if required

  • Procedure (Example Vehicle: 0.5% CMC):

    • Weighing: Accurately weigh the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number of animals.

    • Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. Slowly add the CMC powder to the water while stirring vigorously to prevent clumping. Stir until a clear, homogenous suspension is formed.

    • Suspension: Add the weighed this compound powder to the 0.5% CMC vehicle.

    • Homogenization: Vortex the mixture vigorously for 2-3 minutes. If necessary, use a brief sonication to ensure a fine, uniform suspension.

    • Storage: Prepare the suspension fresh daily. Store at 4°C, protected from light, until administration. Vortex thoroughly before each use to ensure homogeneity.

Protocol 2: Administration by Oral Gavage

  • Objective: To accurately deliver a specified volume of this compound suspension directly into the stomach of a mouse.

  • Materials:

    • Prepared this compound suspension

    • Appropriately sized syringe (e.g., 1 mL)

    • Flexible or rigid, ball-tipped gavage needle (20-22 gauge for adult mice)

  • Procedure:

    • Preparation: Draw up the calculated volume of the this compound suspension into the syringe. Ensure there are no air bubbles.

    • Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and body. The mouse should be held in a vertical position.

    • Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards one side of the pharynx.

    • Advancement: Allow the mouse to swallow the tip of the needle, then advance it gently down the esophagus until the ball-tip reaches the stomach. There should be no resistance. If resistance is felt, withdraw immediately and restart.

    • Administration: Once the needle is in place, dispense the solution slowly and steadily.

    • Withdrawal: Remove the needle smoothly in the same path it was inserted.

    • Monitoring: Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing), which could indicate improper administration into the trachea.

Protocol 3: Administration by Intraperitoneal (IP) Injection

  • Objective: To deliver the this compound solution into the peritoneal cavity of a mouse.

  • Materials:

    • Prepared this compound solution (ensure it is sterile-filtered if not a suspension)

    • Sterile syringe (e.g., 1 mL)

    • Sterile needle (25-27 gauge)

    • 70% ethanol wipes

  • Procedure:

    • Restraint: Securely restrain the mouse, exposing its abdomen. This can be done by scruffing and turning the mouse to present the abdomen upwards.[14]

    • Site Identification: The target injection site is the lower right or left abdominal quadrant. This avoids major organs like the cecum and urinary bladder.[15]

    • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[14] Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Delivery: Inject the solution slowly and steadily.

    • Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any adverse reactions.

Protocol 4: High-Fat Diet (HFD)-Induced Obesity Model with this compound Treatment

This protocol outlines a typical workflow for evaluating the anti-obesity effects of this compound.

Workflow for HFD-induced obesity study.

References

Asperuloside as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperuloside, an iridoid glycoside, is a significant bioactive compound found in various medicinal plants, notably within the Rubiaceae family, including species like Hedyotis diffusa Willd. and Morinda citrifolia (Noni).[1][2][3] Its diverse pharmacological properties, including anti-inflammatory, anti-obesity, and neuroprotective effects, have made it a compound of interest in phytochemical research and drug development.[4][5][6] this compound serves as a critical reference standard for the qualitative and quantitative analysis of herbal extracts and formulations, ensuring their quality, consistency, and efficacy.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various phytochemical analyses. It covers methodologies for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines protocols for sample preparation and stability testing, and provides insights into the signaling pathways modulated by this compound.

Physicochemical Properties of this compound

As a primary reference standard, this compound is a well-characterized compound with defined physicochemical properties.[7][8]

PropertyValue
Chemical Formula C₁₈H₂₂O₁₁
Molecular Weight 414.36 g/mol [7]
CAS Number 14259-45-1[7]
Appearance Powder[5]
Storage < -15 °C[7]

Application in Phytochemical Analysis

This compound is extensively used as a reference standard for:

  • Identification and Authentication: Confirming the presence of this compound in plant extracts and herbal products.

  • Quantitative Analysis: Determining the concentration of this compound to ensure the quality and consistency of raw materials and finished products.[9]

  • Method Validation: Establishing the performance characteristics of analytical methods, including linearity, accuracy, precision, and sensitivity.[10]

  • Pharmacokinetic Studies: Quantifying this compound levels in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

Sample Preparation from Plant Matrix

Effective extraction is crucial for the accurate quantification of this compound. The following is a general protocol for extracting iridoid glycosides from plant material.[11][12]

Materials:

  • Dried and powdered plant material

  • Methanol or 70% Ethanol

  • Ultrasonic bath or Soxhlet apparatus

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Volumetric flasks

Procedure:

  • Extraction:

    • Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g).

    • Add a defined volume of extraction solvent (e.g., 20 mL of methanol) in a conical flask.

    • Perform extraction using one of the following methods:

      • Ultrasonication: Sonicate the mixture for 30-60 minutes at room temperature.

      • Soxhlet Extraction: Extract for 2-4 hours.

      • Maceration: Shake the mixture on an orbital shaker for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove solid plant debris.

    • Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Sample Solution Preparation:

    • Dissolve the dried crude extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol) to achieve a final concentration within the calibration range of the analytical method.

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection into the analytical instrument.

Experimental Workflow for Phytochemical Analysis

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Quantification plant_material Plant Material (e.g., Hedyotis diffusa) grinding Grinding & Powdering plant_material->grinding extraction Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration sample_solution Sample Solution concentration->sample_solution hplc_uplc HPLC/UPLC Analysis sample_solution->hplc_uplc hptlc HPTLC Analysis sample_solution->hptlc nmr NMR Analysis sample_solution->nmr data_acquisition Data Acquisition hplc_uplc->data_acquisition hptlc->data_acquisition nmr->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using this compound Reference Standard peak_integration->quantification

Caption: General workflow for the phytochemical analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the quantification of this compound. The following protocol is a generalized method that can be adapted based on the specific instrumentation and sample matrix.[4][10]

Instrumentation and Conditions:

  • HPLC System: HPLC with a UV/PDA detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with:

    • Solvent A: 0.1% Formic acid in Water (v/v)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-30 min: Linear gradient to 65% A

    • 30-35 min: Return to 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1.56 to 100 µg/mL).[10]

  • Sample Analysis:

    • Inject the prepared sample solutions and standard solutions into the HPLC system.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary for HPLC Method Validation

Validation ParameterThis compoundICH Acceptance Criteria
Linearity Range (µg/mL) 1.56 - 100[10]R² ≥ 0.99[10]
LOD (µg/mL) 0.04 - 0.97[10]Signal-to-noise ratio of 3:1
LOQ (µg/mL) 0.13 - 2.95[10]Signal-to-noise ratio of 10:1
Intra-day Precision (RSD%) < 4%[10]Typically ≤ 2%
Inter-day Precision (RSD%) < 4%[10]Typically ≤ 2%
Accuracy (Recovery %) 99.7 - 103.1%[10]Typically 98.0% to 102.0%
Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

Instrumentation and Conditions:

  • UPLC System: UPLC with a PDA detector

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with:

    • Solvent A: 0.1% Formic acid in Water (v/v)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-4 min: 5-30% B

    • 4-5 min: 30-35% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 237 nm[3]

Procedure: The procedure for standard preparation, sample analysis, and quantification is similar to the HPLC method.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a versatile technique for the simultaneous analysis of multiple samples.[13][14][15]

Instrumentation and Conditions:

  • HPTLC System: HPTLC applicator, developing chamber, and scanner

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm)

  • Mobile Phase: Toluene: Ethyl acetate: Formic acid (e.g., 7:2:1, v/v/v)

  • Sample Application: Apply standards and samples as 8 mm bands.

  • Development: Develop the plate to a distance of 80 mm in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the plate at 235 nm.

Procedure:

  • Standard and Sample Application: Apply different volumes of standard and sample solutions to the HPTLC plate.

  • Chromatogram Development: Develop the plate with the chosen mobile phase.

  • Detection and Quantification: After development, dry the plate and scan it using a densitometer at the specified wavelength. Quantify this compound by comparing the peak areas of the sample to the calibration curve generated from the standards.

Validation Parameters for HPTLC Quantification

ParameterTypical Value
Linearity Range (ng/band) 200 - 1000
Correlation Coefficient (r²) > 0.99
LOD (ng/band) 5 - 50
LOQ (ng/band) 15 - 150
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of reference standards.[8][16]

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Procedure:

  • Dissolve an accurately weighed amount of the this compound reference standard in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Assign the signals based on chemical shifts, coupling constants, and 2D NMR experiments (COSY, HSQC, HMBC).

¹H and ¹³C NMR Spectral Data of this compound (in DMSO-d₆) (Note: Specific peak assignments can vary slightly between instruments and experimental conditions)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
1~97.5~5.3 (d)
3~150.0~7.5 (s)
4~108.0-
5~35.0~3.2 (m)
6~78.0~4.1 (m)
7~130.0~5.8 (d)
8~145.0-
9~45.0~2.9 (m)
10~20.0~4.6 (s)
11~170.0-
O-CH₃~51.0~3.7 (s)
C-1'~99.0~4.8 (d)
C-2'~73.0~3.1 (m)
C-3'~76.0~3.2 (m)
C-4'~70.0~3.0 (m)
C-5'~77.0~3.4 (m)
C-6'~61.0~3.5, 3.7 (m)
Acetyl-C=O~170.0-
Acetyl-CH₃~21.0~2.0 (s)

Stability of this compound Reference Standard

The stability of the reference standard is crucial for accurate and reproducible analytical results.

Storage and Handling
  • Store the this compound reference standard at or below -15 °C in a tightly sealed container, protected from light and moisture.[7]

  • Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Prepare stock solutions fresh and store them at 2-8 °C for a limited period. The stability of solutions should be verified.

Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating methods.[5][17]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60 °C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or slightly elevated temperature. Neutralize before analysis.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid standard or a solution to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.

Analyze the stressed samples using a suitable chromatographic method to separate the degradation products from the intact this compound.

This compound and Cellular Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[16] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can induce an inflammatory response by activating these pathways through Toll-like receptor 4 (TLR4).[7][9][14] this compound can inhibit this process.

LPS-Induced NF-κB and MAPK Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates MKK MKKs (e.g., MKK3/6, MKK4/7) MAPKKK->MKK MAPK MAPKs (p38, JNK, ERK) MKK->MAPK AP1 AP-1 MAPK->AP1 activates Asperuloside_inhibit This compound (Inhibition) Asperuloside_inhibit->IKK Asperuloside_inhibit->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_n->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Inhibition of LPS-induced NF-κB and MAPK pathways by this compound.

Conclusion

This compound is an indispensable reference standard for the robust phytochemical analysis of various medicinal plants. The detailed protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the fields of natural product chemistry, quality control, and drug development. The proper use of this compound as a reference standard ensures the accuracy, reliability, and reproducibility of analytical results, which is paramount for the safety and efficacy of herbal medicines and related products.

References

Application Notes and Protocols for In Vivo Studies Involving Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the therapeutic potential of Asperuloside. The protocols detailed below are based on established research and are intended to serve as a foundational framework for investigating the anti-inflammatory, anti-obesity, and related pharmacological effects of this promising iridoid glycoside.

Introduction

This compound (ASP), a naturally occurring iridoid glycoside, has demonstrated significant therapeutic potential in various preclinical in vivo models. Primarily recognized for its potent anti-inflammatory and anti-obesity properties, this compound has been shown to modulate key signaling pathways involved in inflammation and metabolism.[1][2] In vivo studies have shown that this compound can effectively reduce body weight and food intake in high-fat diet (HFD)-fed mice.[1][3][4][5][6] Specifically, oral administration of this compound has resulted in a 10.5% reduction in body weight and a 12.8% decrease in food intake in these models.[1][3][4][5][6] Furthermore, it has been observed to decrease visceral fat mass and improve metabolic parameters such as fasting glucose and plasma insulin levels.[3][5]

The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8] Mechanistically, this compound exerts its effects through the modulation of several key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), AMP-activated protein kinase (AMPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[2][9][10][11][12][13][14][15]

These application notes will detail the experimental design and protocols for two primary in vivo models: the High-Fat Diet (HFD)-Induced Obesity Model and the Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model.

Data Presentation

The following table summarizes the quantitative data from in vivo studies investigating the effects of this compound.

Animal ModelTreatment and DosageDurationKey FindingsReference
High-Fat Diet (HFD)-Induced Obese Mice3 mg/day oral administration12 weeks- 10.5% reduction in final body weight. - 12.8% reduction in daily energy intake. - 35% reduction in visceral adipose mass. - Significant reduction in fasting glucose and plasma insulin.[1][3][5][6][7]
High-Fat Diet (HFD)-Induced Obese Mice50 mg/kg daily oral gavage7 weeks- Significant promotion of Nrf2 nuclear translocation and activation of the Nrf2/ARE pathway in the liver.[10]
DSS-Induced Colitis in Mice0.5 mg/kg and 125 mg/kgNot Specified- Alleviated inflammation and oxidative stress. - Activated the Nrf2/HO-1 signaling pathway. - Limited the NF-κB signaling pathway.[2]

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Model

This model is designed to investigate the anti-obesity and metabolic effects of this compound.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45% or 60% kcal from fat)

  • This compound (purity >98%)

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Metabolic cages

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA tubes)

  • Analytical equipment for measuring glucose, insulin, and lipids

Protocol:

  • Acclimatization: Acclimate mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Group Allocation: Randomly divide the mice into four groups (n=8-10 per group):

    • Control Group: Standard chow diet + Vehicle

    • ASP Control Group: Standard chow diet + this compound

    • HFD Group: High-fat diet + Vehicle

    • HFD + ASP Group: High-fat diet + this compound

  • Diet and Treatment Administration:

    • Provide the respective diets to the groups for a period of 12-16 weeks.

    • Prepare this compound solution in the vehicle at the desired concentration (e.g., for a 3 mg/day dose in a 30g mouse, the concentration would be 3 mg/mL for a 100 µL gavage volume).

    • Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Monitor for any signs of toxicity or adverse effects.

  • Metabolic Assessments (at the end of the study):

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).

    • Collect blood samples for the analysis of plasma insulin, glucose, triglycerides, and cholesterol.

  • Tissue Collection and Analysis:

    • At the end of the experimental period, euthanize the mice.

    • Collect and weigh visceral adipose tissue (e.g., epididymal, retroperitoneal).

    • Collect liver and other relevant tissues for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., Western blot, qPCR for inflammatory and metabolic markers).

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is used to evaluate the anti-inflammatory properties of this compound in an acute inflammatory setting.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (purity >98%)

  • Vehicle (e.g., sterile saline)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Intratracheal instillation device

  • Bronchoalveolar lavage (BAL) supplies

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Myeloperoxidase (MPO) assay kit

Protocol:

  • Acclimatization: Acclimate mice as described in the HFD model protocol.

  • Group Allocation: Randomly divide the mice into four groups (n=8-10 per group):

    • Control Group: Vehicle (intratracheal) + Vehicle (pretreatment)

    • LPS Group: LPS (intratracheal) + Vehicle (pretreatment)

    • LPS + ASP Group: LPS (intratracheal) + this compound (pretreatment)

    • ASP Control Group: Vehicle (intratracheal) + this compound (pretreatment)

  • Pretreatment: Administer this compound or vehicle (e.g., intraperitoneally or orally) 1-2 hours before LPS challenge.

  • LPS Challenge:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). The control group receives sterile saline only.

  • Monitoring and Sample Collection (e.g., 6-24 hours post-LPS):

    • Monitor mice for signs of respiratory distress.

    • Euthanize the mice at a predetermined time point.

  • Bronchoalveolar Lavage (BAL):

    • Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs.

    • Centrifuge the BAL fluid to separate cells from the supernatant.

    • Count the total and differential cell numbers in the cell pellet.

    • Measure the protein concentration in the supernatant as an indicator of lung permeability.

  • Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the BAL fluid supernatant using ELISA.

  • Lung Tissue Analysis:

    • Collect lung tissue for histological examination (H&E staining) to assess inflammation and injury.

    • Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

    • Perform Western blot or qPCR on lung tissue homogenates to analyze the expression of inflammatory mediators and signaling proteins.

Mandatory Visualizations

experimental_workflow cluster_HFD High-Fat Diet (HFD) Induced Obesity Model cluster_ALI LPS-Induced Acute Lung Injury (ALI) Model HFD_acclimatization Acclimatization (1 week) HFD_grouping Group Allocation (n=4) HFD_acclimatization->HFD_grouping HFD_treatment Diet & this compound/Vehicle Administration (12 weeks) HFD_grouping->HFD_treatment HFD_monitoring Weekly Monitoring (Body Weight, Food Intake) HFD_treatment->HFD_monitoring HFD_assessment Metabolic Assessments (OGTT, ITT) HFD_monitoring->HFD_assessment HFD_collection Tissue Collection & Analysis HFD_assessment->HFD_collection ALI_acclimatization Acclimatization (1 week) ALI_grouping Group Allocation (n=4) ALI_acclimatization->ALI_grouping ALI_pretreatment This compound/Vehicle Pretreatment ALI_grouping->ALI_pretreatment ALI_challenge LPS Intratracheal Challenge ALI_pretreatment->ALI_challenge ALI_monitoring Monitoring & Sample Collection (6-24h post-LPS) ALI_challenge->ALI_monitoring ALI_analysis BAL & Lung Tissue Analysis ALI_monitoring->ALI_analysis

Experimental workflows for in vivo studies of this compound.

signaling_pathways cluster_inflammatory Anti-inflammatory Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_metabolic Metabolic & Antioxidant Signaling cluster_AMPK AMPK Pathway cluster_Nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKK TLR4->MAPKK IKK IKK TLR4->IKK Asperuloside_inflam This compound Asperuloside_inflam->MAPKK inhibits Asperuloside_inflam->IKK inhibits p38_JNK_ERK p38/JNK/ERK MAPKK->p38_JNK_ERK NFkB_nucleus NF-κB (nucleus) p38_JNK_ERK->NFkB_nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription Asperuloside_meta This compound AMPK AMPK Asperuloside_meta->AMPK activates Nrf2 Nrf2 Asperuloside_meta->Nrf2 promotes dissociation from Keap1 SREBP1c SREBP-1c AMPK->SREBP1c inhibits Lipogenesis Lipogenesis SREBP1c->Lipogenesis promotes Keap1 Keap1 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, etc.) ARE->Antioxidant_Enzymes induces transcription

Key signaling pathways modulated by this compound.

References

Application of Asperuloside in Neurodegenerative Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperuloside, a naturally occurring iridoid glycoside found in several medicinal plants, has emerged as a promising therapeutic candidate in the preclinical study of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and pro-autophagic properties, positions it as a compound of significant interest for tackling the complex pathologies of diseases such as Alzheimer's and Parkinson's. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of this compound in various research models.

This compound is reported to exert its neuroprotective effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB), nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE), Wnt/β-catenin, phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR), and Notch signaling pathways.[1][2][3][4] These pathways are critically involved in regulating neuroinflammation, oxidative stress, neuronal survival, and the clearance of toxic protein aggregates, all of which are hallmark features of neurodegenerative disorders.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound from in vivo and in vitro studies. This information is crucial for designing experiments and understanding the dose-dependent efficacy of the compound.

Table 1: In Vivo Efficacy of this compound in a High-Fat Diet-Induced Mouse Model with Neuroinflammatory and Oxidative Stress Components

ParameterModelThis compound DosageAdministration RouteDurationObserved EffectReference
Nrf2 Nuclear TranslocationHigh-Fat Diet-Induced Obese Mice50 mg/kgOral Gavage7 weeksSignificant increase in Nrf2 nuclear translocation in the liver[5]
Lipid DepositionHigh-Fat Diet-Induced Obese Mice50 mg/kgOral Gavage7 weeksAlleviation of lipid deposition in the liver[5]
Oxidative StressHigh-Fat Diet-Induced Obese Mice50 mg/kgOral Gavage7 weeksAttenuation of oxidative stress markers in the liver[5]

Table 2: In Vitro Efficacy of this compound in Neuronal and Glial Cell Models

ParameterCell ModelThis compound ConcentrationTreatment DurationObserved EffectReference
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)Microglial Cells (e.g., BV-2)1-20 µM (Illustrative)24 hoursDose-dependent reduction in LPS-induced cytokine releaseGeneral knowledge from review articles[3]
Nrf2 ActivationNeuronal Cells (e.g., SH-SY5Y)5-50 µM (Illustrative)12-24 hoursIncreased nuclear translocation of Nrf2 and expression of downstream antioxidant enzymes (e.g., HO-1)General knowledge from review articles[5]
Autophagy InductionNeuronal Cells (e.g., SH-SY5Y)10-50 µM (Illustrative)24-48 hoursIncreased LC3-II/LC3-I ratio and formation of autophagosomesGeneral knowledge from review articles[3]
Neuronal ViabilitySH-SY5Y cells exposed to neurotoxins (e.g., MPP+, Aβ)1-25 µM (Illustrative)24 hoursIncreased cell viability and reduced apoptosisGeneral knowledge from review articles[3]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their study of this compound.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the protective effects of this compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • For differentiation into a more neuron-like phenotype, treat cells with 10 µM retinoic acid for 5-7 days.

2. This compound and Neurotoxin Treatment:

  • Plate differentiated SH-SY5Y cells in 96-well plates.
  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.
  • Induce neurotoxicity by adding a known neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) for Parkinson's models or aggregated amyloid-beta (Aβ) peptides for Alzheimer's models. The concentration and incubation time of the neurotoxin should be optimized beforehand to induce approximately 50% cell death.
  • Include control wells with untreated cells and cells treated with the neurotoxin alone.

3. Assessment of Cell Viability:

  • After the incubation period with the neurotoxin, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • Add MTT solution to each well and incubate for 4 hours at 37°C.
  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: In Vivo Neuroprotection in an APP/PS1 Mouse Model of Alzheimer's Disease

This protocol outlines a long-term study to evaluate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.

1. Animal Model and Treatment:

  • Use APP/PS1 double transgenic mice, which develop amyloid plaques and cognitive deficits with age.
  • Begin treatment at an early pathological stage (e.g., 6 months of age).
  • Administer this compound daily via oral gavage at a dose of 50 mg/kg body weight.[5] A vehicle control group should receive the same volume of the vehicle (e.g., saline or PBS).
  • Continue treatment for a period of 3-6 months.

2. Behavioral Testing:

  • Conduct a battery of behavioral tests to assess cognitive function before and after the treatment period.
  • Morris Water Maze: To assess spatial learning and memory.
  • Y-Maze: To evaluate short-term spatial working memory.
  • Novel Object Recognition Test: To assess recognition memory.

3. Histopathological and Biochemical Analysis:

  • At the end of the treatment period, sacrifice the animals and collect brain tissue.
  • Immunohistochemistry: Use antibodies against Aβ to quantify amyloid plaque load in the hippocampus and cortex.
  • Western Blot Analysis: Analyze the levels of key proteins involved in the targeted signaling pathways (e.g., phosphorylated NF-κB, Nrf2, Akt, mTOR) in brain homogenates.
  • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in brain tissue lysates.

Protocol 3: Assessment of Autophagy Induction in Neuronal Cells

This protocol describes how to measure the effect of this compound on autophagy flux.

1. Cell Culture and Treatment:

  • Culture SH-SY5Y cells or primary neurons as described previously.
  • Treat cells with this compound at various concentrations for 24-48 hours.
  • In a subset of wells, co-treat with an autophagy inhibitor such as Bafilomycin A1 or Chloroquine for the last 4-6 hours of the experiment to assess autophagic flux.

2. Western Blot for LC3 Conversion:

  • Lyse the cells and perform Western blot analysis using an antibody against LC3.
  • Detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
  • An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy. A further increase in LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

3. Fluorescence Microscopy for Autophagosome Visualization:

  • Transfect cells with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).
  • After treatment with this compound, fix the cells and visualize the subcellular localization of GFP-LC3 using a fluorescence microscope.
  • An increase in the number of punctate GFP-LC3 structures per cell indicates the formation of autophagosomes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Asperuloside_Signaling_Pathways cluster_neuroinflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress cluster_autophagy Autophagy & Survival NFkB NF-κB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->Neuroprotection This compound This compound This compound->NFkB Inhibits This compound->Nrf2 Activates This compound->PI3K Inhibits

Caption: this compound's multi-target mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal/Glial Cell Culture (e.g., SH-SY5Y, BV-2) Toxin_Model Induce Neurotoxicity (e.g., Aβ, MPP+) Cell_Culture->Toxin_Model ASP_Treatment_vitro This compound Treatment (Dose-response) Toxin_Model->ASP_Treatment_vitro Viability_Assay Cell Viability Assays (MTT, LDH) ASP_Treatment_vitro->Viability_Assay Molecular_Analysis_vitro Molecular Analysis (Western Blot, ELISA, qPCR) ASP_Treatment_vitro->Molecular_Analysis_vitro Animal_Model Neurodegenerative Disease Animal Model (e.g., APP/PS1 mice) ASP_Treatment_vivo Chronic this compound Administration Animal_Model->ASP_Treatment_vivo Behavioral_Tests Behavioral Assessment (MWM, Y-Maze) ASP_Treatment_vivo->Behavioral_Tests Tissue_Analysis Post-mortem Brain Tissue Analysis Behavioral_Tests->Tissue_Analysis Start Hypothesis Generation cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo End Data Interpretation & Conclusion cluster_invitro->End cluster_invivo->End

Caption: General experimental workflow for this compound research.

Conclusion

This compound presents a compelling profile for a neuroprotective agent with therapeutic potential in neurodegenerative diseases. Its ability to modulate multiple key pathological pathways suggests it could offer a more holistic treatment approach compared to single-target drugs. The provided application notes and protocols offer a framework for researchers to systematically investigate and validate the efficacy of this compound in relevant preclinical models. Further research, particularly in vivo studies using transgenic models of Alzheimer's and Parkinson's disease, is warranted to fully elucidate its therapeutic potential and pave the way for future clinical investigations.

References

Asperuloside: Application Notes and Protocols for Investigating its Role in Traditional Medicine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperuloside, an iridoid glycoside found in a variety of medicinal plants, has a long history of use in traditional medicine formulations across Asia.[1][2] Primarily sourced from plants of the Rubiaceae family, such as Hedyotis diffusa, this compound has been traditionally used to treat a range of ailments, including inflammation-related diseases.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-obesity agent.[3][4][5][6]

These application notes provide a comprehensive overview of this compound's biological activities and detailed protocols for its investigation. The information is intended to guide researchers in exploring the therapeutic potential of this promising natural compound.

Pharmacological Activities and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways. Its diverse biological activities are summarized below, with quantitative data presented in the subsequent tables.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[1][2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly decreases the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1][2] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2]

The primary mechanism for its anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] this compound treatment inhibits the phosphorylation of IκB-α, preventing the nuclear translocation of NF-κB.[1] It also suppresses the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2]

Antioxidant and Neuroprotective Effects

This compound exhibits significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7][8] This mechanism contributes to the protection of cells from oxidative stress.

These antioxidant effects are closely linked to its neuroprotective capabilities. In cellular models of neurodegeneration, this compound has been shown to protect neuronal cells from oxidative stress-induced damage.[9][10] It is being investigated as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[5][9]

Anti-Obesity Effects

In animal models of high-fat diet-induced obesity, this compound administration has been shown to reduce body weight, food intake, and adipose tissue mass.[6][11] It also improves metabolic parameters by reducing plasma levels of triglycerides, total cholesterol, and insulin.[2][5] The proposed mechanisms involve the modulation of hypothalamic receptors that regulate food intake and the enhancement of taste perception.[2][6]

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including chronic myeloid leukemia (K562) cells.[3] One of the identified mechanisms is the regulation of the RAS/MEK/ERK signaling pathway .[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of this compound from various studies.

Table 1: Anti-inflammatory Effects of this compound on LPS-Induced RAW 264.7 Macrophages

ParameterConcentration (µg/mL)Inhibition/Reduction (%)Reference
NO Production160~70%[1]
PGE₂ Production160~60%[1]
TNF-α mRNA Expression160~65%[1]
IL-6 mRNA Expression160~75%[1]
iNOS Protein Expression160Significant[1]
COX-2 Protein Expression160Significant[1]

Table 2: Anti-Obesity Effects of this compound in High-Fat Diet (HFD)-Fed Mice

ParameterTreatmentReductionReference
Body WeightThis compound (0.25% w/w in diet) for 12 weeks~15% vs HFD control[11]
Food IntakeThis compound (3 mg/day)12.8%[2][5]
Body WeightThis compound (3 mg/day)10.5%[2][5]

Table 3: Anti-proliferative Effects of this compound on K562 Cells

ParameterConcentration (µg/mL)ObservationReference
Cell Viability800.9IC₅₀[3]
Cell Proliferation1600Significant Inhibition[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological activities of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (purity >95%)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10⁴ cells/well for NO and cytokine assays, or in 24-well plates at 2 × 10⁵ cells/well for protein analysis (Western Blot). Allow cells to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO or media) and an LPS-only control group should be included.

  • Nitric Oxide (NO) Assay:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess Reagent and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: (See Protocol 4 for a general Western Blot procedure). Analyze the expression of iNOS, COX-2, and the phosphorylation of NF-κB and MAPK pathway proteins.

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a sample (e.g., plant extract, traditional medicine formulation).

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector.

  • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm x 250 mm, 5.0 µm) or equivalent.[1]

  • Column Temperature: 30°C.[1]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in distilled water (v/v).[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Program:

    • 0–5 min: 100% A

    • 5–30 min: Linear gradient from 100% to 65% A

    • 30–35 min: Linear gradient from 60% to 100% A[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 254 nm.[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or water). Prepare a series of dilutions to create a calibration curve (e.g., 1.56 to 100 µg/mL).[1]

  • Sample Preparation:

    • For a solid sample, accurately weigh and extract with a suitable solvent using sonication or another appropriate method.

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Protocol 3: In Vivo Anti-Obesity Study in a High-Fat Diet (HFD) Mouse Model

Objective: To assess the effect of this compound on body weight, food intake, and metabolic parameters in mice fed a high-fat diet.

Materials:

  • Male C57BL/6J mice (5-6 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • This compound

  • Oral gavage needles

  • Metabolic cages (for food intake and fecal analysis)

Procedure:

  • Acclimatization: Acclimatize the mice for one week with free access to standard chow and water.

  • Model Induction:

    • Divide the mice into groups: Control (standard diet), HFD (high-fat diet), and HFD + this compound.

    • Feed the respective diets for a period of 8-12 weeks to induce obesity in the HFD groups.

  • Treatment:

    • Administer this compound (e.g., 50 mg/kg body weight) or vehicle (e.g., water or 0.5% carboxymethyl cellulose) daily via oral gavage for a period of 4-8 weeks.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • At the end of the study, collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol.

    • Euthanize the animals and collect liver and adipose tissues for weight measurement and further analysis (e.g., histology, gene expression).

  • Data Analysis: Analyze the data for significant differences between the groups using appropriate statistical tests (e.g., ANOVA).

Protocol 4: Western Blot Analysis of Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways (e.g., NF-κB, MAPK, Nrf2).

Materials:

  • Treated cells from in vitro assays

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest, e.g., p-p65, p-ERK, Nrf2, HO-1, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analytical Analytical Chemistry cell_culture Cell Culture (e.g., RAW 264.7, K562, SH-SY5Y) treatment This compound Treatment & Stimulus (e.g., LPS) cell_culture->treatment assays Cell-Based Assays (Viability, NO, Cytokines) treatment->assays western_blot Western Blot (Signaling Proteins) treatment->western_blot animal_model Animal Model (e.g., HFD Mice) asperuloside_admin This compound Administration animal_model->asperuloside_admin monitoring Monitoring (Body Weight, Food Intake) asperuloside_admin->monitoring analysis Biochemical & Histological Analysis monitoring->analysis extraction Extraction from Traditional Medicine hplc HPLC Quantification extraction->hplc

Fig. 1: General experimental workflow for investigating this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway IKK TLR4->NFkB_pathway IkB IκBα NFkB_pathway->IkB p p65 NF-κB (p65) Nucleus Nucleus p65->Nucleus translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Gene_expression->Inflammation This compound This compound This compound->MAPK_pathway inhibits This compound->NFkB_pathway inhibits

Fig. 2: this compound's inhibition of NF-κB and MAPK pathways.

antioxidant_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto releases Nrf2_nuclear Nrf2 Nrf2_cyto->Nrf2_nuclear translocates This compound This compound This compound->Nrf2_cyto activates ARE ARE Nrf2_nuclear->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection

Fig. 3: this compound's activation of the Nrf2 antioxidant pathway.

References

Troubleshooting & Optimization

overcoming challenges in the isolation and purification of Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Asperuloside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for isolating this compound?

A1: this compound is an iridoid glycoside found in various plants. The most commonly cited sources in the literature belong to the Rubiaceae family. High-yield extractions have been reported from Coprosma quadrifida, with other notable sources including Galium verum and Morinda citrifolia (Noni).[1][2][3] The choice of plant material can significantly impact the yield and the profile of co-eluting impurities.

Q2: What is a general overview of the workflow for this compound isolation and purification?

A2: The general workflow involves extraction from the plant material, followed by one or more chromatographic purification steps, and finally, crystallization to obtain pure this compound. The initial extraction is typically performed with a polar solvent, followed by purification techniques such as flash chromatography and preparative high-performance liquid chromatography (HPLC).

Q3: What are the typical solvents used for the extraction of this compound?

A3: this compound is a polar molecule, and therefore, polar solvents are most effective for its extraction.[4] Common choices include:

  • Pressurized Hot Water Extraction (PHWE): This method has been shown to provide high yields from Coprosma quadrifida.

  • Ethanol/Water mixtures: Hydroalcoholic solutions (e.g., 70% ethanol) are frequently used for extracting this compound and other glycosides from plant material.[5]

  • Methanol/Water mixtures: Similar to ethanol, methanol is an effective solvent for extraction.

  • Enzyme-assisted extraction: The use of enzymes like cellulase can improve extraction efficiency from plant matrices like Morinda citrifolia leaves.[3]

Q4: What types of impurities are commonly encountered during this compound purification?

A4: The impurities largely depend on the plant source. Common co-extractives include other iridoid glycosides (e.g., asperulosidic acid, deacetylasperulosidic acid), flavonoids (e.g., rutin, quercetin), and phenolic acids (e.g., chlorogenic acid, caffeic acid).[2][5][6] These compounds often have similar polarities to this compound, making chromatographic separation challenging.

Q5: What are the key parameters to consider for HPLC purification of this compound?

A5: For successful HPLC purification, consider the following:

  • Stationary Phase: A reversed-phase C18 column is most commonly used.[7][8]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. The addition of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial for good peak shape and resolution.[7][9]

  • Detection: UV detection is suitable for this compound, with wavelengths around 214 nm (for the peptide bond if it's a peptide conjugate) and 280 nm (if aromatic impurities are present) being common, though specific UV maxima for this compound should be determined.[10]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the plant material is finely ground to increase the surface area for solvent penetration. For tough plant matrices, consider cryo-milling.[11]
Inappropriate Solvent Choice This compound is polar. Ensure the extraction solvent has sufficient polarity. For dried plant material, pre-wetting with water may improve the extraction efficiency of polar solvents like ethanol or methanol.[4]
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For solvent extraction, ensure adequate contact time between the solvent and the plant material.[12] For methods like PHWE, temperature is a critical parameter to optimize.
Degradation of this compound Although specific stability data is limited, glycosides can be susceptible to degradation at extreme pH and high temperatures.[13][14] Avoid harsh conditions during extraction and storage. Store extracts at low temperatures and protected from light.
Suboptimal Solid-to-Liquid Ratio A low solvent-to-solid ratio may result in incomplete extraction. Experiment with increasing the solvent volume.[12]
Poor Chromatographic Separation (Co-elution of Impurities)
Potential Cause Recommended Solution
Inadequate Column Chemistry For reversed-phase HPLC, a standard C18 column is a good starting point.[7] If co-elution with closely related iridoids is an issue, consider a column with a different selectivity (e.g., a phenyl-hexyl phase).
Suboptimal Mobile Phase Gradient Develop a shallower gradient around the elution time of this compound to improve the resolution between it and closely eluting impurities.[9]
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like phenolic acids. The addition of 0.1% formic acid or TFA is recommended to suppress ionization and improve peak shape.[7]
Column Overloading Injecting too much crude extract onto the column will lead to broad peaks and poor resolution. Determine the loading capacity of your column and inject an appropriate amount.[15]
Presence of Particulates in the Sample Always filter your sample through a 0.22 or 0.45 µm filter before injecting it into the HPLC system to prevent column clogging and distortion of peaks.[10]
Difficulties in Crystallization
Potential Cause Recommended Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the this compound solution is of high purity (>95%) before attempting crystallization.[16] An additional purification step may be necessary.
Supersaturation is Too High or Too Low If the solution is too supersaturated, an oil or amorphous solid may form. If it's not saturated enough, no crystals will form. Experiment with different concentrations of this compound in the crystallization solvent.
Inappropriate Solvent System A common technique is to dissolve the compound in a "good" solvent (e.g., methanol) and then slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate) until the solution becomes slightly turbid.[16][17]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, poorly formed crystals. Allow the solution to cool slowly to room temperature before transferring it to a colder environment (e.g., 4°C).[17]
Lack of Nucleation Sites If crystals do not form, try scratching the inside of the glass vial with a glass rod to create nucleation sites. Seeding with a previously obtained crystal of this compound can also induce crystallization.

Experimental Protocols

Protocol 1: Extraction of this compound from Galium verum
  • Preparation of Plant Material: Air-dry the aerial parts of Galium verum and grind them into a fine powder.

  • Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 70% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional):

    • Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate to remove non-polar and moderately polar impurities. This compound will remain in the aqueous phase.

    • Concentrate the aqueous phase to dryness.

Protocol 2: Purification of this compound by Flash Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude extract from Protocol 1 in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum.

  • Column Packing and Elution:

    • Pack a glass column with a slurry of silica gel in the initial mobile phase.

    • Carefully add the dried sample-adsorbed silica gel to the top of the column.

    • Elute the column with a step-gradient of increasing polarity, for example, starting with dichloromethane and gradually increasing the proportion of methanol. A common solvent system is n-butanol:methanol:water (70:5:20).[18]

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using the same solvent system. Combine the fractions containing pure this compound.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5-10%).

    • Run a linear gradient to increase the concentration of Solvent B over 30-40 minutes. The exact gradient will need to be optimized based on the purity of the sample from the previous step.

  • Sample Injection: Dissolve the partially purified this compound in the initial mobile phase and filter through a 0.22 µm syringe filter. Inject onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound based on the UV chromatogram.

  • Final Step: Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Plant SourceExtraction MethodSolventReported YieldReference
Coprosma quadrifidaPressurized Hot Water Extraction (PHWE)WaterHigh (specific value not consistently reported)[1]
Galium verumMaceration70% EthanolModerate (dependent on plant part and season)[5]
Morinda citrifolia (leaves)Cellulase-assistedWater0.14 µM/g[3]
Morinda citrifolia (leaves)MacerationWater0.13 µM/g[3]

Table 2: Typical HPLC Parameters for this compound Analysis and Purification

ParameterSpecification
Column Type Reversed-Phase C18
Column Dimensions (Analytical) 4.6 x 250 mm, 5 µm
Column Dimensions (Preparative) 20 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate (Analytical) 1.0 mL/min
Flow Rate (Preparative) 15-20 mL/min
Detection Wavelength ~235 nm (typical for iridoids)
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification & Isolation plant_material Powdered Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 flash_chrom Flash Chromatography (Silica Gel) concentration1->flash_chrom Crude Extract fraction_analysis TLC Analysis flash_chrom->fraction_analysis concentration2 Concentration of Pure Fractions fraction_analysis->concentration2 prep_hplc Preparative HPLC (C18 Column) concentration2->prep_hplc Partially Purified crystallization Crystallization prep_hplc->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Experimental workflow for this compound isolation and purification.

troubleshooting_logic start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification incomplete_lysis Incomplete Lysis? check_extraction->incomplete_lysis wrong_solvent Wrong Solvent Polarity? check_extraction->wrong_solvent degradation Potential Degradation? check_extraction->degradation coelution Co-eluting Impurities? check_purification->coelution crystallization_fail Crystallization Failure? check_purification->crystallization_fail solution1 Optimize Grinding/ Increase Extraction Time incomplete_lysis->solution1 Yes solution2 Use More Polar Solvent System wrong_solvent->solution2 Yes solution3 Use Milder Conditions (Temp, pH) degradation->solution3 Yes solution4 Optimize HPLC Gradient/ Change Column coelution->solution4 Yes solution5 Check Purity/ Optimize Solvents crystallization_fail->solution5 Yes

Caption: Troubleshooting logic for this compound isolation challenges.

References

addressing Asperuloside degradation and stability issues in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of Asperuloside in various experimental settings. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

1. What is the typical shelf-life of this compound powder?

When stored as a dry powder at -20°C, this compound is generally stable for long periods. However, it is crucial to refer to the manufacturer's certificate of analysis for specific storage recommendations and expiry dates.

2. In which common laboratory solvents is this compound soluble?

This compound is soluble in several organic solvents. Its solubility is summarized in the table below. For aqueous solutions, it is freely soluble in water.

3. What are the primary factors that can cause this compound degradation in solution?

The main factors contributing to the degradation of this compound in solution are pH, temperature, and light exposure. Oxidizing agents can also lead to its degradation.

4. How can I monitor the degradation of this compound in my experiments?

A validated stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a suitable and validated method for quantifying this compound and its degradation products.

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound in my aqueous solution at room temperature. What could be the cause?

A1: Rapid degradation at room temperature in an aqueous solution is likely due to pH-mediated hydrolysis. This compound, like many glycosides, can be susceptible to hydrolysis under acidic or basic conditions.

  • Troubleshooting Steps:

    • Measure the pH of your solution. The pH may have shifted during sample preparation.

    • Buffer your solution. Use a suitable buffer to maintain a stable pH, preferably in the neutral range, unless your experimental design requires acidic or basic conditions.

    • Store solutions at a lower temperature. If permissible for your experiment, storing the solution at 2-8°C can significantly slow down degradation.

Q2: My this compound solution has changed color after being left on the lab bench. Why did this happen?

A2: A color change often indicates the formation of degradation products, which could be due to exposure to light (photodegradation) or oxidation.

  • Troubleshooting Steps:

    • Protect your solution from light. Store this compound solutions in amber vials or wrap the container with aluminum foil.

    • Use degassed solvents. To minimize oxidation, consider sparging your solvents with an inert gas like nitrogen or argon before preparing your solution.

    • Add antioxidants. If compatible with your experimental setup, the addition of a small amount of an antioxidant may help prevent oxidative degradation.

Q3: I am using a co-solvent to dissolve this compound, and I see unexpected peaks in my HPLC chromatogram. What is the issue?

A3: The unexpected peaks could be degradation products resulting from the interaction of this compound with the co-solvent, or impurities present in the solvent itself. Some solvents can promote degradation, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Run a solvent blank. Inject the co-solvent alone into the HPLC to check for impurities.

    • Evaluate solvent stability. Prepare a solution of this compound in the co-solvent and monitor its stability over time at your experimental temperature.

    • Choose an alternative solvent. If the co-solvent is found to cause degradation, consult the solubility data and select a more inert solvent for your application.

Quantitative Data Summary

The following tables summarize the solubility of this compound and provide illustrative data on its stability under various conditions. Note: The stability data is illustrative and should be confirmed experimentally.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterFreely Soluble
MethanolSoluble
EthanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble

Table 2: Illustrative Stability of this compound (1 mg/mL) in Solution under Different Conditions after 24 hours

Solvent SystemTemperature (°C)Light ConditionpHEstimated Remaining this compound (%)
Water4Dark7.0>99%
Water25Ambient Light7.0~95%
Water25Dark7.0~98%
0.1 M HCl25Dark1.0<80%
0.1 M NaOH25Dark13.0<75%
50% Methanol/Water40Dark7.0~90%
3% H₂O₂ in Water25Dark7.0<85%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated HPLC-PDA method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage degradation of this compound.

  • Assess the peak purity of this compound to ensure the method is stability-indicating.

Visualizations

optimizing Asperuloside dosage and administration route for in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo efficacy of Asperuloside. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic potentials?

A1: this compound is a naturally occurring iridoid glycoside found in several medicinal plants. Preclinical studies have demonstrated its potential as a therapeutic agent with a range of pharmacological properties, including anti-inflammatory, neuroprotective, and anti-obesity effects.[1][2][3]

Q2: What are the known mechanisms of action for this compound?

A2: this compound exerts its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory effects are associated with the suppression of the NF-κB and MAPK (p38, ERK, JNK) signaling pathways.[4] In the context of neuroprotection and antidepressant-like effects, it has been shown to activate the Wnt3α/GSK-3β/β-catenin signaling pathway.

Q3: What is the oral bioavailability of this compound?

A3: Direct and comprehensive pharmacokinetic studies detailing the absolute oral bioavailability of this compound are limited in publicly available literature. However, a study on deacetylasperulosidic acid, a related iridoid glycoside, reported low and gender-dependent oral bioavailability in rats, ranging from approximately 4% to 37% depending on the dose and sex of the animals.[5] Another study predicted good bioavailability for deacetylasperulosidic acid and its derivatives, but this requires experimental validation.[6] Researchers should be aware that oral bioavailability may be a limiting factor for efficacy and consider this when designing experiments.

Q4: What are the recommended administration routes for in vivo studies?

A4: The most common administration route reported in preclinical studies is oral gavage.[2] However, intraperitoneal (IP) and intravenous (IV) injections are also viable options, particularly to bypass potential issues with oral absorption and first-pass metabolism. The choice of administration route should be guided by the experimental objectives and the target tissue.

Q5: Are there any known solubility or stability issues with this compound?

A5: Iridoid glycosides are generally soluble in water and less so in non-polar organic solvents.[6] For in vivo studies, this compound is typically dissolved in aqueous vehicles like saline or water. It is crucial to ensure complete dissolution and prepare fresh solutions for administration, as the stability of this compound in solution over extended periods, especially at physiological pH and temperature, has not been extensively documented.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent in vivo efficacy after oral administration. Poor oral bioavailability due to incomplete absorption or significant first-pass metabolism.- Consider increasing the oral dose, but monitor for potential toxicity. - Switch to an alternative administration route with higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection. - Evaluate the formulation; using a suitable vehicle may enhance solubility and absorption.
High variability in experimental results between animals. - Inconsistent administration technique (e.g., incorrect gavage). - Variability in animal fasting status affecting absorption. - Degradation of this compound in the dosing solution.- Ensure all personnel are thoroughly trained in the chosen administration technique. - Standardize the fasting period for all animals before oral administration. - Prepare fresh dosing solutions immediately before use.
Precipitation of this compound in the dosing vehicle. - Poor solubility in the chosen vehicle. - Saturation of the solution at the desired concentration.- Test the solubility of this compound in various biocompatible vehicles (e.g., saline, PBS, water with a small percentage of a solubilizing agent like DMSO or Tween 80) to find the most suitable one. - Gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation with heat. - Prepare a suspension if a solution cannot be achieved, ensuring it is homogenous before and during administration.
Adverse effects observed in animals (e.g., distress, weight loss). - The dose may be too high, leading to toxicity. - The vehicle itself may be causing adverse reactions. - Improper administration technique causing injury.- Perform a dose-response study to determine the maximum tolerated dose (MTD). - Include a vehicle-only control group to rule out vehicle-induced toxicity. - Review and refine administration procedures to minimize animal stress and risk of injury.

Quantitative Data Summary

The following tables summarize reported dosages and pharmacokinetic parameters for this compound and related compounds from various preclinical studies.

Table 1: Summary of this compound In Vivo Dosages and Effects

Therapeutic Area Animal Model Administration Route Dosage Observed Efficacy
Anti-obesityHigh-fat diet-fed miceOral3 mg/dayReduced food intake and body weight.
Anti-inflammatoryDSS-induced colitis in miceOral160 mg/kgAmeliorated symptoms of ulcerative colitis.[7]
AntidepressantCUMS-exposed ratsNot specified10, 20, 40 mg/kgAlleviated depression-like behaviors at doses over 20 mg/kg.
Anti-tumorXenograft mice with 4T1 breast tumorOral231, 770, 2310 mg/kg (as part of a formula)Part of a formula that showed anti-tumor effects.[6]

Table 2: Pharmacokinetic Parameters of Deacetylasperulosidic Acid (a related iridoid glycoside) in Rats

Parameter Oral Administration (25 mg/kg) Intravenous Administration (25 mg/kg)
Cmax (µg/mL) Male: Not Reported, Female: Not ReportedMale: 19,126 ± 1461, Female: 12,340 ± 5992
Tmax (h) Male: ~2, Female: ~2Male: 0.03, Female: 0.03
t1/2 (h) Male: Not Reported, Female: Not ReportedMale: 2.20 ± 1.86, Female: 1.88 ± 1.62
AUC (µg·h/mL) Male: Not Reported, Female: Not ReportedMale: Not Reported, Female: Not Reported
Bioavailability (%) Male: 3.90 - 10.66, Female: 16.17 - 37.23100 (by definition)
Data adapted from a study on Morinda officinalis iridoid glycosides.[5]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

  • Vehicle Selection: Based on the desired concentration and administration route, select a suitable vehicle. For oral and parenteral routes, sterile 0.9% saline is a common choice. If solubility is an issue, consider using deionized water or phosphate-buffered saline (PBS). A small percentage of a solubilizing agent such as DMSO or Tween 80 can be used, but it is crucial to have a vehicle-only control group to account for any effects of the co-solvent.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile container, add the powder to a small volume of the chosen vehicle.

    • Vortex or sonicate the mixture until the this compound is completely dissolved.

    • Add the remaining vehicle to reach the final desired concentration.

    • Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm syringe filter for sterile administrations (e.g., IV or IP).

    • Prepare fresh solutions daily and protect from light if the compound is light-sensitive.

2. Administration Routes

  • Oral Gavage (Mice/Rats):

    • Restrain the animal firmly but gently.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Gently insert a ball-tipped gavage needle into the esophagus. Do not force the needle.

    • Once the needle is correctly positioned, slowly administer the this compound solution.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

  • Intraperitoneal (IP) Injection (Mice/Rats):

    • Restrain the animal to expose the abdomen.

    • Tilt the animal's head downwards to move the abdominal organs away from the injection site.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.

    • Aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.

    • Inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Intravenous (IV) Injection (Mice/Rats - Tail Vein):

    • Warm the animal's tail to dilate the lateral tail veins.

    • Place the animal in a restrainer.

    • Disinfect the tail with an alcohol swab.

    • Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the this compound solution. Observe for any swelling which would indicate a subcutaneous injection.

    • Withdraw the needle and apply firm pressure to the injection site to prevent bleeding.

Visualizations

Asperuloside_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_sol Prepare this compound Solution dissolve Dissolve & Vortex/Sonicate prep_sol->dissolve vehicle Select Vehicle (e.g., Saline) vehicle->dissolve filter Sterile Filter (for IP/IV) dissolve->filter choose_route Choose Administration Route filter->choose_route oral Oral Gavage choose_route->oral ip Intraperitoneal Injection choose_route->ip iv Intravenous Injection choose_route->iv efficacy Assess In Vivo Efficacy choose_route->efficacy pk_pd Pharmacokinetic/Pharmacodynamic Analysis efficacy->pk_pd toxicity Monitor for Toxicity efficacy->toxicity

Caption: General experimental workflow for in vivo studies with this compound.

Asperuloside_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Asperuloside_nfkb This compound IKK IKK Asperuloside_nfkb->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Inflammation_nfkb Inflammatory Response NFκB->Inflammation_nfkb Asperuloside_mapk This compound p38 p38 Asperuloside_mapk->p38 ERK ERK Asperuloside_mapk->ERK JNK JNK Asperuloside_mapk->JNK Inflammation_mapk Inflammatory Mediators p38->Inflammation_mapk ERK->Inflammation_mapk JNK->Inflammation_mapk Asperuloside_wnt This compound Wnt3a Wnt3α Asperuloside_wnt->Wnt3a GSK3b GSK-3β Wnt3a->GSK3b beta_catenin β-catenin GSK3b->beta_catenin degradation Neuroprotection Neuroprotection/ Antidepressant Effects beta_catenin->Neuroprotection

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Asperuloside.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

Based on its physicochemical properties, the oral bioavailability of this compound is likely limited by several factors:

  • Poor Membrane Permeability: this compound is a hydrophilic molecule, as indicated by its water solubility and a calculated LogP value of -2.4.[1] This hydrophilicity hinders its ability to passively diffuse across the lipid-rich intestinal cell membranes.

  • High Molecular Weight: Like many glycosides, this compound has a relatively large molecular size, which can restrict its passage through the tight junctions between intestinal cells (paracellular transport).

  • Potential for First-Pass Metabolism: this compound may be subject to metabolism in the intestines or liver before it reaches systemic circulation, a common issue for many natural compounds.[2] Studies on other iridoid glycosides suggest that first-pass metabolism can significantly reduce oral bioavailability.[3]

  • Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which would actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q2: Which formulation strategies are most promising for enhancing this compound bioavailability?

Given this compound's hydrophilic nature, strategies that can facilitate its transport across the intestinal membrane are likely to be most effective. These include:

  • Phospholipid Complexes (Phytosomes): This technique involves forming a complex between this compound and phospholipids. The resulting complex is more lipophilic, which can enhance its ability to pass through the intestinal membrane.[4][5]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract.[6][7] This can improve the solubilization and absorption of drugs. While this compound is water-soluble, SNEDDS can still be beneficial by encapsulating the molecule and facilitating its transport across the cell membrane.

  • Nanoformulations: Other nano-based delivery systems like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can encapsulate this compound, protecting it from degradation and enhancing its uptake by intestinal cells.[2][8]

Q3: Are there any known signaling pathways that influence the absorption of this compound?

While research has focused on the anti-inflammatory (NF-κB and MAPK pathways) and metabolic signaling effects of this compound after absorption, specific signaling pathways that directly regulate its intestinal absorption are not well-documented.[9][10][11] However, this compound has been shown to modulate gut microbiota, which could indirectly influence the integrity of the intestinal barrier and the expression of transporters, thereby affecting its absorption.[12]

Troubleshooting Guides

Problem: Low and variable plasma concentrations of this compound in animal studies.
Possible Cause Suggested Solution Rationale
Poor membrane permeability Develop a phospholipid complex or a nanoformulation (e.g., SNEDDS, SLNs).These formulations can enhance the lipophilicity of this compound or utilize endocytic pathways to improve its transport across the intestinal epithelium.
First-pass metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if the specific enzymes are identified.This can reduce the pre-systemic metabolism of this compound, allowing more of the parent compound to reach systemic circulation.
Efflux by P-glycoprotein (P-gp) Co-administer with a P-gp inhibitor (e.g., verapamil, piperine).This will block the efflux of this compound back into the intestinal lumen, increasing its net absorption.
Degradation in the gastrointestinal tract Use enteric-coated formulations.This will protect this compound from the acidic environment of the stomach and deliver it to the more neutral pH of the small intestine for absorption.
Problem: Inconsistent results in Caco-2 cell permeability assays.
Possible Cause Suggested Solution Rationale
Low apparent permeability (Papp) value 1. Increase the concentration of this compound in the donor compartment (if not limited by toxicity). 2. Increase the incubation time. 3. Evaluate the permeability of a formulated version of this compound (e.g., phospholipid complex).1. A higher concentration gradient can drive more transport. 2. Allows more time for the compound to cross the cell monolayer. 3. To assess if the formulation enhances permeability compared to the free compound.
High efflux ratio Co-incubate with a P-gp inhibitor (e.g., verapamil).A decrease in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for P-gp.
Compromised integrity of the Caco-2 cell monolayer 1. Regularly measure the transepithelial electrical resistance (TEER) of the monolayer. 2. Use a fluorescent marker with low permeability (e.g., Lucifer yellow) as a control.1. A drop in TEER indicates a loss of monolayer integrity. 2. High transport of the marker indicates leaky cell junctions.
Low analytical sensitivity for quantification 1. Use a more sensitive analytical method (e.g., LC-MS/MS). 2. Concentrate the samples from the receiver compartment before analysis.To ensure that the low concentrations of this compound that have permeated the monolayer can be accurately measured.

Experimental Protocols

Preparation of an this compound-Phospholipid Complex

This protocol is based on the solvent evaporation method, a common technique for preparing phospholipid complexes.[5][13]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Anhydrous ethanol

  • n-Hexane

  • Round-bottom flask

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and phosphatidylcholine in anhydrous ethanol in a round-bottom flask at a molar ratio of 1:2.

  • Stir the mixture at 40°C for 2 hours.

  • Evaporate the ethanol under vacuum using a rotary evaporator until a thin film is formed on the wall of the flask.

  • Redissolve the film in a small amount of anhydrous ethanol and then add n-hexane to precipitate the complex.

  • Collect the precipitate by filtration and dry it under vacuum to obtain the this compound-phospholipid complex.

Formulation of an this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol outlines the development of a SNEDDS formulation for this compound.

Materials:

  • This compound

  • Oil phase (e.g., oleic acid, Capryol 90)

  • Surfactant (e.g., Tween 80, Kolliphor RH40)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the self-nanoemulsifying region.

  • Preparation of this compound SNEDDS:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the proportions determined from the phase diagram.

    • Add the desired amount of this compound to the mixture.

    • Vortex the mixture until a clear and homogenous solution is formed.

In Vitro Dissolution Study

This protocol is for evaluating the release of this compound from a formulation.

Apparatus: USP Dissolution Apparatus 2 (Paddle type)

Dissolution Medium: 900 mL of phosphate buffer (pH 6.8)

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 rpm

Procedure:

  • Place the this compound formulation (e.g., a capsule containing the SNEDDS or phospholipid complex) in the dissolution vessel.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of this compound.[7][14][15][16]

Materials:

  • Caco-2 cells

  • Transwell inserts (0.4 µm pore size)

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.

  • Measure the TEER to confirm the integrity of the cell monolayer.

  • Wash the monolayer with pre-warmed HBSS.

  • Add the this compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37 °C with gentle shaking.

  • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • To determine the efflux ratio, perform the transport study in the reverse direction (basolateral to apical).

  • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H22O11[1]
Molecular Weight414.4 g/mol [1]
Water SolubilitySoluble[4]
Calculated LogP-2.4[1]

Table 2: Pharmacokinetic Parameters of the Iridoid Glycoside Aucubin in Rats (for comparison)

Route of AdministrationDose (mg/kg)Bioavailability (%)
Oral (po)10019.3
Intravenous (iv)40100
Intraperitoneal (ip)10076.8
Portal Vein (pv)10083.5
Data from a study on aucubin, a structurally related iridoid glycoside, is provided as a reference due to the lack of publicly available pharmacokinetic data for this compound.[3]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation This compound Formulation (e.g., Phospholipid Complex, SNEDDS) characterization Physicochemical Characterization (Particle Size, Zeta Potential, Encapsulation Efficiency) formulation->characterization dissolution In Vitro Dissolution Study characterization->dissolution permeability Caco-2 Permeability Assay characterization->permeability animal_study Oral Administration to Animal Model dissolution->animal_study permeability->animal_study pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) animal_study->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability signaling_pathway cluster_absorption Intestinal Absorption cluster_strategies Enhancement Strategies lumen Intestinal Lumen (this compound) enterocyte Enterocyte lumen->enterocyte Poor Passive Diffusion plc Phospholipid Complex lumen->plc snedds SNEDDS lumen->snedds enterocyte->lumen P-gp Efflux blood Systemic Circulation enterocyte->blood Absorption plc->enterocyte snedds->enterocyte Enhanced Permeation

References

Technical Support Center: Mitigating Asperuloside Interference in Colorimetric and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate the potential challenges of Asperuloside interference in colorimetric and fluorescent assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is an iridoid glycoside with known anti-inflammatory and anti-obesity properties.[1][2] Like many naturally derived compounds, its chemical structure possesses properties that can potentially interfere with common assay readouts. The primary mechanisms of interference include:

  • Light Absorption: this compound has a UV absorbance maximum at approximately 231 nm.[3] While this is in the UV range, significant concentrations might lead to inner filter effects in assays that use UV or near-UV excitation or emission wavelengths.

  • Reducing Activity: this compound possesses antioxidant properties. This reducing potential can directly interact with redox-sensitive assay reagents, such as those used in tetrazolium-based cell viability assays (e.g., MTT, MTS), leading to a false-positive signal.[4]

  • Enzyme Inhibition: this compound and other iridoid glycosides are biologically active and can inhibit various enzymes.[5] This can be a source of confusion, making it difficult to distinguish between the intended biological activity and off-target effects on reporter enzymes (e.g., luciferase).

Q2: Which assays are most likely to be affected by this compound interference?

A2: Based on the chemical properties of this compound and related compounds, the following assays may be susceptible to interference:

  • Fluorescent Assays: Particularly those with excitation or emission wavelengths in the UV or blue regions of the spectrum, due to the potential for autofluorescence.

  • Cell Viability Assays (MTT, MTS, XTT): The reducing nature of this compound can lead to non-enzymatic reduction of the tetrazolium dye, resulting in an overestimation of cell viability.[4]

  • Luciferase Reporter Assays: Iridoid glycosides can inhibit enzymes, and luciferase is known to be susceptible to inhibition by various small molecules, which can lead to either false-positive or false-negative results depending on the assay design.[6][7]

  • Reactive Oxygen Species (ROS) Assays: Assays that rely on fluorescent probes to detect ROS (e.g., DCFDA) can be affected if this compound is fluorescent or if it directly quenches the fluorescence of the probe.

  • Antioxidant Capacity Assays (e.g., DPPH, ABTS): While the goal of these assays is to measure antioxidant activity, it is crucial to ensure that the observed effect is due to the intended mechanism and not a result of spectral interference with the chromogen.

Q3: How can I determine if this compound is interfering with my assay?

A3: A systematic approach with appropriate controls is essential. The following troubleshooting workflow can help you identify potential interference:

Troubleshooting this compound Interference cluster_0 Initial Observation cluster_1 Interference Testing cluster_2 Analysis cluster_3 Conclusion & Mitigation A Unexpected Assay Results (High background, low signal, etc.) B Run 'Compound-Only' Control (this compound in assay buffer without cells/enzyme) A->B C Perform Spectral Scan (Absorbance and Fluorescence) A->C D Assay with Heat-Inactivated Enzyme/Cells A->D E Signal in 'Compound-Only' Control? B->E F Spectral Overlap with Assay Wavelengths? C->F G Signal in Inactivated Control? D->G H Interference Confirmed E->H Yes I No Direct Interference (Consider biological effects) E->I No F->H Yes F->I No G->H Yes G->I No J Implement Mitigation Strategies (See Troubleshooting Guide) H->J

Workflow for troubleshooting this compound interference.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescent Assays

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Prepare wells containing only this compound at the highest concentration used in your experiment, dissolved in the assay buffer.

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your main experiment.

  • Analyze: If you observe a significant signal from the "Compound-Only" control compared to the buffer-only blank, this compound is autofluorescent at your assay's wavelengths.

Mitigation Strategies:

  • Spectral Shift: If possible, switch to a fluorescent probe with excitation and emission wavelengths further into the red spectrum, where autofluorescence from small molecules is less common.

  • Background Subtraction: Subtract the average fluorescence intensity of the "Compound-Only" control from all experimental wells containing this compound.

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay, as this technique can minimize interference from short-lived background fluorescence.

Issue 2: Inaccurate Results in Cell Viability Assays (MTT/MTS)

Possible Cause: Direct reduction of the tetrazolium salt by this compound.

Troubleshooting Steps:

  • Cell-Free Control: Prepare wells with assay medium and this compound at various concentrations, but without cells.

  • Add Reagent: Add the MTT or MTS reagent and incubate for the same duration as your cell-based experiment.

  • Measure Absorbance: A significant increase in absorbance in the absence of cells indicates direct reduction of the reagent.

Mitigation Strategies:

  • Use an Orthogonal Assay: Switch to a cell viability assay with a different detection principle that does not rely on cellular reducing potential. Examples include:

    • ATP-based assays (e.g., CellTiter-Glo®): Measure the ATP content of viable cells.

    • DNA-binding dye assays (e.g., CyQUANT®): Quantify the total amount of DNA as a measure of cell number.

    • Live/Dead Staining: Use fluorescent dyes that differentiate between live and dead cells based on membrane integrity (e.g., Calcein-AM/Propidium Iodide).

  • Wash Step: Before adding the tetrazolium reagent, wash the cells to remove any remaining this compound. However, this may not be feasible for all experimental designs.

Issue 3: Unexpected Inhibition in Enzymatic Assays (e.g., Luciferase)

Possible Cause: Direct inhibition of the reporter enzyme by this compound.

Troubleshooting Steps:

  • Counter-Screen: Perform a biochemical assay using the purified reporter enzyme (e.g., firefly luciferase) and this compound. This will directly test for inhibition of the reporter.

  • Orthogonal Reporter: If available, use a different reporter system (e.g., a fluorescent protein or a different type of luciferase like Renilla or NanoLuc®) to confirm your findings.

Mitigation Strategies:

  • Characterize Inhibition: If inhibition of the reporter enzyme is confirmed, characterize the mechanism (e.g., competitive, non-competitive) to better understand the interaction.

  • Choose a Less Susceptible Reporter: Some luciferases are known to be less prone to inhibition by small molecules.[6] Consider using an alternative if available.

Data Summary

The following tables summarize potential interference scenarios and mitigation strategies for this compound in common assays.

Table 1: Potential Interference of this compound in Colorimetric and Fluorescent Assays

Assay TypePotential Interference MechanismLikely Outcome
Fluorescent Assays AutofluorescenceFalse Positive
QuenchingFalse Negative
Cell Viability (MTT/MTS) Direct reduction of tetrazolium saltFalse Positive
Luciferase Assays Inhibition of luciferase enzymeFalse Positive/Negative
ROS Assays (e.g., DCFDA) Autofluorescence or quenchingFalse Positive/Negative
Antioxidant Assays (DPPH/ABTS) Spectral interference with chromogenInaccurate quantification

Table 2: Recommended Mitigation Strategies for this compound Interference

Assay TypePrimary Mitigation StrategySecondary Mitigation Strategy
Fluorescent Assays Use red-shifted fluorescent probesBackground subtraction; Time-Resolved Fluorescence
Cell Viability (MTT/MTS) Use an orthogonal assay (e.g., ATP-based)Wash cells before adding reagent
Luciferase Assays Perform a counter-screen with purified luciferaseUse an orthogonal reporter system
ROS Assays Run "compound-only" controls to check for autofluorescence/quenchingUse a different ROS probe with distinct spectral properties
Antioxidant Assays Perform spectral scans to identify and correct for overlapUse multiple antioxidant assays with different mechanisms

Detailed Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of a specific assay.

Materials:

  • This compound

  • Assay buffer (the same buffer used in the primary experiment)

  • Black, clear-bottom microplates suitable for fluorescence measurements

  • Fluorescence microplate reader

Methodology:

  • Prepare this compound Solutions: Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiment. Also, include a buffer-only blank.

  • Plate Layout: Add the this compound dilutions and the buffer blank to the microplate in triplicate.

  • Fluorescence Measurement: a. Set the plate reader to the excitation and emission wavelengths of your primary assay's fluorophore. b. Measure the fluorescence intensity of all wells.

  • (Optional) Spectral Scan: a. Perform an emission scan by exciting the wells containing the highest concentration of this compound at your assay's excitation wavelength. b. Perform an excitation scan by measuring the emission at your assay's emission wavelength across a range of excitation wavelengths.

Data Analysis:

  • Subtract the average fluorescence of the buffer blank from all other readings.

  • A concentration-dependent increase in fluorescence indicates autofluorescence.

  • The spectral scan will reveal the excitation and emission profile of this compound, allowing you to assess the degree of spectral overlap with your assay's fluorophore.

Protocol 2: Evaluating Interference in MTT/MTS Assays

Objective: To determine if this compound directly reduces tetrazolium salts in the absence of cells.

Materials:

  • This compound

  • Cell culture medium

  • MTT or MTS reagent

  • 96-well clear microplates

  • Absorbance microplate reader

Methodology:

  • Prepare this compound Solutions: Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a medium-only control.

  • Add Reagent: Add the MTT or MTS reagent to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.

  • Solubilization (for MTT): If using MTT, add the solubilization buffer and mix thoroughly.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

Data Analysis:

  • A concentration-dependent increase in absorbance in the wells containing this compound indicates direct reduction of the tetrazolium salt.

Protocol 3: Removal of this compound from Plant Extracts using PVPP

Objective: To remove potentially interfering iridoid glycosides like this compound from a plant extract prior to performing an assay. This protocol is adapted from a method for removing polyphenols and may require optimization for iridoid glycosides.[5][8][9]

Materials:

  • Plant extract containing this compound

  • Polyvinylpolypyrrolidone (PVPP)

  • Syringe (e.g., 5 mL)

  • Cotton wool

  • Centrifuge and centrifuge tubes

  • Appropriate solvent for the plant extract

Methodology:

PVPP Column Preparation and Use A 1. Prepare Syringe Column: - Place a small cotton wool plug at the bottom of a syringe. B 2. Pack PVPP: - Add a desired amount of dry PVPP powder (e.g., 0.5-1.0 g) on top of the cotton plug. A->B C 3. Load Sample: - Carefully layer the plant extract onto the top of the PVPP column. B->C D 4. Centrifuge: - Place the syringe in a centrifuge tube and centrifuge (e.g., 2000 x g for 10 minutes). C->D E 5. Collect Supernatant: - The supernatant collected in the centrifuge tube is the extract with reduced this compound content. D->E F 6. Validation (Optional but Recommended): - Analyze the supernatant and the original extract by HPLC to confirm the removal of this compound. E->F

Workflow for this compound removal using PVPP.

Note: The optimal amount of PVPP and centrifugation parameters may need to be determined empirically based on the concentration of this compound in the extract.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential points of interference of this compound in a generic cell-based reporter assay.

Potential this compound Interference Points cluster_0 Biological Pathway cluster_1 Reporter System cluster_2 This compound Interference A Ligand B Receptor A->B C Signaling Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Reporter Gene (e.g., Luciferase) E->F G Reporter Protein F->G I Signal (Light/Fluorescence) G->I + Substrate (H) H Substrate H->I J This compound J->C Biological Effect (Intended Target) J->G Reporter Inhibition J->I Autofluorescence/ Quenching

This compound interference in a reporter assay.

By following these guidelines and implementing the appropriate controls, researchers can confidently mitigate the potential for this compound interference, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Managing Batch-to-Batch Variability of Commercial Asperuloside Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the batch-to-batch variability of commercial Asperuloside samples. Below are troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is an iridoid glycoside, a type of secondary metabolite, commonly isolated from plants in the Rubiaceae family, such as Hedyotis diffusa. It is known for a range of pharmacological properties, including anti-inflammatory, anti-tumor, anti-viral, and anti-obesity effects. Its anti-inflammatory activity is notably attributed to its ability to suppress the NF-κB and MAPK signaling pathways.

Q2: How should I store and handle my commercial this compound samples?

A2: For long-term storage, it is recommended to store this compound powder at -20°C, protected from light and moisture. For stock solutions, it is advisable to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: I am having difficulty dissolving my this compound sample. What should I do?

A3: this compound is generally soluble in water, methanol, ethanol, and DMSO. If you encounter solubility issues, consider the following:

  • Solvent Choice: For cell-based assays, preparing a high-concentration stock solution in DMSO is common. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • pH Adjustment: The solubility of glycosides can be influenced by pH. However, for most cell culture applications, the pH should be maintained within the physiological range.

Q4: What is the expected purity of commercial this compound samples?

A4: Reputable suppliers typically provide this compound with a purity of ≥98%, as determined by methods such as HPLC. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your batch.

Q5: Why are my experimental results with this compound inconsistent between batches?

A5: Batch-to-batch variability is a known challenge with natural products. This can be due to minor differences in the purification process, leading to variations in the purity and the profile of trace impurities. These subtle differences can impact the biological activity of the compound. It is crucial to perform quality control checks on each new batch.

Troubleshooting Guides

Issue 1: Inconsistent Results in Anti-Inflammatory Assays (e.g., using RAW 264.7 cells)

Symptoms:

  • Variable inhibition of nitric oxide (NO) production.

  • Inconsistent reduction in pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).

  • Unexpected cytotoxicity at previously determined non-toxic concentrations.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Batch-to-Batch Purity Variation Quantify the purity of each new batch using HPLC (see Experimental Protocol 1). Normalize the concentration of this compound used in your experiments based on the purity of the specific batch.
Presence of Bioactive Impurities The impurity profile can vary between batches. While a full characterization is complex, being aware of this possibility is important. If consistent results are critical, consider sourcing from a supplier that provides detailed information on impurity profiles.
Cell Culture Conditions Ensure consistent cell passage number, seeding density, and health of the RAW 264.7 cells. These cells can differentiate, which may alter their response to stimuli.
LPS Activity Variation The potency of lipopolysaccharide (LPS) can vary. Use a consistent source and lot of LPS, and consider testing its activity before use.
Compound Precipitation Visually inspect your culture plates for any signs of this compound precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your dosing strategy or use a solubilizing agent (ensuring appropriate vehicle controls).
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., in leukemia cell lines)

Symptoms:

  • Variable induction of apoptosis as measured by Annexin V/PI staining, caspase activity, or PARP cleavage.

  • Discrepancies between different apoptosis assays.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Variability in this compound Potency The effective concentration of this compound required to induce apoptosis may shift between batches. Perform a dose-response curve for each new batch to determine the EC50 for your specific cell line.
Assay Timing Apoptosis is a dynamic process. The optimal time point to observe apoptotic events may vary slightly depending on the potency of the this compound batch. Consider performing a time-course experiment for each new batch.
Assay-Specific Interferences Precipitated compound can interfere with flow cytometry-based assays. Ensure the compound is fully dissolved. For fluorescence-based assays, check for any autofluorescence of the compound itself.
Cell Health and Density Use cells in the logarithmic growth phase and ensure a consistent seeding density. Over-confluent or unhealthy cells can undergo spontaneous apoptosis, leading to high background signal.

Data Presentation: Representative Batch-to-Batch Variability

While specific batch-to-batch variability data for commercial this compound is proprietary and not publicly available, the following table provides an illustrative example of the type of variations that could be observed. It is crucial for researchers to perform their own quality control to assess the variability of the batches they procure.

Table 1: Illustrative Example of Batch-to-Batch Variability of Commercial this compound

Parameter Batch A Batch B Batch C Acceptable Range
Purity (by HPLC) 99.2%98.5%99.5%≥ 98.0%
Major Impurity 1 0.3%0.6%0.2%≤ 0.5%
Unknown Impurities (Total) 0.5%0.9%0.3%≤ 1.0%
Biological Potency (IC50 in RAW 264.7 NO Assay) 50.5 µM58.2 µM49.8 µM± 20% of reference

Note: The data in this table is for illustrative purposes only and does not represent actual product specifications.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-PDA

This method is adapted from validated protocols for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A

    • 5-30 min: Linear gradient to 65% A

    • 30-35 min: Linear gradient to 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 234 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve (e.g., 10-200 µg/mL).

  • Test Sample: Accurately weigh and dissolve the this compound batch to be tested in methanol to a known concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the reference standard.

  • Determine the concentration of the test sample from the calibration curve.

  • Calculate the purity of the batch as: (Measured Concentration / Theoretical Concentration) * 100%.

Protocol 2: Purity Assessment of this compound by Quantitative NMR (qNMR)

This protocol provides a general framework for the purity determination of an iridoid glycoside like this compound using an internal standard.

1. Materials:

  • This compound Sample: Accurately weighed (to 0.01 mg).

  • Internal Standard (IS): A stable compound with known purity and non-overlapping signals with this compound (e.g., maleic acid, 1,4-dinitrobenzene). Accurately weighed (to 0.01 mg).

  • NMR Solvent: Deuterated solvent in which both the sample and IS are soluble (e.g., Methanol-d4, DMSO-d6).

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 2-5 mg of the internal standard and add it to the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 600 µL).

  • Ensure complete dissolution by gentle vortexing or sonication.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the IS (a D1 of 30 s is generally sufficient for accurate quantification).

  • Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquire the 1H NMR spectrum.

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_Asp / N_Asp) * (N_IS / I_IS) * (M_Asp / W_Asp) * (W_IS / M_IS) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • W: Weight

    • P: Purity of the internal standard

    • Asp: this compound

    • IS: Internal Standard

Visualizations

experimental_workflow cluster_procurement Procurement cluster_qc Quality Control cluster_decision Decision cluster_use Experimental Use new_batch Receive New Batch of this compound hplc Purity Assessment by HPLC new_batch->hplc Characterize solubility Solubility Test new_batch->solubility Verify qnmr Purity Assessment by qNMR (Optional) hplc->qnmr Confirm pass_fail Meets Specifications? hplc->pass_fail qnmr->pass_fail solubility->pass_fail proceed Proceed with Experiments pass_fail->proceed Yes contact_supplier Contact Supplier / Reject Batch pass_fail->contact_supplier No

Caption: Workflow for quality control of new this compound batches.

troubleshooting_decision_tree start Inconsistent Experimental Results q1 Is this a new batch of this compound? start->q1 a1_yes Perform QC Checks: - HPLC for Purity - Solubility Test q1->a1_yes Yes a1_no Review Experimental Parameters q1->a1_no No q2 Did QC checks pass? a1_yes->q2 q3 Are cell culture conditions consistent? a1_no->q3 a2_no Contact Supplier. Do not use batch. q2->a2_no No a2_yes Normalize concentration based on purity. Re-run experiment. q2->a2_yes Yes a3_no Standardize: - Passage number - Seeding density - Media and supplements q3->a3_no No a3_yes Check assay-specific parameters q3->a3_yes Yes q4 Is there evidence of precipitation? a3_yes->q4 a4_yes Re-evaluate solubility and dosing. Consider vehicle controls. q4->a4_yes Yes a4_no Review assay timing and reagent stability. q4->a4_no No

Caption: Decision tree for troubleshooting inconsistent experimental results.

nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex (IKKα/β/γ) tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb p50/p65 nucleus Nucleus nfkb->nucleus translocation nfkb_nuc p50/p65 genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nfkb_nuc->genes activates This compound This compound This compound->ikk inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 raf Raf tak1->raf p38 p38 mkk36->p38 phosphorylates nucleus Nucleus p38->nucleus translocation jnk JNK mkk47->jnk phosphorylates jnk->nucleus translocation mek MEK1/2 raf->mek phosphorylates erk ERK1/2 mek->erk phosphorylates erk->nucleus translocation ap1 AP-1, etc. genes Pro-inflammatory Gene Expression ap1->genes activates This compound This compound This compound->p38 inhibits phosphorylation This compound->jnk inhibits phosphorylation This compound->erk inhibits phosphorylation

Caption: this compound's inhibition of the MAPK signaling pathways.

complete method validation for analytical procedures of Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the complete method validation of analytical procedures for Asperuloside, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound according to ICH guidelines?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5]

Q2: What is a typical linear range and correlation coefficient for this compound analysis by HPLC?

A2: For this compound, a typical linear range in an HPLC-PDA system is between 1.56 to 100 µg/mL.[6][7] The coefficient of determination (R²) for the calibration curve should ideally be greater than or equal to 0.999.[6][7][8]

Q3: What are acceptable accuracy and precision values for this compound quantification?

A3: For accuracy, the mean recovery of this compound should be within a pre-defined range, for instance, 99.7% to 103.1% has been reported.[6] For precision, the relative standard deviation (%RSD) for intra- and inter-day assays should ideally be less than 4%.[6][7] A common acceptance criterion for precision is an RSD of ≤ 2%.[2]

Q4: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined for this compound?

A4: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. The formulas are typically:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[9]

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[8]

Reported values for an HPLC-PDA method for this compound and similar compounds were in the range of 0.04–0.97 µg/mL for LOD and 0.13–2.95 µg/mL for LOQ.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound by HPLC.

Issue Potential Cause Recommended Solution
Peak Tailing or Fronting 1. Column degradation or contamination.[10] 2. Incompatibility between sample solvent and mobile phase.[10][11] 3. Column overload.[11]1. Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.[10] 2. Dissolve and inject this compound standards and samples in the initial mobile phase.[11] 3. Reduce the injection volume or dilute the sample.
Shifting Retention Times 1. Inconsistent mobile phase preparation.[11] 2. Fluctuation in column temperature. 3. Column aging or contamination.[12] 4. Air bubbles in the pump or detector.1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.[11] 2. Use a column oven to maintain a constant temperature. 3. Implement a column cleaning protocol or replace the column if performance degrades.[12] 4. Degas the mobile phase and purge the pump.
Ghost Peaks 1. Contamination in the mobile phase or from a previous injection.[11] 2. Impurities in the sample.1. Use high-purity solvents and freshly prepared mobile phase. Run blank injections with the mobile phase to check for contamination. 2. Improve the sample preparation or clean-up procedure.
High Backpressure 1. Blockage in the system (e.g., column frit, tubing, guard column).[13] 2. Particulate matter from the sample.1. Systematically check for blockages by disconnecting components, starting from the detector and moving backward. Reverse flush the column (if recommended by the manufacturer).[10] 2. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.
No Peaks or Very Small Peaks 1. Detector is off or not properly configured.[13] 2. No sample injected (e.g., empty vial, autosampler error). 3. This compound degradation.1. Verify detector settings, including wavelength and lamp status.[13] 2. Check the sample vial and autosampler sequence. Manually inject a standard to confirm system performance. 3. Ensure proper storage and handling of this compound standards and samples.

Experimental Protocols

Below are detailed methodologies for key validation experiments for an HPLC-based analytical procedure for this compound.

Specificity

The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without this compound) to ensure no interfering peaks are present at the retention time of this compound.

  • Forced Degradation: Expose a solution of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples by HPLC.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to evaluate the peak purity of this compound in the presence of degradation products to demonstrate that the chromatographic peak corresponds to a single component.

Linearity

Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical signal (e.g., peak area) over a specified range.[2]

Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent to prepare a stock solution of known concentration.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1.56 to 100 µg/mL).[6][9]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).

Accuracy

Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.[14]

Protocol:

  • Sample Spiking: Prepare a sample matrix (placebo) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[9]

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean recovery should be within a pre-specified range (e.g., 98-102%).

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare at least six replicate samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation, and %RSD for the combined data from both studies.

Summary of Quantitative Data

The following tables summarize typical validation parameters for an HPLC-PDA method for this compound, based on published data.[6][7]

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (µg/mL)Coefficient of Determination (R²)LOD (µg/mL)LOQ (µg/mL)
This compound1.56 - 100≥ 0.99990.04 - 0.970.13 - 2.95

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Average Recovery (%)
This compound12.599.7 - 103.1
25.099.7 - 103.1
50.099.7 - 103.1

Table 3: Precision

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound< 4%< 4%

Visualizations

MethodValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting Protocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria Specificity Specificity AcceptanceCriteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Generate Validation Report DataAnalysis->ValidationReport

Caption: Workflow for Analytical Method Validation.

TroubleshootingLogic Problem Chromatographic Problem (e.g., Shifted Retention Time) CheckSystem Check System Suitability Problem->CheckSystem CheckMobilePhase Mobile Phase Preparation? CheckSystem->CheckMobilePhase Fails Solution Isolate & Correct Cause CheckSystem->Solution Passes (Transient Issue) CheckColumn Column Condition? CheckMobilePhase->CheckColumn CheckInstrument Instrument Parameters? CheckColumn->CheckInstrument CheckInstrument->Solution

Caption: Troubleshooting Logic for HPLC Issues.

References

Validation & Comparative

A Comparative Analysis of Asperuloside with Other Prominent Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the iridoid glycoside Asperuloside against other well-documented iridoids: Aucubin, Catalpol, and Geniposide. The comparison focuses on their anti-inflammatory, neuroprotective, and antioxidant properties, supported by experimental data to inform research and drug development endeavors.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies, offering a comparative perspective on the efficacy of this compound and other selected iridoid glycosides in different biological assays.

Table 1: Comparative Anti-Inflammatory Activity

Iridoid GlycosideAssayCell LineConcentrationInhibition/EffectReference
This compound NO ProductionRAW 264.7160 µg/mLSignificant reduction (p < 0.05)[1]
PGE2 ProductionRAW 264.780, 160 µg/mLSignificant reduction (p < 0.05)[1]
TNF-α ProductionRAW 264.780, 160 µg/mLSignificant reduction (p < 0.05)[1]
IL-6 ProductionRAW 264.740, 80, 160 µg/mLConcentration-dependent reduction[1]
Aucubin TNF-α SecretionTHP-1 cellsNot specifiedNo effect[2]
Catalpol TNF-α SecretionTHP-1 cellsNot specifiedNo effect[2]
Geniposide TNF-α ProductionDiabetic Rat Wound1.36 g/kg (IC50)Inhibition[3]
IL-1β ProductionDiabetic Rat Wound1.02 g/kg (IC50)Inhibition[3]
IL-6 ProductionDiabetic Rat Wound1.23 g/kg (IC50)Inhibition[3]

Table 2: Comparative Neuroprotective Effects

Iridoid GlycosideAssayCell LineInsultConcentrationEffectReference
This compound Not directly compared in the provided high-quality search results
Aucubin MTT AssayPC12 cellsCorticosteroneNot specifiedImproved cell viability[4]
Flow CytometryPC12 cellsCorticosteroneNot specifiedInhibited apoptosis, reduced ROS[4]
Catalpol MTT AssayPC12 cellsCorticosteroneNot specifiedImproved cell viability[4]
Flow CytometryPC12 cellsCorticosteroneNot specifiedInhibited apoptosis, reduced ROS[4]
Geniposide MTT AssayPC12 cellsCorticosteroneNot specifiedImproved cell viability[4]
Flow CytometryPC12 cellsCorticosteroneNot specifiedInhibited apoptosis, reduced ROS[4]

Table 3: Comparative Antioxidant Activity

Iridoid GlycosideAssayIC50 ValueReference
This compound Not specified in the provided high-quality search resultsNot specified
Aucubin DPPH Radical Scavenging49.20 mg/mL[5]
Catalpol Not specified in the provided high-quality search resultsNot specified
Geniposide Not specified in the provided high-quality search resultsNot specified

Note: Direct comparative studies for antioxidant activity with IC50 values for all four compounds are limited. The data presented is from individual studies and experimental conditions may vary.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of iridoid glycosides on the production of inflammatory mediators (NO, PGE2) and cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test iridoid glycoside (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Equal volumes of culture supernatant and Griess reagent are mixed and incubated at room temperature.

    • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • PGE2, TNF-α, and IL-6 Quantification (ELISA):

    • The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • iNOS and COX-2 Expression (Western Blot):

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[6]

Neuroprotective Effect Assessment in PC12 Cells

Objective: To evaluate the protective effects of iridoid glycosides against neuronal cell damage induced by a neurotoxin.

Methodology:

  • Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum. For differentiation into neuron-like cells, the serum concentration is reduced, and Nerve Growth Factor (NGF) is added to the medium for several days.[5][7]

  • Induction of Neurotoxicity: Differentiated PC12 cells are exposed to a neurotoxic agent, such as corticosterone or 6-hydroxydopamine (6-OHDA), to induce cell damage.[4]

  • Treatment: Cells are co-treated with the neurotoxin and various concentrations of the test iridoid glycoside.

  • Cell Viability Assessment (MTT Assay):

    • MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm, which is proportional to the number of viable cells.[4]

  • Apoptosis Assessment (Flow Cytometry):

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) is quantified using a flow cytometer.[4]

  • Reactive Oxygen Species (ROS) Measurement:

    • Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[4]

Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging activity of iridoid glycosides.

Methodology:

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test iridoid glycoside are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[8]

Visualization of Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these iridoid glycosides and a typical experimental workflow.

NF-kB and MAPK Signaling Pathways Inhibition of NF-κB and MAPK Signaling by Iridoid Glycosides cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK (p38, ERK, JNK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Gene_Expression activates transcription factors IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits IκBα_P p-IκBα IκBα->IκBα_P NF-κB_active Active NF-κB IκBα_P->NF-κB_active releases NF-κB_active->Gene_Expression translocates to nucleus & promotes transcription Iridoid_Glycosides This compound & Other Iridoids Iridoid_Glycosides->MAPK_pathway inhibit Iridoid_Glycosides->IKK inhibit

Caption: Inhibition of NF-κB and MAPK signaling pathways by iridoid glycosides.

Experimental_Workflow General Experimental Workflow for Biological Activity Screening cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, PC12) Pre-treatment 3. Pre-treat cells with Iridoid Glycosides Cell_Culture->Pre-treatment Compound_Prep 2. Prepare Iridoid Glycoside Solutions Compound_Prep->Pre-treatment Stimulation 4. Induce Stress/Inflammation (e.g., LPS, Neurotoxin) Pre-treatment->Stimulation Assays 5. Perform Bioassays (ELISA, MTT, Western Blot, etc.) Stimulation->Assays Data_Analysis 6. Data Collection & Statistical Analysis Assays->Data_Analysis

Caption: General experimental workflow for screening biological activities.

Conclusion

This compound, along with Aucubin, Catalpol, and Geniposide, demonstrates significant potential in modulating key biological pathways related to inflammation and neuroprotection. The primary mechanism of action for their anti-inflammatory effects appears to be the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data across all biological activities is not always available in a single study, the existing evidence suggests that this compound is a potent anti-inflammatory agent, comparable to other well-known iridoid glycosides. Further head-to-head comparative studies, particularly for antioxidant and a broader range of neuroprotective activities, are warranted to fully elucidate the relative therapeutic potential of these promising natural compounds. This guide provides a foundational comparative framework to aid researchers in designing future studies and in the development of novel therapeutic strategies.

References

Asperuloside: An In Vivo Comparative Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of Asperuloside, an iridoid glycoside with demonstrated therapeutic potential. The following sections present quantitative data from preclinical studies, detailed experimental protocols for common in vivo inflammation models, and visualizations of key signaling pathways involved in its mechanism of action. This information is intended to assist researchers in evaluating this compound's performance against other alternatives and to facilitate the design of further in vivo validation studies.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the in vivo anti-inflammatory effects of this compound in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. For a comprehensive evaluation, representative data for the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone are also presented from similar in vivo models.

Disclaimer: The data for this compound and the comparative agents (Indomethacin and Dexamethasone) are sourced from separate studies. Therefore, this is not a direct head-to-head comparison, and the results should be interpreted with caution, considering potential variations in experimental conditions.

Table 1: In Vivo Anti-Inflammatory Effects of this compound in LPS-Induced Acute Lung Injury in Mice

Treatment GroupDoseTNF-α Reduction (%)IL-1β Reduction (%)IL-6 Reduction (%)Reference
This compound50 mg/kg~50%~45%~60%[1]
This compound100 mg/kg~70%~65%~75%[1]

Data are approximated from graphical representations in the cited study.

Table 2: Representative In Vivo Anti-Inflammatory Effects of Indomethacin and Dexamethasone in Murine Inflammation Models

CompoundModelDoseEndpointEfficacyReference
IndomethacinCarrageenan-induced Paw Edema10 mg/kgPaw Edema Inhibition~45-55%[2]
DexamethasoneLPS-induced Lung Neutrophilia1 mg/kgTNF-α ReductionSignificant
DexamethasoneLPS-induced Lung Neutrophilia1 mg/kgIL-6 ReductionSignificant

Experimental Protocols

Detailed methodologies for two standard in vivo models used to assess anti-inflammatory properties are provided below.

Carrageenan-Induced Paw Edema in Mice

This model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.

  • Animals: Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

  • Grouping: Mice are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • Carrageenan Control

    • This compound (various doses, e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Test compounds (this compound) or the positive control (Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle control group receives an equivalent volume of the vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the carrageenan control group.

  • Data Analysis: The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is utilized to investigate the effects of compounds on inflammation in the lungs.

  • Animals: Male C57BL/6 mice (8-10 weeks old, weighing 22-28 g) are used.

  • Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for one week before the experiment.

  • Grouping: Mice are randomly assigned to the following groups (n=6-8 per group):

    • Sham Control (Saline)

    • LPS Control

    • This compound (various doses, e.g., 50, 100 mg/kg, i.p.)

    • Positive Control (e.g., Dexamethasone, 1 mg/kg, i.p.)

  • Drug Administration: this compound or Dexamethasone is administered intraperitoneally one hour prior to LPS challenge. The control groups receive the vehicle.

  • Induction of Lung Injury: Mice are anesthetized, and LPS (5 mg/kg) in 50 µL of sterile saline is instilled intratracheally. The sham control group receives 50 µL of sterile saline.

  • Sample Collection: 6-24 hours after LPS instillation, mice are euthanized.

    • Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BALF. The total and differential cell counts are determined.

    • Lung Tissue: Lung tissue is collected for histological analysis (H&E staining) and to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Data are presented as the mean ± SEM. Statistical analysis is performed using one-way ANOVA with a post-hoc test.

Visualizing the Mechanism of Action

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Animal Model Selection (e.g., Mice) acclimatization Acclimatization animal_model->acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug Administration (this compound / Vehicle / Positive Control) grouping->drug_admin inflammation_induction Induction of Inflammation (e.g., Carrageenan / LPS) drug_admin->inflammation_induction monitoring Monitoring & Measurement (e.g., Paw Volume, Clinical Signs) inflammation_induction->monitoring sample_collection Sample Collection (e.g., Paw Tissue, BALF, Blood) monitoring->sample_collection biochemical_assays Biochemical Assays (ELISA for Cytokines, MPO Assay) sample_collection->biochemical_assays histology Histopathological Examination sample_collection->histology data_analysis Statistical Data Analysis biochemical_assays->data_analysis histology->data_analysis

Caption: General workflow for in vivo anti-inflammatory studies.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nucleus NF-κB (in Nucleus) pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->pro_inflammatory_genes cytokines TNF-α, IL-1β, IL-6 pro_inflammatory_genes->cytokines This compound This compound This compound->IKK inhibits IkB_NFkB->NFkB_nucleus NF-κB translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 pro_inflammatory_genes Pro-inflammatory Gene Transcription AP1->pro_inflammatory_genes cytokines TNF-α, IL-1β, IL-6 pro_inflammatory_genes->cytokines This compound This compound This compound->MKKs inhibits phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

References

A Comparative Analysis of the Bioactivity of Asperuloside and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the pharmacological activities of the iridoid glycoside Asperuloside and its naturally occurring derivative, Asperulosidic Acid, reveals nuances in their anti-inflammatory properties. While the therapeutic potential of this compound has prompted investigations into its synthetic modification, a comprehensive body of research on the bioactivity of its synthetic derivatives remains to be established.

This compound, a secondary metabolite found in various medicinal plants, has garnered significant attention within the scientific community for its diverse pharmacological effects. These include anti-inflammatory, anti-obesity, anti-cancer, and neuroprotective activities.[1][2] This broad spectrum of bioactivity has led researchers to explore the potential of its derivatives, both natural and synthetic, in a quest for enhanced therapeutic efficacy. This guide provides a comparative overview of the known bioactivities of this compound and its derivatives, with a focus on their anti-inflammatory effects, supported by experimental data.

Comparative Anti-Inflammatory Activity

A key area of investigation has been the comparative anti-inflammatory potential of this compound and its naturally occurring derivative, Asperulosidic Acid. A pivotal study by He et al. (2018) provides a direct comparison of these two compounds in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a standard in vitro model for studying inflammation.

The study revealed that both this compound and Asperulosidic Acid exhibit significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[1] This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]

CompoundConcentration (µg/mL)NO Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 4025.321.828.418.7
8048.145.251.242.3
16069.865.772.568.1
Asperulosidic Acid 4022.119.525.915.4
8045.642.148.939.8
16065.261.368.764.5

Table 1: Comparative inhibitory effects of this compound and Asperulosidic Acid on the production of inflammatory mediators in LPS-induced RAW 264.7 cells. Data is extrapolated from the findings of He et al. (2018).

The data indicates that while both compounds are effective, this compound demonstrates a slightly more potent inhibitory effect across all measured parameters at equivalent concentrations.

Mechanistic Insights into Anti-Inflammatory Action

The anti-inflammatory effects of both this compound and Asperulosidic Acid are attributed to their ability to suppress key signaling pathways involved in the inflammatory response. The study by He et al. (2018) elucidated that both compounds inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]

The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Both this compound and its derivative were found to suppress the phosphorylation of IκB-α, a key step in the activation of NF-κB.[1] Similarly, their inhibitory action on the phosphorylation of p38, ERK, and JNK, components of the MAPK pathway, further contributes to their anti-inflammatory profile.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB Pathway (IκB-α phosphorylation) TLR4->NFkB Activates Gene_Expression Gene Expression (TNF-α, IL-6) MAPK->Gene_Expression Promotes Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2) NFkB->Inflammatory_Mediators Promotes NFkB->Gene_Expression Promotes This compound This compound & Asperulosidic Acid This compound->MAPK Inhibits This compound->NFkB Inhibits

Figure 1: Inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of this compound or Asperulosidic Acid (40, 80, and 160 µg/mL) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay: The production of NO was measured in the cell culture supernatants using the Griess reagent. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. The membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and IκB-α. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_assays Bioactivity Assays start RAW 264.7 Cell Culture pretreatment Pre-treatment with This compound or Asperulosidic Acid (1h) start->pretreatment lps LPS Stimulation (24h) pretreatment->lps supernatant Collect Supernatant lps->supernatant cell_lysis Cell Lysis lps->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, TNF-α, IL-6) supernatant->elisa western Western Blot (p-p38, p-ERK, p-JNK, p-IκB-α) cell_lysis->western

Figure 2: Workflow for in vitro anti-inflammatory assays.

Synthetic Derivatives of this compound

Despite the promising bioactivities of this compound, the scientific literature currently lacks extensive studies on the synthesis and biological evaluation of its synthetic derivatives. While the potential for creating novel analogues with enhanced potency or improved pharmacokinetic profiles is significant, this area of research remains largely unexplored. Future investigations into the chemical modification of this compound could unlock new therapeutic avenues.

Conclusion

This compound and its naturally occurring derivative, Asperulosidic Acid, are potent anti-inflammatory agents that act by suppressing the NF-κB and MAPK signaling pathways. Comparative data suggests that this compound may possess a slight advantage in its inhibitory capacity. The dearth of research on synthetic derivatives of this compound highlights a promising, yet untapped, field for future drug discovery and development efforts. Further studies are warranted to synthesize and evaluate novel this compound analogues to explore their therapeutic potential fully.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Asperuloside, an iridoid glycoside with notable anti-inflammatory properties, is a compound of significant interest.[1] This guide provides a comprehensive cross-validation comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

While HPLC-UV is a robust and widely accessible method for routine analysis, LC-MS offers superior sensitivity and selectivity, which is crucial when dealing with complex biological matrices or when low detection limits are required.[2][3] This guide outlines the key performance parameters of each method, provides detailed experimental protocols, and presents a logical workflow for cross-validation to ensure data consistency and reliability between the two techniques.

Comparative Overview of HPLC and LC-MS for this compound Analysis

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, separating components in a mixture based on their interactions with a stationary phase. When paired with a UV detector, it provides a cost-effective and reliable method for quantifying compounds that possess a chromophore, such as this compound. However, its selectivity can be challenged by co-eluting impurities in complex samples.[2]

Liquid Chromatography-Mass Spectrometry enhances the separation power of HPLC with the mass analysis capability of a mass spectrometer.[3][4] This combination allows for the highly sensitive and specific quantification of an analyte based on its mass-to-charge ratio, even in the presence of interfering substances.[3] For rigorous pharmacokinetic studies or trace-level analysis, LC-MS is often the preferred method.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical validation parameters for HPLC and a representative UPLC-MS/MS method for the quantification of this compound and other iridoid glycosides. The acceptance criteria are based on general bioanalytical method validation guidelines.

Validation ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
**Linearity (R²) **≥ 0.999≥ 0.993R² should be ≥ 0.99
Limit of Detection (LOD) ~0.1 µg/mL~1-10 ng/mLThe lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) ~0.3 µg/mL~2.6-27.57 ng/mL[5]The lowest concentration at which the analyte can be accurately and precisely quantified.
Accuracy (% Recovery) 95-105%95.32–99.86%[5]Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (%RSD) < 5%< 4.5%[5]Intra- and inter-day precision should not exceed 15% RSD (20% at LLOQ).
Selectivity/Specificity GoodExcellentThe ability to differentiate and quantify the analyte in the presence of other components.
Matrix Effect Not applicableTo be evaluatedAssesses the impact of matrix components on analyte ionization.
Robustness GoodGoodThe method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is based on established methods for the quantification of this compound in plant extracts.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh a portion of the dried, powdered sample.

  • Extract with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux.

  • Centrifuge the extract to pellet solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Representative UPLC-MS/MS Method for Iridoid Glycoside Quantification

This protocol is adapted from methods used for the analysis of iridoid glycosides, including compounds structurally similar to this compound.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • UPLC-MS/MS System: An Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor/Product Ion Transitions: To be determined by direct infusion of an this compound standard.

  • Source Parameters: Optimized for this compound signal (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation:

  • Follow a similar extraction procedure as for the HPLC-UV method.[6]

  • A dilution step may be necessary to bring the analyte concentration within the linear range of the MS detector.

Mandatory Visualization

CrossValidationWorkflow cluster_hplc HPLC Method cluster_lcms LC-MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_samples Analyze QC Samples hplc_val->hplc_samples data_comp Data Comparison and Statistical Analysis hplc_samples->data_comp lcms_dev Method Development lcms_val Method Validation lcms_dev->lcms_val lcms_samples Analyze QC Samples lcms_val->lcms_samples lcms_samples->data_comp conclusion Conclusion on Method Equivalency data_comp->conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

The choice between HPLC-UV and LC-MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective method suitable for routine quality control where analyte concentrations are relatively high and the sample matrix is not overly complex. In contrast, LC-MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and analysis in complex matrices. Cross-validation of these methods is essential when data from both techniques are to be compared or used interchangeably, ensuring the integrity and consistency of the research findings.

References

Assessing the Reproducibility of Asperuloside's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reported anti-cancer effects of Asperuloside, with a focus on the reproducibility of these findings. By presenting available quantitative data, detailed experimental protocols, and comparisons with alternative compounds, this document aims to facilitate an objective assessment of this compound's potential as a therapeutic agent.

I. Executive Summary

This compound, an iridoid glycoside, has demonstrated notable anti-leukemic activity in preclinical studies. The primary mechanism of action appears to be the induction of endoplasmic reticulum (ER) stress-mediated apoptosis and modulation of the RAS/MEK/ERK signaling pathway. This guide consolidates the key findings from published research, presenting the data in a structured format to allow for critical evaluation and comparison. While promising, the current body of evidence is largely focused on leukemia models, highlighting the need for broader investigation into solid tumors and further independent verification of the reported effects.

II. Quantitative Data on Anti-Cancer Activity

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of this compound and comparator compounds on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineCancer TypeAssayIC50 Value (µg/mL)Incubation Time (h)Citation
K562Chronic Myeloid Leukemia (CML)CCK-8800.924[1]
U937 Acute Myeloid Leukemia (AML)MTTData not available24, 48, 72
HL-60 Acute Promyelocytic LeukemiaMTTData not available24, 48, 72
Primary AML Blasts Acute Myeloid Leukemia (AML)Not SpecifiedDose-dependent effect24[2]

Table 2: In Vitro Cytotoxicity of Comparator Compounds in Leukemia Cell Lines

CompoundCell LineCancer TypeAssayIC50 Value (µM)Incubation Time (h)Citation
Aucubin Not specified in leukemia lines--Data not available-[3][4]
Geniposide K562/ADM (Doxorubicin-resistant)CMLNot SpecifiedDose-dependent inhibitionNot Specified[5]
Cytarabine THP-1AMLMTT5672[6]
U937AMLMTT0.1472[6]
HL-60APLCellTiter-Glo0.02772[7]
Doxorubicin HL-60APLMTT14.36 (resistant line)48[8]
MOLM-13AMLMTT~0.5-148[9]

Table 3: In Vivo Anti-Leukemic Activity of this compound

Animal ModelCancer TypeTreatment RegimenOutcomeCitation
U937 Xenograft (Nude Mice)AMLNot specified in abstractSignificantly reduced tumor growth, improved survival rate.[10][2]

III. Experimental Protocols

To facilitate the replication of the key findings, detailed experimental methodologies are provided below, based on the information available in the cited literature.

A. In Vitro Cell Viability and Cytotoxicity Assays

1. Cell Lines and Culture:

  • Human leukemia cell lines K562, U937, and HL-60 were cultured in RPMI-1640 or IMDM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Primary acute myeloid leukemia (AML) blasts were obtained from patient bone marrow samples.

2. MTT Assay (for U937 and HL-60):

  • Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • After 24 hours, cells were treated with various concentrations of this compound or comparator drugs.

  • Following incubation for 24, 48, or 72 hours, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 value was calculated as the concentration of the drug that caused a 50% reduction in cell viability.

3. CCK-8 Assay (for K562):

  • K562 cells were seeded in 96-well plates.[1]

  • Cells were treated with this compound at concentrations ranging from 0 to 1600 µg/mL for 24 hours.[1]

  • 10 µL of CCK-8 solution was added to each well and incubated for 1-4 hours.[1]

  • The absorbance was measured at 450 nm.[1]

  • The IC50 value was calculated from the dose-response curve.[1]

B. Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Leukemia cells were treated with this compound for the indicated times.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

C. Western Blot Analysis
  • Cells were treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Membranes were incubated with primary antibodies overnight at 4°C. The primary antibodies used in the studies include those against:

    • ER Stress Markers: GRP78, p-PERK, p-IRE1α, ATF6, CHOP.[2]

    • Apoptosis Markers: Cleaved Caspase-9, Cleaved Caspase-3, PARP.[2]

    • RAS/MEK/ERK Pathway: RAS, RAF, p-MEK, p-ERK.[1]

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

D. In Vivo Leukemia Xenograft Model
  • Female BALB/c nude mice (4-6 weeks old) were used.

  • U937 cells (5 x 10^6 cells in 100 µL PBS) were injected subcutaneously into the right flank of each mouse.[10]

  • When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.

  • This compound was administered (dose and route not specified in the abstract).[10]

  • Tumor volume and body weight were measured regularly.[10]

  • At the end of the experiment, tumors were excised, weighed, and processed for immunohistochemistry (e.g., for Ki-67 to assess proliferation and TUNEL for apoptosis).[10]

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in this compound's anti-cancer activity and a typical experimental workflow for its evaluation.

A. Signaling Pathway Diagrams

Asperuloside_ER_Stress_Pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress GRP78 GRP78 ER_Stress->GRP78 releases PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates GRP78->PERK GRP78->IRE1a GRP78->ATF6 p_PERK p-PERK PERK->p_PERK p_IRE1a p-IRE1α IRE1a->p_IRE1a c_ATF6 Cleaved ATF6 ATF6->c_ATF6 CHOP CHOP p_PERK->CHOP p_IRE1a->CHOP c_ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-induced ER stress signaling pathway leading to apoptosis.

Asperuloside_RAS_MEK_ERK_Pathway This compound This compound RAS RAS This compound->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK p_MEK p-MEK MEK->p_MEK ERK ERK p_ERK p-ERK ERK->p_ERK p_MEK->ERK Proliferation Cell Proliferation p_ERK->Proliferation inhibits Apoptosis Apoptosis p_ERK->Apoptosis promotes Differentiation Differentiation p_ERK->Differentiation promotes

Caption: this compound's modulation of the RAS/MEK/ERK pathway in leukemia cells.

B. Experimental Workflow Diagram

Experimental_Workflow start Hypothesis: This compound has anti-cancer activity invitro In Vitro Studies start->invitro cell_lines Leukemia Cell Lines (K562, U937, HL-60) invitro->cell_lines invivo In Vivo Studies invitro->invivo conclusion Conclusion: Assess reproducibility and potential as therapeutic agent invitro->conclusion cytotoxicity Cytotoxicity Assays (MTT, CCK-8) cell_lines->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_lines->apoptosis western_blot Western Blot (Signaling Pathways) cell_lines->western_blot xenograft Leukemia Xenograft Model (Nude Mice) invivo->xenograft invivo->conclusion tumor_growth Tumor Growth Measurement xenograft->tumor_growth survival Survival Analysis xenograft->survival histology Immunohistochemistry (Ki-67, TUNEL) xenograft->histology

Caption: General experimental workflow for assessing this compound's anti-cancer effects.

V. Discussion and Future Directions

To robustly validate this compound as a potential anti-cancer therapeutic, the following steps are recommended:

  • Independent Replication: Further studies from different laboratories are needed to confirm the reported IC50 values and in vivo efficacy.

  • Broadened Scope: Investigation into the effects of this compound on a wider range of cancer types, particularly solid tumors, is crucial to determine the breadth of its activity.

  • Pharmacokinetic and Toxicological Studies: In-depth analysis of this compound's absorption, distribution, metabolism, excretion (ADME), and toxicity in animal models is a prerequisite for any clinical consideration.

  • Direct Comparative Studies: Head-to-head studies comparing the efficacy of this compound with standard-of-care chemotherapeutics and other promising natural compounds would provide a clearer picture of its therapeutic potential.

  • Further Mechanistic Studies: While the roles of the ER stress and RAS/MEK/ERK pathways have been highlighted, a more profound understanding of the upstream and downstream targets of this compound is necessary. Investigating its potential effects on other critical cancer pathways, such as STAT3 and PI3K/Akt, could reveal additional mechanisms of action and potential combination therapy strategies.

References

Asperuloside: A Comparative Analysis of its Anticancer Efficacy Across Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Asperuloside, a naturally occurring iridoid glycoside, has demonstrated notable anticancer properties across a range of human cancer cell lines. This report provides a comprehensive comparison of its efficacy, detailing its cytotoxic effects and the underlying molecular mechanisms. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound across various human cancer cell lines. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including incubation times and assay methods.

Cancer TypeCell LineIC50 (µg/mL)IC50 (µM)¹Reference
Chronic Myeloid LeukemiaK562800.91929.9[1][2]
Cervical CancerHeLa>1300²>3132.5²[2]
Cervical CancerCaSki>1300²>3132.5²[2]
Bladder CancerT24Not explicitly stated, but effective concentrations were in the mM range (1, 3, and 5 mM)1000, 3000, 5000[3]

¹Conversion from µg/mL to µM is based on the molar mass of this compound (414.36 g/mol ). ²Studies on HeLa and CaSki cells demonstrated significant inhibition of proliferation at concentrations of 325, 650, and 1300 µg/mL, indicating that the IC50 value is likely at or above this range.

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

ATF6 Signaling Pathway in Bladder Cancer

In bladder cancer cells, particularly the T24 cell line, this compound has been shown to inhibit the Activating Transcription Factor 6 (ATF6) signaling pathway.[3] ATF6 is a key regulator of the endoplasmic reticulum (ER) stress response. By downregulating ATF6, this compound prevents apoptosis resistance and inhibits cell migration and invasion.[3]

ATF6_Pathway This compound This compound ATF6 ATF6 This compound->ATF6 inhibits Apoptosis_Resistance Apoptosis Resistance ATF6->Apoptosis_Resistance promotes Migration_Invasion Migration & Invasion ATF6->Migration_Invasion promotes

This compound inhibits the ATF6 signaling pathway in bladder cancer.
VDR/Smad3 Signaling Pathway in Colitis-Associated Cancer

In the context of colitis-associated cancer, this compound has been found to inhibit the epithelial-mesenchymal transition (EMT) by activating the Vitamin D Receptor (VDR) and subsequently modulating the VDR/Smad3 signaling pathway.[4] This action helps in preventing the progression of cancer.

VDR_Smad3_Pathway This compound This compound VDR VDR This compound->VDR activates Smad3 Smad3 VDR->Smad3 inhibits EMT Epithelial-Mesenchymal Transition (EMT) Smad3->EMT promotes

This compound's regulation of the VDR/Smad3 pathway in colitis-associated cancer.
RAS/MEK/ERK Signaling Pathway in Chronic Myeloid Leukemia

In chronic myeloid leukemia K562 cells, this compound has been shown to inhibit proliferation and promote apoptosis and differentiation by regulating the RAS/MEK/ERK signaling pathway.[1][2] This pathway is a critical regulator of cell growth and survival.

RAS_MEK_ERK_Pathway This compound This compound RAS RAS This compound->RAS inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation inhibits Apoptosis Apoptosis ERK->Apoptosis promotes

This compound's impact on the RAS/MEK/ERK pathway in leukemia.

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined from the dose-response curve.

Cell Migration and Invasion Assay (Transwell Assay)

The Transwell assay is used to assess the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Treatment: Add various concentrations of this compound to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

Transwell_Workflow cluster_0 Upper Chamber cluster_1 Lower Chamber a Seed Cells in Serum-Free Medium Porous_Membrane Porous Membrane (with/without Matrigel) e Incubate a->e b Add this compound c Add Medium with Chemoattractant c->e d Add this compound f Remove Non-Migrated Cells e->f g Fix and Stain Migrated Cells f->g h Quantify Cells g->h

Workflow for the Transwell migration and invasion assay.
Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ATF6, VDR, Smad3, RAS, MEK, ERK, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion

This compound demonstrates a variable but notable inhibitory effect on the proliferation of several human cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways implicated in cancer progression. Further research is warranted to explore the full therapeutic potential of this compound, including in vivo studies and investigations into its efficacy against a broader panel of cancer cell lines. The data and protocols presented in this guide provide a valuable resource for the scientific community to build upon in the ongoing search for novel and effective cancer treatments.

References

Asperuloside: A Preclinical Head-to-Head Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparative Guide

Asperuloside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications across a spectrum of diseases. Preclinical studies suggest its efficacy in mitigating inflammatory responses, combating obesity, and offering neuroprotection in models of Alzheimer's disease. This guide provides a comprehensive comparison of this compound against current standard-of-care drugs in these key therapeutic areas, based on available preclinical data. The following sections present quantitative comparisons, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate an objective evaluation of this compound's potential.

Section 1: this compound in Inflammatory Conditions

This compound has demonstrated notable anti-inflammatory properties in preclinical models. This section compares its in vitro efficacy against commonly used non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the inhibitory effects of this compound and standard-of-care NSAIDs on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation.

CompoundConcentrationNitric Oxide (NO) Production InhibitionTNF-α Production InhibitionIL-6 Production InhibitionReference
This compound 160 µg/mLSignificant reduction (p < 0.05)Significant reduction (p < 0.05)Significant reduction (p < 0.05)[1][2]
Ibuprofen 400 µMSignificant reduction (p < 0.05)-Significant reduction in mRNA expression[3]
Celecoxib 20 µMSignificant inhibitionSignificant inhibitionSignificant inhibition[4]

Note: Direct comparative studies are limited. The data presented is compiled from separate studies using similar experimental models. Variations in experimental conditions (e.g., exact LPS concentration, incubation times) should be considered when interpreting these results.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

Cell Line and Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[5][6]

LPS Stimulation and Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of this compound or the comparator drug for 1-2 hours. Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours.[5][6][7]

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[6][7][8]

  • TNF-α and IL-6 Production: The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

Signaling Pathway and Experimental Workflow

G cluster_0 LPS-Induced Inflammatory Pathway cluster_1 Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) & NO NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits NSAIDs NSAIDs (e.g., Ibuprofen, Celecoxib) COX COX Enzymes NSAIDs->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins

Caption: Signaling pathways in inflammation and drug targets.

G cluster_0 Experimental Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with This compound or NSAID Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Analyze Analyze Supernatant (Griess Assay, ELISA) Incubate->Analyze End Data Analysis Analyze->End

Caption: In vitro anti-inflammatory experimental workflow.

Section 2: this compound in Obesity

Preclinical studies have highlighted this compound's potential as an anti-obesity agent. This section provides a comparative overview of this compound against standard-of-care anti-obesity drugs in diet-induced obesity models.

Quantitative Comparison of Anti-Obesity Effects

The table below summarizes the effects of this compound and standard-of-care drugs on body weight in high-fat diet (HFD)-induced obese mice.

CompoundDosageDurationBody Weight ReductionReference
This compound 3 mg/day (oral)12 weeks10.5% reduction compared to HFD control[2][9]
Orlistat 50 mg/kg/day3 monthsSignificant reduction (approx. 19.8% vs. HFD control)[10]
Liraglutide 0.2 mg/kg (s.c., twice daily)2 weeksSignificant decrease in body and fat pad weight[11]

Note: The presented data is from different studies and may not be directly comparable due to variations in the specific high-fat diet composition, duration of treatment, and animal strains used.

Experimental Protocol: High-Fat Diet-Induced Obesity Model

Animals and Diet: Male C57BL/6 mice are commonly used for diet-induced obesity studies.[12][13] At approximately 6-8 weeks of age, mice are randomly assigned to a control group receiving a standard chow diet or a high-fat diet (HFD) group receiving a diet with 45-60% of calories from fat.[12][14] The HFD is administered for a period of 10-15 weeks to induce obesity and metabolic abnormalities.[12][14]

Treatment Administration: Once obesity is established, animals in the HFD group are further randomized to receive vehicle control, this compound, or a standard-of-care anti-obesity drug. The administration route (e.g., oral gavage, subcutaneous injection) and duration vary depending on the specific study design.

Outcome Measures:

  • Body Weight and Food Intake: Body weight and food consumption are monitored regularly (e.g., weekly).

  • Adiposity: At the end of the study, visceral and subcutaneous fat pads are dissected and weighed.

  • Metabolic Parameters: Blood glucose, insulin, and lipid profiles are assessed.

Logical Relationships and Experimental Workflow

G cluster_0 Factors in Diet-Induced Obesity cluster_1 Therapeutic Interventions HFD High-Fat Diet Increased_Energy Increased Energy Intake HFD->Increased_Energy Adipose_Expansion Adipose Tissue Expansion Increased_Energy->Adipose_Expansion Metabolic_Dysfunction Metabolic Dysfunction (Insulin Resistance, etc.) Adipose_Expansion->Metabolic_Dysfunction This compound This compound Reduced_Intake Reduced Food Intake This compound->Reduced_Intake Orlistat Orlistat Reduced_Absorption Reduced Fat Absorption Orlistat->Reduced_Absorption Liraglutide Liraglutide Appetite_Suppression Appetite Suppression Liraglutide->Appetite_Suppression

Caption: Factors in obesity and drug intervention points.

G cluster_0 Obesity Model Workflow Start Acclimatize Mice Diet Induce Obesity with HFD (10-15 weeks) Start->Diet Treatment Administer this compound or Standard Drug Diet->Treatment Monitor Monitor Body Weight & Food Intake Treatment->Monitor Endpoint Endpoint Analysis: Adiposity, Metabolic Markers Monitor->Endpoint End Data Analysis Endpoint->End

Caption: High-fat diet-induced obesity experimental workflow.

Section 3: this compound in Alzheimer's Disease

While direct head-to-head preclinical trials are lacking, this compound has been investigated for its neuroprotective potential relevant to Alzheimer's disease (AD). This section compares its proposed mechanisms of action with those of standard-of-care AD drugs, Donepezil and Memantine, in the context of preclinical AD models.

Mechanistic Comparison in Alzheimer's Disease Models

The following table outlines the key mechanistic effects of this compound, Donepezil, and Memantine observed in preclinical models of Alzheimer's disease, such as the APP/PS1 transgenic mouse model.

CompoundKey Preclinical EffectsProposed Mechanism of ActionReference
This compound Multi-target activity, including modulation of NF-κB, Nrf2/ARE, and Wnt/β-catenin pathways.[15][16]Neuroprotection through anti-inflammatory, antioxidant, and pro-survival signaling.[15][16]
Donepezil Improves cognitive function; reduces microglial activation and pro-inflammatory cytokines; decreases insoluble Aβ40/Aβ42.[17][18][19]Acetylcholinesterase inhibitor, increasing acetylcholine levels; also exhibits anti-inflammatory effects.[17][19]
Memantine Reduces soluble Aβ1-42 levels; improves cognitive performance; reduces amyloid plaque burden.[1][12][20][21][22][23][24]Non-competitive NMDA receptor antagonist, protecting against excitotoxicity.[25][21][22][23]
Experimental Protocol: Alzheimer's Disease Mouse Model

Animal Model: The APPswe/PS1dE9 (APP/PS1) transgenic mouse model is widely used. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.[26][27]

Treatment and Behavioral Testing: Treatment with this compound, Donepezil, or Memantine is typically initiated before or after the onset of significant pathology and cognitive decline. Spatial learning and memory are commonly assessed using the Morris Water Maze (MWM) test.[28][29][30][31] In the MWM, mice are trained to find a hidden platform in a circular pool of water, and their ability to learn and remember the platform's location is measured.

Neuropathological Analysis: Following behavioral testing, brain tissue is collected for neuropathological analysis. This includes the quantification of Aβ plaque burden using immunohistochemistry or ELISA, and the assessment of neuroinflammation by measuring markers of microglial and astrocyte activation.

Signaling Pathways and Experimental Workflow

G cluster_0 Alzheimer's Disease Pathogenesis cluster_1 Therapeutic Targets Abeta Amyloid-β Aggregation Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Excitotoxicity Excitotoxicity Abeta->Excitotoxicity Neuronal_Dysfunction Neuronal Dysfunction & Cognitive Decline Neuroinflammation->Neuronal_Dysfunction Excitotoxicity->Neuronal_Dysfunction This compound This compound Anti_Inflammatory Anti-inflammatory Pathways (e.g., NF-κB inhibition) This compound->Anti_Inflammatory Donepezil Donepezil Donepezil->Neuroinflammation Cholinergic Cholinergic System Donepezil->Cholinergic Memantine Memantine Memantine->Abeta NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor

Caption: Alzheimer's pathogenesis and drug targets.

G cluster_0 AD Mouse Model Workflow Start APP/PS1 Mice Treatment Chronic Treatment with This compound or Standard Drug Start->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Analysis Neuropathological Analysis (Aβ plaques, Inflammation) Behavior->Analysis End Data Analysis Analysis->End

Caption: Alzheimer's disease mouse model experimental workflow.

References

Unraveling the Selectivity of Asperuloside: A Comparative Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete activity profile of a natural compound is paramount to its successful translation into a therapeutic agent. Asperuloside, an iridoid glycoside with demonstrated anti-inflammatory, anti-obesity, and anti-cancer properties, presents a compelling case for thorough investigation. This guide provides a comprehensive evaluation of the potential off-target effects of this compound by comparing its known mechanisms of action with other structurally related iridoid glycosides, namely Geniposide and Aucubin. While direct, broad-panel off-target screening data for these compounds is not extensively available in the public domain, an analysis of their primary signaling pathways can illuminate potential areas of cross-reactivity and unintended biological consequences.

The primary mechanism of this compound's potent anti-inflammatory effects involves the suppression of the NF-κB and MAPK signaling pathways[1][2][3]. These pathways are central regulators of the inflammatory response, and their modulation is a key therapeutic strategy for a host of inflammatory conditions. However, the ubiquitous nature of NF-κB and MAPK signaling in fundamental cellular processes, such as cell survival, proliferation, and differentiation, raises the possibility of off-target effects. This guide will delve into the specifics of this modulation and compare it with Geniposide and Aucubin, which also exert their anti-inflammatory effects through these pathways[4][5].

Beyond inflammation, this compound has been shown to influence the Nrf2/HO-1 pathway, which is crucial for antioxidant responses and cytoprotection[6][7]. Furthermore, its anti-leukemic activity is linked to the induction of endoplasmic reticulum (ER) stress-regulated apoptosis, targeting GRP78[5]. In the context of metabolic diseases, this compound has been observed to modulate hypothalamic signaling to reduce food intake and body weight[8][9]. This guide will present a comparative analysis of these activities, where data for Geniposide and Aucubin are available, to provide a clearer picture of this compound's relative selectivity.

Comparative Analysis of Mechanistic Effects

To facilitate a clear comparison, the following tables summarize the known quantitative data on the biological effects of this compound and its counterparts.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssay SystemTarget/MarkerIC50 / Effective ConcentrationReference
This compound LPS-induced RAW 264.7 macrophagesNO Production~40 µg/mL[1]
LPS-induced RAW 264.7 macrophagesPGE2 Production~80 µg/mL[1]
LPS-induced RAW 264.7 macrophagesTNF-α ProductionSignificant reduction at 80 µg/mL[1]
LPS-induced RAW 264.7 macrophagesIL-6 ProductionSignificant reduction at 80 µg/mL[1]
Geniposide LPS-induced primary mouse macrophagesNO ProductionNot specified, significant inhibition[10]
LPS-induced primary mouse macrophagesTNF-α ProductionNot specified, significant inhibition[10]
LPS-induced primary mouse macrophagesIL-6 ProductionNot specified, significant inhibition[10]
Aucubin TNF-α-induced 3T3-L1 adipocytesMCP-1, PAI-1, IL-6 SecretionSignificant suppression[11]
Antigen-stimulated RBL-2H3 mast cellsTNF-α and IL-6 ExpressionInhibition through NF-κB blockade[12]

Table 2: Comparative Effects on Other Key Signaling Pathways

CompoundPathway/TargetBiological EffectCell Line/ModelReference
This compound Nrf2/HO-1Upregulation, antioxidant responseObese mice aortae, endothelial cells[6]
ER Stress (GRP78)Induction of apoptosisHuman leukemia cells (U937, HL-60)[5]
RAS/MEK/ERKInhibition of proliferationChronic myeloid leukemia cell line K562[13]
Geniposide PI3K/AktActivation, neuroprotectionHI-induced brain injury model[14]
TGF-β1/SmadInhibition, anti-hepatic fibrosisCCl4-induced mouse model[14]
Aucubin TLR4/NF-κBInhibition, neuroprotectionGerbil model of cerebral ischemia[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

Asperuloside_Signaling_Pathway cluster_inflammatory Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPKs (p38, ERK, JNK) TLR4->MAPK_pathway This compound This compound This compound->IKK This compound->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to MAPK_pathway->Nucleus activates transcription factors Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription

This compound's inhibition of NF-κB and MAPK pathways.

Experimental_Workflow cluster_workflow Workflow for Assessing Anti-inflammatory Effects Cell_Culture RAW 264.7 Macrophages Treatment Pre-treat with this compound Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA Measure Cytokines (TNF-α, IL-6, PGE2) by ELISA Supernatant_Collection->ELISA Griess_Assay Measure NO by Griess Assay Supernatant_Collection->Griess_Assay Western_Blot Analyze Protein Phosphorylation (p-IKK, p-p38, etc.) by Western Blot Cell_Lysis->Western_Blot qPCR Analyze Gene Expression (iNOS, COX-2, etc.) by qPCR Cell_Lysis->qPCR

A typical experimental workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or comparator compound) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.

Protocol 2: Western Blot Analysis of MAPK and NF-κB Pathway Proteins
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, IκB-α, and p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, primarily through its potent anti-inflammatory effects mediated by the NF-κB and MAPK pathways. Its activity profile appears comparable to other iridoid glycosides like Geniposide and Aucubin, suggesting a class effect. However, the lack of comprehensive off-target screening is a significant data gap. The very pathways that confer its therapeutic benefits are also deeply integrated into normal cellular physiology, making a degree of off-target activity plausible.

Future research should prioritize broad-panel screening of this compound against a diverse set of kinases, G-protein coupled receptors (GPCRs), and other common off-target classes. This will provide a more complete safety and selectivity profile. Furthermore, head-to-head studies with comparator compounds using standardized assays will be crucial in determining if this compound offers a superior therapeutic window. Such data are indispensable for the rational design of clinical trials and the ultimate translation of this promising natural product into a valuable therapeutic agent.

References

systematic review and meta-analysis of Asperuloside's pharmacological activities

Author: BenchChem Technical Support Team. Date: December 2025

Asperuloside, an iridoid glycoside found predominantly in plants of the Rubiaceae family, has garnered significant scientific interest for its diverse pharmacological properties. This systematic comparison guide provides an in-depth analysis of this compound's efficacy in key therapeutic areas, juxtaposed with established alternative compounds. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and mechanistic insights through signaling pathway visualizations.

Anti-Inflammatory Activity

This compound demonstrates notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Its performance is comparable to other well-known anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Potency

The anti-inflammatory potential of this compound was evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

CompoundCell LineStimulantAssayIC₅₀ (µg/mL)IC₅₀ (µM)¹Reference
This compound RAW 264.7LPS (50 ng/mL)Griess Assay~160 µg/mL~388 µM[1]
DexamethasoneRAW 264.7LPS (1 µg/mL)Griess Assay~34.6 µg/mL~88 µM[2]
QuercetinRAW 264.7LPS (2 µg/mL)Griess Assay>3.0 µg/mL>10 µM[3]
¹ Molar concentrations are estimated based on molecular weights (this compound: 414.36 g/mol , Dexamethasone: 392.46 g/mol , Quercetin: 302.24 g/mol ). Direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways.[4] In LPS-stimulated macrophages, this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of pro-inflammatory mediators.[5][6][7][8] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. Additionally, this compound suppresses the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs TAK1->MAPKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB:e->NFkappaB:w NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation MAPK MAPKs (p38, ERK, JNK) MAPKK->MAPK This compound This compound This compound->IKK Inhibits This compound->MAPKK Inhibits DNA DNA NFkappaB_nuc->DNA ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory LPS LPS LPS->TLR4

Figure 1. this compound's inhibition of NF-κB and MAPK pathways.

Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.[2][9]

  • Treatment: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL. After 24 hours, the cells are pre-treated with various concentrations of this compound or a comparator compound for 1 hour.[9][10]

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 50 ng/mL to 1 µg/mL and incubating for an additional 24 hours.[1][9][10]

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[3][9]

  • Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.[9][11]

Neuroprotective Activity

This compound has emerged as a promising agent for neuroprotection, demonstrating efficacy in models of oxidative stress-induced neuronal damage.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effect is often assessed by the ability of a compound to rescue neuronal cells from toxin-induced cell death. Here, we compare the potential of this compound with Curcumin, a well-studied neuroprotective polyphenol.

CompoundCell LineToxinAssayEC₅₀Reference
This compound SH-SY5YH₂O₂MTT AssayData not available-
CurcuminSH-SY5YMTT Assay49.11 µM[12]
CurcuminSH-SY5YH₂O₂MTT Assay~1 µM (effective dose)[13]

Note: While direct EC₅₀ values for this compound in a comparable neuroprotection assay were not found, studies show it significantly restores viability in H₂O₂-treated SH-SY5Y cells, suggesting a protective effect.[14]

Mechanism of Action: Multi-pathway Modulation

This compound's neuroprotective effects are attributed to its ability to modulate multiple signaling pathways implicated in neuronal survival, including the NF-κB, Nrf2/ARE, and Wnt/β-catenin pathways. It mitigates oxidative stress and neuroinflammation, key drivers of neurodegenerative diseases.

G cluster_stress Cellular Stressors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes OxidativeStress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 NFkappaB NF-κB Apoptosis Apoptosis OxidativeStress->Apoptosis AntioxidantResponse Antioxidant Response (HO-1, Trx) Nrf2->AntioxidantResponse Inflammation Neuroinflammation NFkappaB->Inflammation Wnt Wnt/β-catenin Survival Neuronal Survival & Synaptic Plasticity Wnt->Survival This compound This compound This compound->Nrf2 Activates This compound->NFkappaB Inhibits This compound->Wnt Modulates AntioxidantResponse->Apoptosis Inhibits Inflammation->Apoptosis

Figure 2. Multi-target neuroprotective mechanisms of this compound.

Experimental Protocol: Neuroprotection (MTT) Assay
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., MEM or RPMI 1640) with 10% FBS and antibiotics in a 37°C, 5% CO₂ incubator.[14]

  • Treatment: Cells are seeded into 96-well plates. After reaching 70-80% confluence, they are pre-treated with various concentrations of this compound or a comparator for 24 hours.[14][15]

  • Induction of Damage: A neurotoxin, such as hydrogen peroxide (H₂O₂) at a concentration of 200-500 µM, is added to the wells to induce oxidative stress and cell death. The plates are incubated for a further 1-24 hours.[14][15][16]

  • Cell Viability Measurement (MTT Assay): The culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in medium) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Analysis: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO). The absorbance is measured at 570-600 nm. Cell viability is expressed as a percentage of the untreated control, and the EC₅₀ (the concentration providing 50% of the maximum protective effect) is calculated.

Anti-Cancer Activity

This compound has shown cytotoxic effects against several human cancer cell lines, indicating its potential as an anti-cancer agent. Its efficacy is compared here with Doxorubicin, a widely used chemotherapeutic drug.

Comparative Analysis of Cytotoxicity
CompoundCell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)²
This compound YMB-1Breast Cancer0.71.69
This compound HL-60Promyelocytic Leukemia11.026.54
This compound KBOral Epidermoid Carcinoma104.2251.44
DoxorubicinMCF-7Breast Cancer-8.31
DoxorubicinHepG2Liver Cancer-12.2
DoxorubicinA549Lung Cancer->20
² Molar concentrations are estimated based on molecular weights (this compound: 414.36 g/mol , Doxorubicin: 543.52 g/mol ).
Experimental Workflow: Cancer Cell Viability Assay

The workflow for assessing the anti-cancer activity of a compound involves a series of steps from cell culture to data analysis.

G cluster_workflow Anti-Cancer Viability Assay Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (this compound, Doxorubicin) Incubate 24-72h A->B C 3. Viability Assay (e.g., MTT, SRB) B->C D 4. Absorbance Reading (Spectrophotometer) C->D E 5. Data Analysis (Calculate % inhibition, IC₅₀) D->E

Figure 3. General workflow for determining IC₅₀ in cancer cells.

Antioxidant Activity

This compound's chemical structure lends it antioxidant properties, allowing it to scavenge free radicals. This activity is commonly measured using DPPH and ABTS radical scavenging assays.

Comparative Analysis of Radical Scavenging Activity
CompoundAssayEC₅₀Reference
This compound DPPHData not available-
This compound ABTSData not available-
Trolox (Standard)DPPH~4-6 µg/mL (~16-24 µM)[7][17][18]
Trolox (Standard)ABTS~2-3 µg/mL (~8-12 µM)[8][19]

Note: While specific EC₅₀ values for this compound were not identified in the searched literature, its known antioxidant properties suggest it would exhibit radical scavenging activity in these assays.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol or ethanol (typically 0.1 mM).[12]

  • Reaction Mixture: Various concentrations of this compound or a standard antioxidant like Trolox are added to the DPPH solution in a 96-well plate.[15]

  • Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[12]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by the antioxidant results in a decrease in absorbance.[15][20]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[15][21]

Conclusion

This compound exhibits a compelling range of pharmacological activities, including potent anti-inflammatory effects through the inhibition of the NF-κB and MAPK pathways, promising neuroprotective capabilities, and cytotoxic activity against various cancer cell lines. While direct quantitative comparisons for its neuroprotective and antioxidant activities require further investigation to establish specific EC₅₀/IC₅₀ values, the existing evidence positions this compound as a valuable natural compound for further research and potential therapeutic development. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for scientists exploring the multifaceted potential of this iridoid glycoside.

References

Safety Operating Guide

Proper Disposal of Asperuloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, asperuloside and its contaminated materials should be disposed of as chemical waste through an approved waste disposal facility. Do not discharge down the drain or into the environment. Personnel handling this substance must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides essential safety and logistical information for the proper disposal of this compound, a naturally occurring iridoid glycoside used in various research applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining compliance with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified as Harmful if swallowed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Therefore, it is imperative to handle this compound with care and to use appropriate personal protective equipment (PPE) at all times.

Key Safety Information:

ParameterGuideline
Primary Hazard Harmful if swallowed.
GHS Hazard Statement H302: Harmful if swallowed.
Primary Disposal Route P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.
In case of Accidental Release Avoid dust formation. Sweep up spills, place in a sealed, labeled container for disposal.

Step-by-Step Disposal Protocol

The following procedures outline the safe disposal of this compound and materials contaminated with it. This protocol is based on general best practices for chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing:

    • Chemical safety goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

2. Prepare a Labeled Waste Container:

  • Obtain a chemically compatible container with a secure lid. The container must be in good condition, with no leaks or cracks.

  • Affix a "Hazardous Waste" label to the container.

  • On the label, clearly write "this compound" and any solvents or other chemicals mixed with the waste. Avoid using abbreviations or chemical formulas.

3. Segregation and Collection of Waste:

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in the designated hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible hazardous waste container labeled with all chemical constituents.

  • Never mix incompatible waste streams.

4. Storage of Waste:

  • Keep the hazardous waste container securely closed except when adding waste.

  • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Arrange for Disposal:

  • Once the waste container is full, or according to your institution's waste pickup schedule, contact your EHS office to arrange for collection and disposal.

  • Do not attempt to dispose of this compound waste through standard laboratory trash or down the sanitary sewer.

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the specific neutralization or chemical destruction of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Asperuloside_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Prepare Labeled Hazardous Waste Container ppe->container waste_type Identify Waste Type container->waste_type solid_waste Collect Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid store Store Container in Designated Secure Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.

By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Asperuloside. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

This compound, an iridoid glycoside, should be handled with care as it is classified as harmful if swallowed.[1] Until more comprehensive toxicological data is available, it is prudent to treat this compound as potentially hazardous upon inhalation, and skin or eye contact.[2] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and emergency protocols.

Essential Personal Protective Equipment (PPE)

To minimize exposure risk, the following PPE is mandatory when handling this compound in a laboratory setting.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Nitrile GlovesShould be powder-free and changed regularly, at least every two hours or immediately if contaminated, torn, or punctured.
Body Protection Laboratory CoatA clean, buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection Use in a Well-Ventilated AreaWork should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Safe Handling and Disposal of this compound

A systematic approach to handling and disposal is critical to prevent contamination and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use a dedicated spatula and weigh boat - Handle gently to avoid creating dust prep->weigh dissolve Dissolution - Add solvent slowly to the solid - Cap and vortex to dissolve weigh->dissolve exp Experimentation - Conduct experiment in a designated area - Avoid splashes and aerosols dissolve->exp waste Waste Collection - Segregate solid and liquid waste - Use clearly labeled, sealed containers exp->waste decon Decontamination - Clean work surfaces with an appropriate solvent - Wipe down equipment waste->decon dispose Disposal - Follow institutional guidelines for chemical waste disposal decon->dispose Emergency Procedures for this compound Exposure exposure Exposure Event skin Skin Contact - Remove contaminated clothing - Wash affected area with soap and water for 15 minutes exposure->skin eye Eye Contact - Immediately flush with water for 15 minutes - Hold eyelids open exposure->eye inhalation Inhalation - Move to fresh air immediately exposure->inhalation ingestion Ingestion - Do NOT induce vomiting - Rinse mouth with water exposure->ingestion medical Seek Medical Attention - Provide Safety Data Sheet to medical personnel skin->medical eye->medical inhalation->medical ingestion->medical

References

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Feasible Synthetic Routes

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